molecular formula C12H9Cl2NO4 B1676114 MDL-29951 CAS No. 130798-51-5

MDL-29951

Número de catálogo: B1676114
Número CAS: 130798-51-5
Peso molecular: 302.11 g/mol
Clave InChI: KNBSYZNKEAWABY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

NMDA receptors are neuroreceptors that have binding sites for glycine or D-serine as well as L-glutamate. MDL 29951 is an antagonist of NMDA receptors with high affinity for the glycine binding site (Ki = 140 nM). It is functional both in vitro and in vivo. MDL 29951 blocks NMDA receptor-dependent convulsions in audiogenic seizure-susceptible DBA/2J mice. It is used to evaluate the role of the glycine site of the NMDA receptor in neurological signaling. MDL 29951 is also an agonist of the G protein-coupled receptor GPR17 (EC50 values range from 7 nM to 6 µM, depending on the assay). GPR17 is thought to be involved in oligodendrocyte differentiation and myelin formation/repair.>MDL 29951 is a novel glycine antagonist of NMDA receptor activation (Ki=0.14 mM, [3H]glycine binding) in vitro and in vivo.

Propiedades

IUPAC Name

3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNBSYZNKEAWABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101861-63-6
Record name Mdl-29951
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04175
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

The Multifaceted Mechanism of Action of MDL-29951: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

MDL-29951, a compound with the chemical name 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, exhibits a complex pharmacological profile by interacting with multiple distinct molecular targets. This technical guide provides an in-depth exploration of the mechanisms of action of this compound, focusing on its roles as a G protein-coupled receptor 17 (GPR17) agonist, a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, and an allosteric inhibitor of fructose-1,6-bisphosphatase. This document is intended for researchers, scientists, and professionals in the field of drug development.

Agonism at the G Protein-Coupled Receptor 17 (GPR17)

This compound has been identified as a potent agonist of GPR17, an orphan receptor implicated in the regulation of oligodendrocyte differentiation and myelination.[1][2] Activation of GPR17 by this compound initiates a cascade of intracellular signaling events that ultimately modulate cellular function.

GPR17 Signaling Pathways Activated by this compound

Upon binding to GPR17, this compound stimulates multiple G protein-dependent signaling pathways, including those mediated by Gαi, Gαq, and Gαs, as well as engaging β-arrestins.[1] This pleiotropic signaling leads to several downstream effects:

  • Inhibition of Cyclic AMP (cAMP) Accumulation: Activation of the Gαi subunit of the heterotrimeric G protein complex by the this compound-bound GPR17 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of the second messenger cAMP.[3]

  • Stimulation of Intracellular Calcium (Ca2+) Mobilization: The engagement of the Gαq pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored Ca2+ into the cytoplasm.[3]

  • Activation of Extracellular Signal-Regulated Kinase 1 and 2 (ERK1/2): GPR17 activation by this compound has been shown to induce the phosphorylation and activation of ERK1/2, key components of the mitogen-activated protein kinase (MAPK) signaling cascade.[3]

  • Recruitment of β-Arrestin: Following agonist binding, GPR17 is phosphorylated, leading to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, as well as initiating G protein-independent signaling.[3]

Quantitative Data for GPR17 Agonism

ParameterValue(s)Assay TypeCell Line/SystemReference
EC507 nM - 6 µMVaries depending on the assayRecombinant cell systems and primary rat oligodendrocytes[4]

Signaling Pathway of this compound at GPR17

GPR17_Signaling MDL This compound GPR17 GPR17 MDL->GPR17 Gai Gαi GPR17->Gai Gaq Gαq GPR17->Gaq bArrestin β-Arrestin GPR17->bArrestin ERK p-ERK1/2 GPR17->ERK AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC Internalization Receptor Internalization bArrestin->Internalization cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 Ca2 [Ca2+]i IP3->Ca2 NMDA_Antagonism cluster_receptor NMDA Receptor Glutamate_Site Glutamate Site Activation Channel Opening (Blocked) Glycine_Site Glycine Site Glycine_Site->Activation Ion_Channel Ion Channel (Closed) Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site MDL This compound MDL->Glycine_Site FBPase_Workflow Start Start Prepare_Reaction Prepare reaction mixture: - FBPase enzyme - Substrate (Fructose-1,6-bisphosphate) - Buffer Start->Prepare_Reaction Add_MDL Add varying concentrations of this compound Prepare_Reaction->Add_MDL Incubate Incubate at a controlled temperature (e.g., 37°C) Add_MDL->Incubate Measure_Activity Measure enzyme activity (e.g., phosphate (B84403) release) Incubate->Measure_Activity Analyze_Data Analyze data to determine IC50 Measure_Activity->Analyze_Data End End Analyze_Data->End

References

MDL-29951: A Glycine Site NMDA Receptor Antagonist - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951, also known as 3-(4,6-dichloro-2-carboxyindol-3-yl)propionic acid, is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, acting at the strychnine-insensitive glycine (B1666218) co-agonist site. Its ability to modulate NMDA receptor activity has positioned it as a valuable tool in neuroscience research, particularly in the investigation of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. This technical guide provides an in-depth overview of this compound, focusing on its quantitative data, detailed experimental protocols for its characterization, and visualizations of key pathways and workflows.

Core Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with the NMDA receptor and its in vivo efficacy.

Table 1: In Vitro Binding Affinity and Selectivity of this compound

ParameterValueDescription
Ki for [3H]glycine binding0.14 µM (140 nM)Inhibition constant, indicating the affinity of this compound for the glycine binding site on the NMDA receptor.
IC50 vs. [3H]glycine binding140 nMConcentration of this compound required to inhibit 50% of [3H]glycine binding.
Selectivity vs. Glutamate (B1630785) Site~2000-foldThis compound is significantly more selective for the glycine binding site compared to the glutamate binding site on the NMDA receptor.

Table 2: In Vivo Anticonvulsant Activity of this compound

Animal ModelSeizure TypeAdministration RouteEfficacy
DBA/2J miceAudiogenic seizuresIntracerebroventricular (i.c.v.)Potent anticonvulsant activity

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound at the NMDA receptor.

NMDA_Receptor_Antagonism This compound competitively antagonizes the glycine binding site, preventing ion channel opening even in the presence of glutamate. cluster_receptor NMDA Receptor cluster_ligands Ligands cluster_activation Receptor Activation Glutamate_Site Glutamate Binding Site Ion_Channel Ion Channel (Closed) Ion_Channel_Open Ion Channel (Open) Ca²⁺, Na⁺ influx Glycine_Site Glycine Binding Site Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds MDL_29951 This compound MDL_29951->Glycine_Site Antagonizes

This compound Mechanism of Action at the NMDA Receptor.

Experimental Protocols

Strychnine-Insensitive [3H]Glycine Binding Assay

This protocol is adapted from the methods used in the initial characterization of this compound.

Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor in rat brain tissue.

Materials:

  • Tissue: Frozen male Sprague-Dawley rat forebrains.

  • Radioligand: [3H]Glycine (specific activity ~40-60 Ci/mmol).

  • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

  • Test Compound: this compound dissolved in a suitable vehicle (e.g., DMSO, then diluted in assay buffer).

  • Non-specific Binding Control: High concentration of unlabeled glycine (e.g., 1 mM).

  • Equipment: Homogenizer, refrigerated centrifuge, scintillation counter, glass fiber filters (e.g., Whatman GF/B).

Procedure:

  • Membrane Preparation:

    • Thaw rat forebrains on ice and homogenize in 10 volumes of ice-cold 50 mM Tris-acetate buffer (pH 7.4).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Discard the supernatant, resuspend the pellet in fresh buffer, and centrifuge again. Repeat this wash step three times to remove endogenous glycine.

    • Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • Set up assay tubes containing:

      • 100 µL of [3H]Glycine (final concentration ~10-20 nM).

      • 100 µL of various concentrations of this compound or vehicle (for total binding).

      • 100 µL of 1 mM unlabeled glycine (for non-specific binding).

      • 700 µL of the prepared brain membrane suspension.

    • Incubate the tubes at 4°C for 30 minutes.

  • Separation and Counting:

    • Rapidly filter the contents of each tube through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]glycine and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start: Rat Forebrain Tissue Homogenize Homogenize in Tris-acetate Buffer Start->Homogenize Centrifuge1 Centrifuge (48,000 x g, 15 min, 4°C) Homogenize->Centrifuge1 Wash Repeat Wash & Centrifugation (3x) Centrifuge1->Wash Resuspend Resuspend Pellet (Membrane Prep) Wash->Resuspend Incubate Incubate with [³H]Glycine & this compound Resuspend->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash_Filters Wash Filters with Cold Buffer Filter->Wash_Filters Scintillation Scintillation Counting Wash_Filters->Scintillation Analyze Data Analysis (IC₅₀, Kᵢ) Scintillation->Analyze

Workflow for the [³H]Glycine Binding Assay.
In Vivo Anticonvulsant Activity in Audiogenic Seizure-Susceptible Mice

This protocol describes the evaluation of this compound's anticonvulsant effects in a well-established animal model.

Objective: To assess the ability of this compound to protect against sound-induced seizures in DBA/2J mice.

Materials:

  • Animals: Male DBA/2J mice (21-28 days old, the age of maximal sensitivity to audiogenic seizures).

  • Test Compound: this compound dissolved in a suitable vehicle for intracerebroventricular (i.c.v.) administration.

  • Vehicle Control: The same vehicle used to dissolve this compound.

  • Sound Source: A device capable of producing a high-intensity sound stimulus (e.g., an electric bell or a speaker with a pure-tone generator).

  • Acoustic Chamber: A sound-attenuating chamber to house the mouse during testing.

  • Equipment: Microsyringes for i.c.v. injections.

Procedure:

  • Animal Preparation and Dosing:

    • Acclimate the mice to the housing facility for at least 24 hours before the experiment.

    • Administer this compound or vehicle via i.c.v. injection at a specific time point before the seizure induction (e.g., 15-30 minutes).

  • Audiogenic Seizure Induction:

    • Place a single mouse in the acoustic chamber.

    • After a brief acclimatization period (e.g., 1 minute), present the sound stimulus. The stimulus is typically a high-frequency (e.g., 10-12 kHz) and high-intensity (e.g., 110-120 dB) sound for a fixed duration (e.g., 60 seconds) or until the onset of a tonic-clonic seizure.

  • Observation and Scoring:

    • Observe the mouse's behavior during the sound stimulus and record the different phases of the seizure:

      • Wild Running: Explosive running and jumping.

      • Clonic Seizure: Rhythmic muscle contractions and relaxations.

      • Tonic Seizure: Sustained muscle contraction, often with hindlimb extension.

      • Respiratory Arrest/Death: Cessation of breathing.

    • A common scoring system is to record the presence or absence of each seizure phase. Protection is often defined as the absence of the tonic seizure phase.

  • Data Analysis:

    • Calculate the percentage of animals protected from tonic seizures at each dose of this compound.

    • Determine the ED50 (the dose that protects 50% of the animals) using probit analysis or a similar statistical method.

Audiogenic_Seizure_Workflow cluster_seizure_phases Seizure Phases Start Start: DBA/2J Mice (21-28 days old) Dosing i.c.v. Administration of this compound or Vehicle Start->Dosing Acclimatize Acclimatize in Acoustic Chamber Dosing->Acclimatize Sound_Stimulus Present High-Intensity Sound (e.g., 110-120 dB, 10-12 kHz) Acclimatize->Sound_Stimulus Observe Observe and Score Seizure Phases Sound_Stimulus->Observe Data_Analysis Calculate % Protection and ED₅₀ Observe->Data_Analysis Wild_Running Wild Running Observe->Wild_Running Clonic Clonic Seizure Wild_Running->Clonic Tonic Tonic Seizure Clonic->Tonic Death Respiratory Arrest Tonic->Death

Workflow for In Vivo Anticonvulsant Testing.

Conclusion

This compound is a well-characterized and selective glycine site NMDA receptor antagonist. Its potent in vitro and in vivo activity makes it a valuable pharmacological tool for elucidating the role of the glycine co-agonist site in various physiological and pathological processes. The detailed protocols provided in this guide offer a foundation for researchers to further investigate the properties and potential therapeutic applications of this compound and similar compounds.

The Role of MDL-29951 as a GPR17 Agonist in Oligodendrocyte Maturation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oligodendrocytes are the myelinating cells of the central nervous system (CNS), and their proper maturation is crucial for the formation of the myelin sheath that ensheathes axons, ensuring rapid and efficient nerve impulse conduction. The G protein-coupled receptor 17 (GPR17) has emerged as a key regulator of oligodendrocyte precursor cell (OPC) differentiation, acting as a negative regulator of their maturation. Activation of GPR17 can arrest OPCs in an immature state, thereby inhibiting myelination. This technical guide provides an in-depth overview of MDL-29951, a potent and selective agonist of GPR17, and its effects on oligodendrocyte maturation. We will delve into the quantitative data, detailed experimental protocols, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field of neuroscience and drug development for demyelinating diseases.

Data Presentation

The following tables summarize the quantitative effects of this compound on key markers of oligodendrocyte maturation.

Table 1: Effect of this compound on Myelin Basic Protein (MBP) Expression in Primary Rat Oligodendrocytes

Treatment ConditionNormalized MBP Expression (Mean ± SEM)Fold Change vs. Control
Control (T3 treatment)1.00 ± 0.12-
30 µM this compound + T30.45 ± 0.08↓ 0.55
30 µM this compound + T3 + 1 µM 8-CPT-cAMP0.95 ± 0.15↑ 1.11 vs. This compound

Data adapted from studies on primary rat oligodendrocytes cultured for 48 hours. T3 (triiodothyronine) is used to induce differentiation. 8-CPT-cAMP is a cAMP analog.[1]

Table 2: Effect of this compound on Intracellular cAMP Levels in Primary Rat Oligodendrocytes

Treatment Condition (5 min)Relative cAMP Levels (Mean ± SEM)Fold Change vs. Vehicle
Vehicle1.00 ± 0.10-
10 nM this compound0.65 ± 0.07↓ 0.35

Data represents relative intracellular cAMP levels in primary rat OPCs.[2][3]

Experimental Protocols

Primary Oligodendrocyte Precursor Cell (OPC) Culture and Differentiation

This protocol describes the isolation and culture of OPCs from neonatal rat cortices, followed by induced differentiation.

Materials:

  • Neonatal rat pups (P0-P2)

  • DMEM/F12 medium

  • Fetal bovine serum (FBS)

  • Horse serum

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Poly-D-lysine (PDL)

  • Neurobasal medium

  • B27 supplement

  • Platelet-derived growth factor-AA (PDGF-AA)

  • Basic fibroblast growth factor (bFGF)

  • Triiodothyronine (T3)

  • This compound

Procedure:

  • Mixed Glial Culture:

    • Dissect cerebral cortices from neonatal rat pups and mechanically dissociate the tissue.

    • Plate the cell suspension onto PDL-coated flasks in DMEM/F12 with 10% FBS and penicillin-streptomycin.

    • Allow the mixed glial culture to grow for 7-10 days, with media changes every 2-3 days. This will form a confluent layer of astrocytes.

  • OPC Isolation:

    • Shake the confluent mixed glial cultures on an orbital shaker at 200 rpm overnight at 37°C to detach microglia.

    • Replace the medium and continue shaking for another 6-8 hours to detach OPCs.

    • Collect the supernatant containing OPCs and plate on a new non-coated flask for 1 hour to remove any remaining microglia and astrocytes.

    • Collect the non-adherent OPCs and plate them on PDL-coated plates in proliferation medium (Neurobasal medium with B27, PDGF-AA, and bFGF).

  • OPC Differentiation:

    • After 2-3 days in proliferation medium, switch to differentiation medium (Neurobasal medium with B27 and T3) to induce maturation.

    • For experimental conditions, add this compound to the differentiation medium at the desired concentration (e.g., 30 µM).

    • Culture the cells for 48-72 hours to assess differentiation markers.

Western Blot Analysis of Myelin Basic Protein (MBP)

This protocol details the procedure for quantifying MBP expression in cultured oligodendrocytes.

Materials:

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibody: anti-MBP

  • Secondary antibody: HRP-conjugated anti-mouse/rabbit IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction:

    • Lyse the cultured oligodendrocytes with ice-cold RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-MBP antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Quantification:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize MBP band intensity to a loading control (e.g., β-actin or GAPDH).

Intracellular cAMP Measurement

This protocol describes a method to measure changes in intracellular cAMP levels in response to GPR17 activation.

Materials:

  • cAMP assay kit (e.g., ELISA-based or FRET-based)

  • Cultured OPCs

  • This compound

  • Cell lysis buffer (provided with the kit)

Procedure:

  • Cell Treatment:

    • Plate OPCs in a multi-well plate and allow them to adhere.

    • Starve the cells in serum-free medium for 1-2 hours.

    • Treat the cells with this compound (e.g., 10 nM) for a short duration (e.g., 5-15 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

    • Perform the cAMP measurement following the kit's protocol. This typically involves a competitive binding assay where cellular cAMP competes with a labeled cAMP for binding to a specific antibody.

    • Read the output (e.g., absorbance or fluorescence) on a plate reader.

    • Calculate the cAMP concentration based on a standard curve.

Mandatory Visualization

Signaling Pathway of this compound in Oligodendrocytes```dot

GPR17_Signaling cluster_extracellular Extracellular MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 Binds to G_alpha_i_o G_alpha_i_o GPR17->G_alpha_i_o Activates AC AC G_alpha_i_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates EPAC EPAC cAMP->EPAC Activates CREB CREB PKA->CREB Phosphorylates/ Activates Maturation Maturation EPAC->Maturation Promotes MBP_Gene MBP_Gene CREB->MBP_Gene Promotes MBP_Gene->Maturation Leads to

Caption: Workflow for studying this compound effects on oligodendrocytes.

Conclusion

This compound serves as a valuable pharmacological tool to investigate the role of GPR17 in oligodendrocyte biology. The activation of GPR17 by this compound leads to the inhibition of oligodendrocyte maturation, primarily through the Gαi/o-mediated suppression of the cAMP signaling pathway, resulting in decreased expression of key myelin proteins like MBP. [1]The experimental protocols and data presented in this guide offer a framework for researchers to further explore the intricate mechanisms governing myelination and to evaluate potential therapeutic strategies for demyelinating disorders by targeting the GPR17 receptor. The provided visualizations of the signaling pathway and experimental workflow serve as clear and concise summaries for understanding the complex processes involved.

References

Investigating the Anticonvulsant Effects of MDL-29951: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951 is a potent and selective dual-action compound, exhibiting antagonist activity at the strychnine-insensitive glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor and agonist activity at the G protein-coupled receptor 17 (GPR17).[1][2][3] This dual mechanism of action positions this compound as a compound of significant interest for investigating novel therapeutic strategies for seizure disorders. This technical guide provides a comprehensive overview of the effects of this compound on seizure activity, detailing its mechanisms of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols for its evaluation.

Introduction

Epilepsy is a neurological disorder characterized by recurrent seizures, affecting millions worldwide. The underlying pathophysiology often involves an imbalance between excitatory and inhibitory neurotransmission. The NMDA receptor, a key player in excitatory synaptic transmission, is a well-established target for anticonvulsant drug development.[4] The glycine binding site on the NMDA receptor offers a modulatory point for controlling receptor activation.[1][4] Antagonists of this site are believed to offer a more nuanced approach to reducing NMDA receptor hyperexcitability with a potentially improved side-effect profile compared to other NMDA receptor antagonists.[4]

Furthermore, the discovery of novel targets such as the GPR17 receptor has opened new avenues for therapeutic intervention. GPR17 is implicated in various neurological processes, and its modulation by compounds like this compound is an active area of research.[5][6]

This compound has demonstrated anticonvulsant properties in preclinical models, notably in audiogenic seizure-susceptible DBA/2 mice and in models of chemically-induced seizures.[2][3] This guide will delve into the experimental evidence supporting these effects and provide the necessary technical information for researchers to further investigate this promising compound.

Mechanisms of Action

This compound exerts its effects on seizure activity through two primary mechanisms:

2.1. NMDA Receptor Antagonism at the Glycine Site:

The NMDA receptor requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine or D-serine, for activation.[7] this compound acts as a competitive antagonist at the glycine binding site, thereby preventing the conformational changes necessary for ion channel opening.[1][3] This reduces the influx of Ca2+ into the neuron, dampening excessive excitatory signaling that can lead to seizure activity.

2.2. GPR17 Agonism:

This compound is also a potent agonist of GPR17, an orphan G protein-coupled receptor.[5][8] Upon activation by this compound, GPR17 can couple to different G proteins, primarily Gαi/o and Gαq.[6][8] The Gαi/o pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5][8] The precise downstream effects of GPR17 activation on neuronal excitability and seizure modulation are still under investigation, but may involve modulation of ion channels and other signaling cascades.

Quantitative Data on Anticonvulsant Activity

The following tables summarize the quantitative data on the anticonvulsant effects of this compound from preclinical studies. Note: The following data is illustrative and based on publicly available information. Researchers should consult the primary literature for detailed dose-response curves and statistical analyses.

Table 1: Effect of this compound on Audiogenic Seizures in DBA/2 Mice

Dose (mg/kg, i.p.)Protection from Tonic-Clonic Seizures (%)Reference
10Data not available in abstract[3]
30Data not available in abstract[3]
100Data not available in abstract[3]

Further investigation of the primary literature (Baron et al., 1992) is required to populate this table with specific protection percentages.

Table 2: Effect of this compound on Chemically-Induced Seizures

Seizure ModelChemical InducerDose of this compound (mg/kg, i.p.)Observed EffectReference
MouseNMDAData not available in abstractIncreased seizure threshold[2]
MousePentylenetetrazol (PTZ)Data not available in abstractIncreased seizure threshold[2]

Detailed quantitative data on the dose-dependent increase in seizure threshold from primary research articles is needed for a complete analysis.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticonvulsant effects of this compound.

4.1. Audiogenic Seizure Model in DBA/2 Mice

This model utilizes a strain of mice that are genetically susceptible to seizures induced by a high-intensity auditory stimulus.[9][10]

  • Animals: Male or female DBA/2 mice, typically between 21 and 28 days of age, when their susceptibility to audiogenic seizures is maximal.[9]

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline, DMSO, or a suspension agent) and administered via intraperitoneal (i.p.) injection at various doses. A vehicle control group should always be included.

  • Procedure:

    • At a predetermined time after drug administration (e.g., 30 or 60 minutes), individual mice are placed in a sound-attenuating chamber.

    • An auditory stimulus (e.g., an electric bell or a speaker emitting a specific frequency and intensity, typically 100-120 dB) is presented for a fixed duration (e.g., 60 seconds).[11][12]

    • Seizure activity is observed and scored based on a standardized scale, which may include the following phases: wild running, clonic seizures, tonic-clonic seizures, and respiratory arrest.

    • The latency to the onset of each seizure phase and the duration of the seizure are recorded.

    • The primary endpoint is typically the percentage of animals in each treatment group that are protected from the tonic-clonic seizure phase.

  • Data Analysis: The percentage of protected animals at each dose is calculated. An ED50 (the dose that protects 50% of the animals) can be determined using probit analysis.

4.2. Chemically-Induced Seizure Models

These models involve the administration of a chemical convulsant to induce seizures.

  • NMDA-Induced Seizures: This model directly assesses the ability of this compound to antagonize NMDA receptor-mediated hyperexcitability.[13]

    • Animals: Male or female mice (e.g., Swiss Webster).

    • Drug Administration: this compound is administered i.p. at various doses prior to the convulsant.

    • Procedure:

      • N-methyl-D-aspartate (NMDA) is administered to the animals (e.g., via intracerebroventricular or intraperitoneal injection) at a dose known to induce seizures in a high percentage of control animals.[13]

      • Animals are observed for the onset, severity, and duration of seizures. Seizure severity can be scored using a standardized scale (e.g., the Racine scale).

      • The latency to seizure onset and the duration of convulsive activity are recorded.

    • Data Analysis: The ability of this compound to increase the latency to seizure onset, decrease the seizure severity score, or reduce the duration of seizures is evaluated.

  • Pentylenetetrazol (PTZ)-Induced Seizures: This model is often used to identify compounds that are effective against generalized absence and myoclonic seizures.

    • Animals: Male or female mice or rats.

    • Drug Administration: this compound is administered i.p. at various doses prior to PTZ.

    • Procedure:

      • Pentylenetetrazol (PTZ) is administered subcutaneously or intraperitoneally at a dose that induces clonic or tonic-clonic seizures.

      • Animals are observed for the presence and latency of different seizure components (e.g., myoclonic jerks, clonic convulsions, tonic extension).

    • Data Analysis: The primary endpoint is often the dose of this compound that protects 50% of the animals from a specific seizure endpoint (e.g., tonic hindlimb extension).

Signaling Pathways and Visualizations

5.1. NMDA Receptor Antagonism Signaling Pathway

This compound's antagonism at the glycine site of the NMDA receptor directly interferes with the receptor's activation cascade, leading to a reduction in neuronal excitability.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R MDL This compound MDL->NMDA_R Ca_ion Ca²⁺ Influx (Reduced) NMDA_R->Ca_ion Excitability Neuronal Hyperexcitability (Decreased) Ca_ion->Excitability

This compound competitively antagonizes the glycine binding site on the NMDA receptor.

5.2. GPR17 Agonist Signaling Pathway

The activation of GPR17 by this compound initiates intracellular signaling cascades that may contribute to its overall effect on neuronal function.

GPR17_Agonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MDL This compound GPR17 GPR17 MDL->GPR17 G_protein Gαi/o & Gαq GPR17->G_protein AC Adenylyl Cyclase (Inhibited) G_protein->AC cAMP cAMP (Decreased) AC->cAMP Downstream Downstream Effectors cAMP->Downstream

This compound activates GPR17, leading to the modulation of intracellular signaling pathways.

5.3. Experimental Workflow for Audiogenic Seizure Testing

The following diagram outlines the logical flow of an experiment designed to test the efficacy of this compound in the audiogenic seizure model.

Experimental_Workflow Start Start Animal_Prep Acclimatize DBA/2 Mice Start->Animal_Prep Drug_Admin Administer this compound (or Vehicle) Animal_Prep->Drug_Admin Wait Wait for Pre-treatment Time Drug_Admin->Wait Auditory_Stim Induce Seizure with Auditory Stimulus Wait->Auditory_Stim Observation Observe and Score Seizure Severity Auditory_Stim->Observation Data_Analysis Analyze Data (% Protection, ED50) Observation->Data_Analysis End End Data_Analysis->End

Workflow for evaluating the anticonvulsant effect of this compound in audiogenic mice.

Conclusion

This compound presents a compelling profile as a modulator of seizure activity through its dual action on the NMDA receptor and GPR17. The preclinical evidence strongly suggests its potential as a tool for investigating the complex neurobiology of epilepsy and as a lead compound for the development of novel anticonvulsant therapies. Further research is warranted to fully elucidate the dose-response relationships in various seizure models, to explore the contribution of each of its molecular targets to its anticonvulsant effects, and to assess its safety and efficacy in more complex models of epilepsy. This technical guide provides a foundational framework for researchers to design and execute rigorous preclinical studies on this compound.

References

MDL-29951: A Dual-Target Modulator with Potential in Analgesia and Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951, a synthetic indole-2-carboxylic acid derivative, presents a compelling profile for pain research and the development of novel analgesic therapies. This small molecule exhibits a unique dual mechanism of action, functioning as a potent and selective antagonist at the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor, and as an agonist for the G protein-coupled receptor 17 (GPR17). This technical guide provides a comprehensive overview of the preclinical data supporting the analgesic potential of this compound, with a focus on its pharmacological targets, key experimental findings, and the underlying signaling pathways. Detailed experimental protocols are provided to facilitate the replication and further exploration of its effects.

Introduction

Chronic pain remains a significant global health challenge, driving the need for innovative therapeutic strategies that move beyond traditional analgesics. The NMDA receptor is a well-established target in pain pathways, particularly in the context of central sensitization, a key mechanism underlying chronic pain states. The glycine binding site on the NMDA receptor offers a modulatory point for therapeutic intervention. Concurrently, GPR17 has emerged as a novel target with roles in various physiological processes, including in the central nervous system. This compound's ability to engage both of these targets makes it a molecule of significant interest for the development of new pain therapeutics.

Pharmacological Profile of this compound

This compound's pharmacological activity is characterized by its interaction with two distinct receptor systems.

NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. This action prevents the necessary co-agonist binding of glycine or D-serine, thereby inhibiting receptor activation by glutamate. This mechanism is crucial for its potential to modulate nociceptive signaling.

GPR17 Agonism

In addition to its effects on the NMDA receptor, this compound functions as an agonist at the orphan G protein-coupled receptor, GPR17.[1] Activation of GPR17 by this compound initiates a cascade of intracellular signaling events that may contribute to its overall pharmacological effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with its primary targets.

Table 1: NMDA Receptor Glycine Site Binding Affinity

ParameterValueSpeciesReference
Ki ([3H]glycine binding)140 nMRat[1]

Table 2: GPR17 Agonist Activity

AssayEC50Cell LineReference
Gαi-mediated signaling7 nM - 6 µM (assay dependent)Recombinant cell lines[1]
Ca2+ MobilizationConcentration-dependentPrimary rat oligodendrocytes
cAMP InhibitionConcentration-dependentPrimary rat oligodendrocytes

Preclinical Efficacy in a Model of Persistent Pain

The analgesic potential of this compound has been demonstrated in the formalin test, a widely used animal model of persistent pain that encompasses both acute nociceptive and inflammatory pain phases.

Formalin Test Results

In a study by Millan and Seguin (1994), this compound was shown to selectively block the late phase of formalin-induced licking behavior in mice. This is significant as the late phase is thought to reflect central sensitization and inflammatory pain mechanisms, which are more clinically relevant to chronic pain states.

Table 3: Effect of this compound in the Mouse Formalin Test

CompoundDose (mg/kg, i.p.)Effect on Early PhaseEffect on Late PhaseReference
This compound10 - 100No significant effectDose-dependent inhibition

Signaling Pathways of this compound

The dual-target nature of this compound results in the modulation of distinct signaling pathways.

NMDA Receptor-Mediated Signaling Blockade

By antagonizing the glycine site, this compound prevents the influx of Ca2+ through the NMDA receptor channel, a critical event in synaptic plasticity and central sensitization.

NMDA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R MDL_29951 This compound MDL_29951->NMDA_R Blocks Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream

Figure 1: this compound antagonism of the NMDA receptor signaling pathway.

GPR17-Mediated Signaling Activation

This compound activates GPR17, which couples to multiple G protein subtypes, including Gαi and Gαq. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium (Ca2+). Furthermore, GPR17 activation by this compound has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) and promote the recruitment of β-arrestin.

GPR17_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G Protein Signaling cluster_other_pathways Other Pathways MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 G_alpha_i Gαi GPR17->G_alpha_i G_alpha_q Gαq GPR17->G_alpha_q ERK p-ERK1/2 GPR17->ERK Beta_Arrestin β-Arrestin GPR17->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC PLC G_alpha_q->PLC cAMP cAMP AC->cAMP IP3 IP₃ PLC->IP3 Ca_ion Ca²⁺ IP3->Ca_ion Mobilization

Figure 2: GPR17 signaling pathways activated by this compound.

Detailed Experimental Protocols

In Vivo: Formalin-Induced Paw Licking in Mice

This protocol is adapted from Millan and Seguin (1994).

  • Animals: Male Swiss mice (20-25 g).

  • Drug Administration: this compound is dissolved in a suitable vehicle and administered intraperitoneally (i.p.) at doses ranging from 10 to 100 mg/kg, 30 minutes prior to the formalin injection.

  • Formalin Injection: 20 µL of a 2.5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.

  • Observation: Immediately after formalin injection, mice are placed in individual observation chambers. The cumulative time spent licking the injected paw is recorded in two distinct phases:

    • Early Phase: 0-5 minutes post-injection.

    • Late Phase: 15-30 minutes post-injection.

  • Data Analysis: The total licking time in each phase is calculated for each animal. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the drug-treated groups to the vehicle control group.

Formalin_Test_Workflow Start Start Drug_Admin Administer this compound (i.p.) (10-100 mg/kg) Start->Drug_Admin Wait Wait 30 minutes Drug_Admin->Wait Formalin_Inject Inject Formalin (2.5%, 20 µL) into hind paw Wait->Formalin_Inject Observe_Early Observe and Record Licking Time (0-5 minutes) Formalin_Inject->Observe_Early Observe_Late Observe and Record Licking Time (15-30 minutes) Observe_Early->Observe_Late Analyze Data Analysis Observe_Late->Analyze

Figure 3: Experimental workflow for the formalin test.

In Vitro: NMDA Receptor Glycine Site Binding Assay

This protocol is based on the methods described by Baron et al. (1992).

  • Tissue Preparation: Crude synaptic membranes are prepared from the forebrains of male Sprague-Dawley rats.

  • Radioligand: [3H]glycine is used as the radioligand.

  • Assay Buffer: 50 mM Tris-acetate buffer, pH 7.4.

  • Incubation: Membranes are incubated with [3H]glycine and varying concentrations of this compound in the assay buffer.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine. The inhibition constant (Ki) for this compound is calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro: GPR17 Functional Assays (cAMP and Ca2+)

These protocols are based on the methodologies reported by Hennen et al. (2013).

  • Cell Culture: Primary rat oligodendrocytes or a cell line stably expressing GPR17 (e.g., 1321N1 astrocytoma cells) are used.

  • cAMP Accumulation Assay:

    • Cells are pre-incubated with a phosphodiesterase inhibitor.

    • Forskolin is used to stimulate adenylyl cyclase and increase basal cAMP levels.

    • Cells are then treated with varying concentrations of this compound.

    • Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF-based assay).

  • Intracellular Ca2+ Mobilization Assay:

    • Cells are loaded with a Ca2+-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Baseline fluorescence is recorded.

    • Cells are stimulated with this compound.

    • Changes in intracellular Ca2+ concentration are monitored by measuring the fluorescence intensity.

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel analgesics with a unique dual mechanism of action. Its ability to antagonize the NMDA receptor glycine site and activate GPR17 suggests potential efficacy in various pain states, particularly those with a central sensitization component. Further research is warranted to fully elucidate the contribution of each target to its analgesic effects and to explore its therapeutic potential in other neurological disorders. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for scientists and researchers in the field of pain and analgesia drug discovery.

References

An In-depth Technical Guide to MDL-29951: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-29951 is a potent and selective small molecule with a dual mechanism of action, functioning as both an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site and as an agonist of the G protein-coupled receptor 17 (GPR17).[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and multifaceted biological activities of this compound. Detailed summaries of its inhibitory and agonistic activities are presented in tabular format for clarity. Furthermore, this guide outlines the experimental methodologies for key assays and visualizes the intricate GPR17 signaling pathway initiated by this compound.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid, is a dichlorinated indole (B1671886) derivative.[2] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid[2]
Synonyms MDL 29,951, MDL29951[2]
CAS Number 130798-51-5[2][3]
Molecular Formula C₁₂H₉Cl₂NO₄[2][4]
Molecular Weight 302.11 g/mol [2][3]
Appearance White to off-white crystalline solid[5][6]
Purity ≥98%[4][7]
Solubility Soluble in DMSO (≥50 mg/mL), DMF (5 mg/mL), and Ethanol (10 mg/mL). Soluble in DMSO:PBS (pH 7.2) (1:1) at 0.5 mg/mL.[1][5]
SMILES O=C(O)CCC1=C(C(O)=O)NC2=C1C(Cl)=CC(Cl)=C2[2][5]
InChI Key KNBSYZNKEAWABY-UHFFFAOYSA-N[1][2]

Biological Activity

This compound exhibits a unique pharmacological profile by targeting two distinct receptor systems: the ionotropic NMDA receptors and the G protein-coupled receptor GPR17. It also shows inhibitory activity against the enzyme fructose (B13574) 1,6-bisphosphatase.[2][7]

NMDA Receptor Antagonism

This compound is a potent and selective antagonist at the glycine co-agonist site of the NMDA receptor.[3] This activity underlies its potential for neuroprotection and treatment of neurological disorders characterized by excessive NMDA receptor activation.

Table 2: In Vitro Activity of this compound at the NMDA Receptor

ParameterValueSpecies/Assay ConditionReference(s)
IC₅₀ 140 nMagainst [³H]glycine binding[3]
Kᵢ 0.14 µM (140 nM)for [³H]glycine binding[2][5]
Selectivity ~2500-fold for glycine site vs. glutamate (B1630785) site[3]
GPR17 Agonism

This compound has been identified as a specific agonist for the orphan G protein-coupled receptor GPR17, which is involved in oligodendrocyte differentiation and myelination.[1][7]

Table 3: Agonistic Activity of this compound at GPR17

ParameterValue RangeAssay ConditionReference(s)
EC₅₀ 7 nM - 6 µMDependent on the specific assay[1]
Inhibition of Fructose 1,6-bisphosphatase

This compound also acts as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase.[2]

Table 4: Inhibitory Activity of this compound against Fructose 1,6-bisphosphatase

Isoform SourceIC₅₀Reference(s)
Human Liver2.5 µM[5]
Porcine Kidney1.0 µM[5]
Rabbit Liver0.21 µM[5]
Rat Liver11 µM[5]

Signaling Pathways of this compound at GPR17

As an agonist of GPR17, this compound initiates a cascade of intracellular signaling events. GPR17 couples to multiple G protein subtypes, including Gαi, Gαs, and Gαq, leading to pleiotropic downstream effects. This includes the modulation of cyclic AMP (cAMP) levels, mobilization of intracellular calcium (Ca²⁺), and activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway, as well as the recruitment of β-arrestin.[5]

GPR17_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_cellular_response Cellular Response MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 G_proteins Gαi, Gαs, Gαq GPR17->G_proteins Activation beta_arrestin β-arrestin GPR17->beta_arrestin Recruitment AC Adenylyl Cyclase G_proteins->AC Modulation PLC Phospholipase C G_proteins->PLC Activation ERK_pathway MAPK/ERK Pathway G_proteins->ERK_pathway Activation cAMP cAMP AC->cAMP Production gene_expression Gene Expression cAMP->gene_expression IP3_DAG IP₃ & DAG PLC->IP3_DAG Production Ca2 [Ca²⁺]i IP3_DAG->Ca2 Release Ca2->gene_expression pERK pERK1/2 ERK_pathway->pERK Phosphorylation pERK->gene_expression cell_differentiation Oligodendrocyte Differentiation gene_expression->cell_differentiation

Caption: GPR17 signaling cascade initiated by this compound.

Experimental Protocols

The following sections outline the general methodologies used to characterize the biological activity of this compound. For detailed, step-by-step protocols, readers are directed to the primary literature.

NMDA Receptor Binding Assay

The affinity of this compound for the glycine binding site of the NMDA receptor is typically determined through a competitive radioligand binding assay.

  • Objective: To determine the inhibitory constant (Kᵢ) and IC₅₀ of this compound for the glycine binding site.

  • General Procedure:

    • Synaptic plasma membranes are prepared from rat forebrains.

    • Membranes are incubated with a radiolabeled ligand specific for the glycine site (e.g., [³H]glycine) in the presence of varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • Following incubation, the bound and free radioligand are separated by rapid filtration.

    • The radioactivity retained on the filters is quantified by liquid scintillation counting.

    • IC₅₀ values are calculated from the concentration-response curves, and Kᵢ values are determined using the Cheng-Prusoff equation.

  • Primary Reference: Baron, B. M., et al. (1992). Journal of Pharmacology and Experimental Therapeutics, 262(3), 947-956.

GPR17 Functional Assays

The agonistic activity of this compound at GPR17 can be assessed through various functional assays that measure downstream signaling events.

  • Objective: To determine the potency (EC₅₀) and efficacy of this compound in activating GPR17.

  • General Procedures:

    • Calcium Mobilization Assay:

      • Cells expressing GPR17 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

      • A baseline fluorescence reading is established.

      • This compound is added at various concentrations, and the change in intracellular calcium concentration is monitored by measuring the fluorescence intensity.

    • cAMP Accumulation Assay:

      • GPR17-expressing cells are pre-incubated with a phosphodiesterase inhibitor to prevent cAMP degradation.

      • Cells are stimulated with forskolin (B1673556) to increase basal cAMP levels.

      • This compound is added at different concentrations, and the effect on cAMP levels is measured using methods such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

    • ERK1/2 Phosphorylation Assay:

      • Serum-starved GPR17-expressing cells are treated with various concentrations of this compound for a specified time.

      • Cells are lysed, and protein concentrations are determined.

      • The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified by Western blotting or ELISA using specific antibodies.

    • β-Arrestin Recruitment Assay:

      • A cell line co-expressing GPR17 fused to a luminescent or fluorescent donor and β-arrestin fused to a corresponding acceptor is used.

      • Upon stimulation with this compound, the recruitment of β-arrestin to the receptor brings the donor and acceptor into close proximity, generating a measurable signal (e.g., BRET or FRET).

  • Primary Reference: Hennen, S., et al. (2013). Science Signaling, 6(298), ra93.

Fructose 1,6-bisphosphatase Inhibition Assay

The inhibitory activity of this compound against fructose 1,6-bisphosphatase is determined using an enzymatic assay.

  • Objective: To determine the IC₅₀ of this compound for the inhibition of fructose 1,6-bisphosphatase.

  • General Procedure:

    • The purified enzyme is incubated with its substrate, fructose 1,6-bisphosphate, in a suitable buffer.

    • The reaction is initiated in the presence of varying concentrations of this compound.

    • The enzymatic activity is measured by monitoring the production of inorganic phosphate (B84403) or the coupling of the product, fructose-6-phosphate, to a subsequent enzymatic reaction that can be followed spectrophotometrically.

    • IC₅₀ values are calculated from the dose-response curves.

  • Primary Reference: Wright, S. W., et al. (2003). Bioorganic & Medicinal Chemistry Letters, 13(12), 2055-2058.

Experimental_Workflow cluster_target_identification Target Identification & Primary Screening cluster_in_vitro_assays In Vitro Characterization cluster_downstream_analysis Downstream Signaling & Cellular Effects cluster_data_analysis Data Analysis & Interpretation MDL_29951 This compound NMDA_Receptor NMDA Receptor MDL_29951->NMDA_Receptor GPR17 GPR17 MDL_29951->GPR17 FBPase Fructose 1,6-bisphosphatase MDL_29951->FBPase Binding_Assay Radioligand Binding Assay (Ki, IC50) NMDA_Receptor->Binding_Assay Functional_Assays Functional Assays (EC50, IC50) GPR17->Functional_Assays Enzyme_Assay Enzymatic Inhibition Assay (IC50) FBPase->Enzyme_Assay Data_Analysis Dose-Response Curves Parameter Calculation (Ki, IC50, EC50) Binding_Assay->Data_Analysis Ca_Assay Calcium Mobilization Functional_Assays->Ca_Assay cAMP_Assay cAMP Measurement Functional_Assays->cAMP_Assay ERK_Assay ERK Phosphorylation Functional_Assays->ERK_Assay Arrestin_Assay β-arrestin Recruitment Functional_Assays->Arrestin_Assay Enzyme_Assay->Data_Analysis Ca_Assay->Data_Analysis cAMP_Assay->Data_Analysis ERK_Assay->Data_Analysis Arrestin_Assay->Data_Analysis

References

The Discovery and Initial Characterization of MDL-29951: A Dual-Targeting Modulator of Neurological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule that has garnered significant interest in the field of neuroscience due to its unique dual-target pharmacology. It acts as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site and as an agonist of the orphan G protein-coupled receptor 17 (GPR17).[1][2] This dual activity gives this compound a complex pharmacological profile with potential therapeutic implications in a range of neurological conditions. This technical guide provides an in-depth overview of the discovery and initial characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Data Presentation

The initial characterization of this compound has yielded valuable quantitative data that define its potency and selectivity for its two primary targets. These findings are summarized in the tables below for clear comparison.

Table 1: NMDA Receptor Antagonist Activity of this compound
ParameterValueSpeciesAssay TypeReference
Ki 0.14 µM (140 nM)Rat[3H]glycine binding[2][3]
Selectivity ~2000-fold for glycine site vs. glutamate (B1630785) siteRatRadioligand binding[3]
Functional Antagonism Noncompetitive, glycine-reversible inhibition of NMDA-induced responsesRatBrain slice electrophysiology and biochemistry[3]
Table 2: GPR17 Agonist Activity of this compound
ParameterValueCell TypeAssay TypeReference
EC50 7 nM - 6 µM (assay dependent)Recombinant and primary oligodendrocytesFunctional assays[2]
Gαi Activation IC50 of 29 nM for forskolin-stimulated cAMP inhibitionMurine EEC line (GLUTag)cAMP accumulation assay[4]
Gαq Activation Concentration-dependent increasePrimary rat oligodendrocytesIntracellular Ca2+ mobilization[4]
β-Arrestin Recruitment DemonstratedRecombinant systemsNot specified[1]
ERK1/2 Phosphorylation DemonstratedRecombinant systemsWestern blot/immuno-assay[1]

Experimental Protocols

The characterization of this compound's dual activity has relied on a variety of in vitro and cellular assays. The detailed methodologies for key experiments are provided below.

[3H]Glycine Binding Assay (for NMDA Receptor Affinity)

This protocol is adapted from the methods described by Baron et al. (1992).[3]

  • Membrane Preparation: Rat forebrains are homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged at 48,000 x g for 10 minutes. The resulting pellet is resuspended in fresh buffer and incubated at 37°C for 30 minutes to remove endogenous ligands. After a final centrifugation, the pellet is resuspended in buffer and stored at -80°C.

  • Binding Reaction: On the day of the assay, membranes are thawed and washed three times by centrifugation and resuspension. The final membrane preparation (containing a specific amount of protein) is incubated with 10 nM [3H]glycine in the presence and absence of varying concentrations of this compound.

  • Incubation and Filtration: The incubation is carried out at 4°C for 30 minutes in a final volume of 500 µL. The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled glycine (e.g., 1 mM). Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) for this compound is calculated from the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]glycine binding) using the Cheng-Prusoff equation.

Intracellular cAMP Accumulation Assay (for GPR17 Gαi/s Coupling)

This protocol is based on the Gαi-mediated inhibition of forskolin-stimulated cAMP production, as described in studies of GPR17 activation.[4][5]

  • Cell Culture and Plating: Cells expressing GPR17 (e.g., HEK293 cells stably transfected with GPR17, or primary oligodendrocytes) are cultured in appropriate media. For the assay, cells are seeded into 96-well or 384-well plates and grown to a suitable confluency.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a serum-free medium or a suitable assay buffer. The cells are then pre-incubated with varying concentrations of this compound for a defined period (e.g., 15-30 minutes) at 37°C.

  • Stimulation: To stimulate adenylyl cyclase and induce cAMP production, a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM) is added to the wells.

  • Lysis and Detection: After a specific incubation time with forskolin (e.g., 15-30 minutes), the reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits) according to the manufacturer's instructions.

  • Data Analysis: The amount of cAMP produced in the presence of this compound is compared to the amount produced with forskolin alone. The IC50 value for the inhibition of forskolin-stimulated cAMP accumulation is determined by fitting the data to a dose-response curve. To assess Gαs coupling, the assay is performed in the absence of forskolin to measure direct stimulation of cAMP production.[5]

Intracellular Calcium Mobilization Assay (for GPR17 Gαq Coupling)

This protocol is based on the methods used to measure Gαq-mediated calcium release from intracellular stores.[4][5]

  • Cell Culture and Plating: GPR17-expressing cells are seeded into black-walled, clear-bottom 96-well or 384-well plates and allowed to attach overnight.

  • Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for a specific duration (e.g., 30-60 minutes) at 37°C in the dark.

  • Washing: The cells are washed with the assay buffer to remove excess dye.

  • Measurement: The plate is placed in a fluorescence plate reader (e.g., FLIPR, FlexStation). A baseline fluorescence reading is taken before the addition of the compound.

  • Compound Addition and Signal Detection: Varying concentrations of this compound are automatically added to the wells, and the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

  • Data Analysis: The increase in fluorescence over the baseline is calculated. The EC50 value for the calcium response is determined by plotting the peak fluorescence change against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with this compound.

MDL_29951_NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN2 GluN1 Ion Channel GluN1 GluN2 Glutamate->NMDA_Receptor:f0 Glycine Glycine Glycine->NMDA_Receptor:f1 MDL_29951 This compound MDL_29951->NMDA_Receptor:f3 Blocked Ion Flux Blocked Ca_ion Ca²⁺ Na_ion Na⁺

This compound antagonism at the NMDA receptor glycine site.

MDL_29951_GPR17_Signaling cluster_Galpha G Protein Subunits MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 Gai Gαi GPR17->Gai Gaq Gαq GPR17->Gaq Gas Gαs GPR17->Gas beta_arrestin β-Arrestin GPR17->beta_arrestin AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC Gas->AC ERK ERK1/2 Phosphorylation beta_arrestin->ERK cAMP cAMP AC->cAMP Oligo_maturation Oligodendrocyte Maturation cAMP->Oligo_maturation IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC PKC->ERK ERK->Oligo_maturation

This compound-activated GPR17 signaling pathways.

Experimental_Workflow start Start: Characterization of This compound binding_assays Target Engagement: Radioligand Binding Assays ([³H]glycine for NMDA-R) start->binding_assays functional_assays Functional Activity: In Vitro Assays binding_assays->functional_assays Confirm functional relevance cAMP_assay Gαi/s Coupling: cAMP Accumulation Assay functional_assays->cAMP_assay Ca_assay Gαq Coupling: Ca²⁺ Mobilization Assay functional_assays->Ca_assay electro_assay NMDA-R Function: Electrophysiology (Brain Slices) functional_assays->electro_assay cellular_phenotype Cellular Phenotype: Oligodendrocyte Maturation Assay cAMP_assay->cellular_phenotype Assess physiological outcome Ca_assay->cellular_phenotype Assess physiological outcome in_vivo_studies In Vivo Validation: Animal Models of Seizures/Pain electro_assay->in_vivo_studies cellular_phenotype->in_vivo_studies Translate to in vivo context end Conclusion: Dual-acting NMDA-R antagonist and GPR17 agonist in_vivo_studies->end

Experimental workflow for characterizing this compound.

References

In Vitro and In Vivo Pharmacology of MDL-29951: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951, also known as 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule with a multifaceted pharmacological profile, demonstrating activity at several distinct biological targets. This technical guide provides a comprehensive overview of the in vitro and in vivo studies of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Pharmacological Activities

This compound has been identified as an antagonist of the N-methyl-D-aspartate (NMDA) receptor at the strychnine-insensitive glycine (B1666218) binding site, an agonist of the G protein-coupled receptor 17 (GPR17), and an allosteric inhibitor of fructose-1,6-bisphosphatase (FBPase).[1][2][3] These distinct activities confer upon this compound a range of biological effects, including neuromodulatory, anticonvulsant, and antinociceptive properties, as well as a role in regulating oligodendrocyte maturation.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Binding Affinity and Potency of this compound

TargetAssay TypeSpecies/TissueParameterValueReference
NMDA Receptor (Glycine Site)[³H]glycine bindingRat brain membranesKᵢ0.14 µM[1][2]
GPR17G protein activationRecombinant cell linesEC₅₀7 nM - 6 µM[2]
Fructose-1,6-bisphosphataseEnzyme inhibitionHuman liverIC₅₀2.5 µM[1]
Fructose-1,6-bisphosphataseEnzyme inhibitionPorcine kidneyIC₅₀1.0 µM[1]
Fructose-1,6-bisphosphataseEnzyme inhibitionRabbit liverIC₅₀0.21 µM[1]
Fructose-1,6-bisphosphataseEnzyme inhibitionRat liverIC₅₀11 µM[1]

Table 2: In Vivo Efficacy of this compound

Animal ModelEffectOutcomeReference
Formalin-induced pain (mice)AntinociceptionSelectively inhibited the late phase of licking behavior
Chemically-induced seizures (rodents)AnticonvulsantIncreased the threshold for seizure development
Audiogenic seizure-susceptible DBA/2J miceAnticonvulsantBlocked NMDA receptor-dependent convulsions[2]

Experimental Protocols

In Vitro Assays

1. [³H]Glycine Binding Assay (for NMDA Receptor Affinity)

  • Objective: To determine the binding affinity of this compound to the glycine site of the NMDA receptor.

  • Methodology:

    • Prepare crude synaptic membranes from rat forebrain.

    • Incubate the membranes with [³H]glycine in the presence of varying concentrations of this compound.

    • After incubation, separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Calculate the inhibition constant (Kᵢ) by non-linear regression analysis of the competition binding data.

2. GPR17 Activation Assays

  • Objective: To characterize the agonist activity of this compound at the GPR17 receptor.

  • Methodologies:

    • Calcium Mobilization Assay:

      • Culture cells expressing GPR17 (e.g., CHO or HEK293 cells).

      • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

      • Stimulate the cells with varying concentrations of this compound.

      • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • cAMP Accumulation Assay:

      • Incubate GPR17-expressing cells with this compound in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

      • Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit.

    • ERK1/2 Phosphorylation Assay:

      • Treat GPR17-expressing cells with this compound for a specified time.

      • Lyse the cells and separate proteins by SDS-PAGE.

      • Detect the levels of phosphorylated ERK1/2 and total ERK1/2 by Western blotting using specific antibodies.

3. Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

  • Objective: To determine the inhibitory potency of this compound on FBPase activity.

  • Methodology:

    • Purify recombinant human or other species' FBPase.

    • Incubate the enzyme with its substrate, fructose-1,6-bisphosphate, in the presence of varying concentrations of this compound.

    • Measure the rate of phosphate (B84403) production using a colorimetric assay (e.g., malachite green assay).

    • Calculate the IC₅₀ value from the concentration-response curve.

In Vivo Studies

1. Formalin-Induced Pain Model

  • Objective: To assess the antinociceptive effects of this compound.

  • Methodology:

    • Acclimatize mice to the testing environment.

    • Administer this compound or vehicle via a specific route (e.g., intraperitoneal, subcutaneous).

    • After a predetermined time, inject a dilute solution of formalin into the plantar surface of the hind paw.

    • Observe and record the amount of time the animal spends licking the injected paw during two distinct phases: the early phase (0-5 minutes) and the late phase (15-30 minutes).

    • Compare the licking time between the this compound-treated and vehicle-treated groups.

2. Chemically-Induced Seizure Models

  • Objective: To evaluate the anticonvulsant activity of this compound.

  • Methodology:

    • Administer this compound or vehicle to rodents.

    • After a specified pretreatment time, administer a convulsant agent such as pentylenetetrazol (PTZ) or N-methyl-D-aspartate (NMDA).

    • Observe the animals for the onset and severity of seizures.

    • Determine the dose of this compound that protects a certain percentage of animals from seizures or increases the latency to seizure onset.

Signaling Pathways and Experimental Workflows

This compound Signaling at the NMDA Receptor

This compound acts as a competitive antagonist at the glycine co-agonist binding site on the GluN1 subunit of the NMDA receptor. By blocking the binding of glycine or D-serine, this compound prevents the conformational change required for channel opening, even when glutamate (B1630785) is bound to the GluN2 subunit, thereby inhibiting ion flux (Ca²⁺, Na⁺) through the channel.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_receptor NMDA Receptor cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 Glutamate->NMDAR:glu Binds Glycine_DSerine Glycine / D-Serine Glycine_DSerine->NMDAR:gly Binding Site MDL_29951 This compound MDL_29951->NMDAR:gly Blocks Ion_Channel Ion Channel (Closed) NMDAR->Ion_Channel Remains Closed No_Ion_Flux No Ca²⁺/Na⁺ Influx Ion_Channel->No_Ion_Flux

This compound antagonism at the NMDA receptor glycine site.

GPR17 Signaling Pathway Activated by this compound

As an agonist, this compound activates GPR17, which couples to multiple G protein subtypes, including Gαi and Gαq. Gαi activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Gαq activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to downstream signaling events such as the phosphorylation of ERK1/2.

GPR17_Signaling cluster_G_proteins G Proteins MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 Activates Gai Gαi GPR17->Gai Activates Gaq Gαq GPR17->Gaq Activates AC Adenylyl Cyclase Gai->AC Inhibits PLC Phospholipase C Gaq->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release ERK_phos ↑ ERK1/2 Phosphorylation IP3_DAG->ERK_phos Experimental_Workflow Hypothesis Hypothesis: This compound interacts with Target X Primary_Screen Primary Screening (e.g., Binding Assay) Hypothesis->Primary_Screen Functional_Assay Functional Assays (e.g., Ca²⁺ flux, cAMP) Primary_Screen->Functional_Assay Selectivity_Panel Selectivity Profiling (Against related targets) Functional_Assay->Selectivity_Panel Cell_Based_Model Cell-Based Disease Model (e.g., Oligodendrocyte maturation) Functional_Assay->Cell_Based_Model Data_Analysis Data Analysis & Interpretation Selectivity_Panel->Data_Analysis In_Vivo_Model In Vivo Animal Model (e.g., Pain, Seizure models) Cell_Based_Model->In_Vivo_Model In_Vivo_Model->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies of MDL-29951

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951 is a versatile pharmacological tool with a complex profile, acting as a potent antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor, an agonist for the G-protein coupled receptor 17 (GPR17), and an inhibitor of the enzyme fructose (B13574) 1,6-bisphosphatase.[1][2][3][4] This multifaceted activity makes this compound a valuable compound for investigating various physiological and pathological processes, including neurological signaling, myelination and demyelinating diseases, and metabolic regulation. These application notes provide detailed protocols for key in vitro experiments to characterize the activity of this compound.

Data Presentation

Table 1: Receptor and Enzyme Binding/Inhibition Data
TargetSpecies/TissueAssay TypeParameterValueReference
NMDA Receptor (Glycine Site)Rat Brain[³H]glycine BindingKᵢ0.14 µM (140 nM)[1][2]
Fructose 1,6-bisphosphataseHuman LiverEnzyme InhibitionIC₅₀2.5 µM[1]
Fructose 1,6-bisphosphatasePorcine KidneyEnzyme InhibitionIC₅₀1.0 µM[1]
Fructose 1,6-bisphosphataseRabbit LiverEnzyme InhibitionIC₅₀0.21 µM[1]
Fructose 1,6-bisphosphataseRat LiverEnzyme InhibitionIC₅₀11 µM[1]
Table 2: GPR17 Functional Activity
Assay TypeCell SystemParameterValue RangeReference
GPR17 AgonismRecombinant Cell LinesEC₅₀7 nM - 6 µM[2]

Experimental Protocols

NMDA Receptor Glycine Site Binding Assay

This protocol is designed to determine the binding affinity of this compound to the strychnine-insensitive glycine site of the NMDA receptor using a competitive radioligand binding assay.

Materials:

  • [³H]glycine (specific activity ~40-60 Ci/mmol)

  • This compound

  • Unlabeled glycine

  • Rat forebrain tissue

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Centrifuge

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in ice-cold 50 mM Tris-HCl buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh buffer and repeat the centrifugation step three times to wash the membranes.

    • Resuspend the final pellet in Tris-HCl buffer to a protein concentration of approximately 1 mg/mL.

  • Binding Assay:

    • In a final volume of 500 µL, combine:

      • 100 µL of the membrane preparation

      • 50 µL of [³H]glycine (to a final concentration of ~10 nM)

      • 50 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM) or buffer for total binding.

      • For non-specific binding, add 50 µL of a high concentration of unlabeled glycine (e.g., 1 mM).

    • Incubate the mixture at 4°C for 30 minutes.

  • Filtration and Scintillation Counting:

    • Rapidly filter the incubation mixture through glass fiber filters under vacuum.

    • Wash the filters three times with 5 mL of ice-cold Tris-HCl buffer.

    • Place the filters in scintillation vials with 5 mL of scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific [³H]glycine binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

GPR17 Functional Assays

This compound is an agonist of GPR17, which couples to both Gαi and Gαq proteins.[5] Activation of GPR17 leads to the inhibition of adenylyl cyclase (and thus decreased cAMP levels) and stimulation of phospholipase C, resulting in an increase in intracellular calcium.[1]

Materials:

  • Cells expressing GPR17 (e.g., recombinant cell lines or primary rat oligodendrocyte precursor cells)[1]

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Plating:

    • Plate the GPR17-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and load the cells with a fluorescent calcium indicator (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C, according to the manufacturer's instructions.

    • Wash the cells with HBSS to remove excess dye.

  • Calcium Flux Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject a solution of this compound at various concentrations.

    • Continue to record the fluorescence intensity for several minutes to capture the peak response.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence).

    • Plot the change in fluorescence against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value, which is the concentration of this compound that produces 50% of the maximal response.

Materials:

  • Cells expressing GPR17

  • This compound

  • Forskolin (B1673556) (an adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

  • Cell lysis buffer

Procedure:

  • Cell Treatment:

    • Plate the GPR17-expressing cells and culture overnight.

    • Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

    • Stimulate the cells with a submaximal concentration of forskolin (e.g., 1-10 µM) to induce cAMP production. The presence of the Gαi-activating agonist this compound should inhibit this stimulation.

    • Incubate for an appropriate time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement:

    • Lyse the cells using the lysis buffer provided in the cAMP assay kit.

    • Measure the intracellular cAMP levels according to the kit manufacturer's protocol.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Determine the EC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Fructose 1,6-Bisphosphatase (FBPase) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of FBPase by this compound. The assay is based on the enzymatic conversion of the product of the FBPase reaction, fructose-6-phosphate, to glucose-6-phosphate, which is then oxidized by glucose-6-phosphate dehydrogenase, leading to the reduction of NADP⁺ to NADPH. The increase in NADPH is monitored by the change in absorbance at 340 nm.

Materials:

  • Purified FBPase (e.g., from rabbit liver or porcine kidney)[1]

  • This compound

  • Fructose 1,6-bisphosphate (substrate)

  • HEPES buffer (pH 7.5)

  • MgCl₂

  • NADP⁺

  • Phosphoglucose (B3042753) isomerase

  • Glucose-6-phosphate dehydrogenase

  • Spectrophotometer

Procedure:

  • Assay Mixture Preparation:

    • Prepare an assay mixture in a cuvette containing HEPES buffer, MgCl₂, NADP⁺, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

  • Enzyme Inhibition:

    • Add purified FBPase to the assay mixture.

    • Add this compound at various concentrations.

    • Pre-incubate the mixture for a few minutes.

  • Initiation of Reaction and Measurement:

    • Initiate the reaction by adding the substrate, fructose 1,6-bisphosphate.

    • Immediately start monitoring the increase in absorbance at 340 nm over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the FBPase activity.

Mandatory Visualizations

GPR17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MDL29951 This compound GPR17 GPR17 MDL29951->GPR17 Agonist Gai Gαi GPR17->Gai Gaq Gαq GPR17->Gaq ERK ERK1/2 Activation GPR17->ERK Arrestin β-Arrestin Recruitment GPR17->Arrestin AC Adenylyl Cyclase Gai->AC Inhibition PLC Phospholipase C Gaq->PLC Activation cAMP cAMP AC->cAMP Converts ATP to IP3 IP₃ PLC->IP3 Generates Ca2 Ca²⁺ IP3->Ca2 Mobilizes

Caption: GPR17 signaling pathway activated by this compound.

Experimental_Workflow_Calcium_Assay cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate GPR17-expressing cells in 96-well plate load_dye Load cells with Fluo-4 AM calcium dye plate_cells->load_dye wash_cells Wash cells to remove excess dye load_dye->wash_cells baseline Record baseline fluorescence wash_cells->baseline inject Inject this compound baseline->inject record Record fluorescence change inject->record calculate Calculate ΔF (Peak - Baseline) record->calculate plot Plot ΔF vs. [this compound] calculate->plot determine_ec50 Determine EC₅₀ plot->determine_ec50

Caption: Workflow for the intracellular calcium mobilization assay.

NMDA_Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep_membrane Prepare rat brain membranes incubate Incubate membranes with [³H]glycine and this compound prep_membrane->incubate filter_wash Filter and wash incubate->filter_wash count Scintillation counting filter_wash->count analyze Calculate specific binding and determine IC₅₀/Kᵢ count->analyze

Caption: Workflow for the NMDA receptor glycine site binding assay.

References

Application Notes and Protocols for MDL-29951 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

MDL-29951 is a potent and selective small molecule with dual activity. It functions as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine (B1666218) binding site, with a reported Ki of 140 nM.[1][2] Additionally, this compound acts as an agonist for the G protein-coupled receptor 17 (GPR17), which is involved in processes such as oligodendrocyte differentiation.[1] This dual functionality makes it a valuable tool for research in neuroscience and drug development, particularly in studies related to excitotoxicity, seizure disorders, and myelination.[1]

Proper preparation of a stable stock solution is the first critical step for obtaining reliable and reproducible results in cell culture experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro research applications.

Data Presentation

Table 1: Physical and Chemical Properties of this compound
PropertyValueReference
Chemical Name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid[1]
Molecular Formula C₁₂H₉Cl₂NO₄[1][3]
Molecular Weight 302.11 g/mol [1][3][4]
Appearance White to off-white crystalline solid[1][4]
Purity ≥98%[1]
CAS Number 130798-51-5[1][3]
Table 2: Solubility of this compound
SolventConcentrationMolarity (approx.)Reference
DMSO ≥ 50 mg/mL165.50 mM[4][5]
DMF 5 mg/mL16.55 mM[1][6]
DMSO:PBS (pH 7.2) (1:1) 0.5 mg/mL1.66 mM[1][6]
Ethanol 0.25 mg/mL0.83 mM[1][6]

Note: For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution.

Table 3: Storage and Stability of this compound
FormStorage TemperatureStability PeriodReference
Solid Powder -20°C2 to 3 years[3][4]
Solid Powder 4°C2 years[4]
In Solvent (-80°C) -80°C6 months to 2 years[3][4]
In Solvent (-20°C) -20°C1 month to 1 year[4][6]

Note: To ensure maximum stability, it is recommended to store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted based on experimental needs and the solubility limits.

Materials:
  • This compound powder (CAS: 130798-51-5)

  • Anhydrous/molecular sieve-dried, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:
  • Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.

  • Weighing this compound: Carefully weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.02 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

      • 0.001 L x 0.010 mol/L x 302.11 g/mol = 0.00302 g = 3.02 mg

  • Dissolving the Compound: Add the weighed this compound powder to a sterile tube. Using a calibrated pipette, add the calculated volume of sterile DMSO. For the 3.02 mg example, add 1 mL of DMSO.

  • Ensuring Complete Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution against a light source to ensure no particulates are present.

  • Sterilization (Optional): If required for a specific cell culture application, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials to minimize freeze-thaw cycles. For long-term storage, store the aliquots at -80°C.[3][4] For short-term use, -20°C is acceptable.[4][6]

  • Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the final desired working concentration in your cell culture medium. Ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically <0.1%).

Visualization of Signaling Pathways

This compound's mechanism of action involves the modulation of at least two distinct signaling pathways. The diagrams below illustrate its antagonistic effect on the NMDA receptor and its agonistic effect on the GPR17 receptor.

MDL_29951_NMDA_Receptor_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate Glycine Glycine NMDAR NMDA Receptor Glutamate Site Glycine Site Ion Channel Glutamate->NMDAR:glu MDL This compound Glycine->NMDAR:gly MDL->NMDAR:gly Ca_ion Ca²⁺ NMDAR:ion->Ca_ion Influx Blocked Cellular_Response ↓ Excitotoxicity ↓ Neuronal Activation

Caption: Antagonistic action of this compound on the NMDA receptor.

MDL_29951_GPR17_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MDL This compound GPR17 GPR17 MDL->GPR17 Agonist G_protein Gαi/o GPR17->G_protein ERK ↑ ERK1/2 Activation GPR17->ERK Arrestin β-Arrestin Recruitment GPR17->Arrestin AC Adenylyl Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP Oligo Oligodendrocyte Differentiation cAMP->Oligo ERK->Oligo

Caption: Agonistic action of this compound on the GPR17 receptor.

References

Application Notes and Protocols for MDL-29951 in Animal Models of Multiple Sclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951 is a small molecule that has garnered interest in the field of neurodegenerative diseases, particularly multiple sclerosis (MS). It exhibits a dual mechanism of action, functioning as an agonist for the G protein-coupled receptor 17 (GPR17) and as an antagonist for the N-methyl-D-aspartate (NMDA) receptor.[1] GPR17 is recognized as a key regulator of oligodendrocyte differentiation, a crucial process for myelination and remyelination in the central nervous system (CNS).[2][3] NMDA receptors are also expressed on oligodendrocytes and their precursors and are implicated in glutamate-mediated excitotoxicity, which can contribute to oligodendrocyte damage in MS.[4][5]

These application notes provide a comprehensive overview of the potential use of this compound in preclinical animal models of MS, primarily focusing on the experimental autoimmune encephalomyelitis (EAE) model. While direct in vivo studies utilizing this compound in EAE are not yet available in published literature, this document synthesizes the existing knowledge on its molecular targets and provides detailed, albeit hypothetical, protocols for its application in such models.

Data Presentation: In Vitro Effects of this compound on Oligodendrocyte Lineage Cells

The following table summarizes the known quantitative and qualitative effects of this compound from in vitro studies on oligodendrocyte precursor cells (OPCs) and oligodendrocytes. This data provides the foundational rationale for its investigation in in vivo models of demyelination and remyelination.

Cell TypeAssayThis compound ConcentrationObserved EffectReference
Rat Primary Oligodendrocyte Precursor CellscAMP Accumulation Assay10 nMDecreased intracellular cAMP levels.[6]
Rat Primary Oligodendrocyte Precursor CellsMyelin Basic Protein (MBP) ExpressionNot specifiedDecreased MBP expression levels.[2]
Oli-neu Cell Line (murine oligodendrocyte precursor)Myelin Basic Protein (MBP) ExpressionNot specifiedDecreased MBP expression levels.[2]
Rat Primary Oligodendrocyte CulturesCREB PhosphorylationNot specifiedSignificant decrease in CREB phosphorylation.[2]
Gpr17-overexpressing OPCsCell Viability Assay10 nMAugmented the deleterious effect of LPC (lysolecithin) and reduced viable oligodendrocyte population by inducing apoptosis.[6]

Experimental Protocols

Protocol 1: Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice

This protocol describes a standard method for inducing EAE in C57BL/6 mice, a widely used model for chronic-progressive MS.

Materials:

  • Female C57BL/6 mice, 8-12 weeks old

  • Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile phosphate-buffered saline (PBS)

  • Sterile syringes and needles (27G)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA.

    • A common concentration is 200 µg of MOG35-55 per 100 µL of emulsion.

    • Emulsify by drawing the mixture of MOG35-55 solution and CFA into and out of a syringe repeatedly until a thick, white emulsion is formed that does not disperse when a drop is placed in water.

  • Immunization:

    • Anesthetize the mice.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank.

  • Pertussis Toxin Administration:

    • On Day 0, administer 200 ng of PTX in 100 µL of sterile PBS via intraperitoneal (i.p.) injection.

    • Repeat the PTX injection on Day 2.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from Day 7 post-immunization.

    • Use a standard scoring system:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness

      • 3: Complete hind limb paralysis

      • 4: Hind limb and forelimb paralysis

      • 5: Moribund or dead

Protocol 2: Proposed In Vivo Administration of this compound in EAE Mice

Disclaimer: The following protocol is a proposed methodology based on the known properties of this compound and general practices for administering small molecules in EAE models. It has not been validated through specific published studies. Researchers should perform dose-response and toxicity studies to determine the optimal and safe dosage for their specific experimental conditions.

Materials:

  • EAE-induced mice (as per Protocol 1)

  • This compound

  • Vehicle for dissolution (e.g., DMSO, then diluted in PBS or saline). The solubility of this compound is reported to be 10 mM in DMSO.[1] A final solution for injection should have a low percentage of DMSO to avoid toxicity. For example, a stock solution in DMSO can be diluted in PBS for a final concentration where DMSO is less than 5%.

Procedure (Therapeutic Treatment Model):

  • Preparation of this compound Solution:

    • Based on the desired dosage, dissolve this compound in a minimal amount of DMSO.

    • Further dilute the solution with sterile PBS to the final injection volume. Prepare fresh daily.

  • Administration Route and Dosage (Hypothetical):

    • Route: Intraperitoneal (i.p.) injection is a common and relatively straightforward route for systemic administration. Alternatively, for direct CNS delivery and to bypass the blood-brain barrier, intracerebroventricular (i.c.v.) injection could be considered, though it is a more invasive surgical procedure.[7][8][9][10]

    • Dosage: A starting point for a dose-response study could be in the range of 1-10 mg/kg body weight, administered once or twice daily. This range is a general estimation and requires empirical validation.

  • Treatment Schedule:

    • Begin treatment upon the first appearance of clinical signs of EAE (typically around Day 10-14 post-immunization).

    • Administer this compound or vehicle control daily until the end of the experiment (e.g., Day 21-28 post-immunization).

  • Outcome Measures:

    • Primary Outcome: Daily clinical scoring to assess disease severity.

    • Secondary Outcomes (at the end of the experiment):

      • Histopathology: Perfuse the animals and collect spinal cord and brain tissue. Analyze for inflammation (e.g., H&E staining for immune cell infiltration) and demyelination (e.g., Luxol Fast Blue staining).

      • Immunohistochemistry: Stain tissue sections for markers of oligodendrocytes (e.g., Olig2, CC1), astrocytes (GFAP), and microglia/macrophages (Iba1).

      • Molecular Analysis: Perform qPCR or Western blot on tissue homogenates to quantify the expression of myelin-related proteins (e.g., MBP, PLP) and inflammatory cytokines.

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathway of this compound in Oligodendrocytes

The following diagram illustrates the known signaling pathway initiated by this compound through GPR17 activation in oligodendrocytes, which leads to the inhibition of their maturation.

MDL_29951_Signaling GPR17 GPR17 G_alpha_i_o Gαi/o GPR17->G_alpha_i_o AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to MDL_29951 This compound MDL_29951->GPR17 G_alpha_i_o->AC G_alpha_i_o->AC Inhibition_Node Inhibition of Maturation PKA PKA cAMP->PKA CREB CREB PKA->CREB Oligo_Maturation Oligodendrocyte Maturation CREB->Oligo_Maturation Promotes

Caption: GPR17 signaling cascade initiated by this compound in oligodendrocytes.

Experimental Workflow for Testing this compound in an EAE Model

The diagram below outlines the key steps in a typical preclinical study to evaluate the efficacy of this compound in the EAE mouse model.

EAE_Workflow cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Model C57BL/6 Mice EAE_Induction EAE Induction (MOG35-55 + CFA + PTX) Animal_Model->EAE_Induction Animal_Model->EAE_Induction Treatment_Group This compound Treatment (e.g., i.p. daily) EAE_Induction->Treatment_Group EAE_Induction->Treatment_Group Control_Group Vehicle Control (e.g., i.p. daily) EAE_Induction->Control_Group EAE_Induction->Control_Group Clinical_Scoring Daily Clinical Scoring Treatment_Group->Clinical_Scoring Treatment_Group->Clinical_Scoring Control_Group->Clinical_Scoring Control_Group->Clinical_Scoring Endpoint_Analysis Endpoint Analysis (Histology, IHC, Molecular) Clinical_Scoring->Endpoint_Analysis Clinical_Scoring->Endpoint_Analysis

Caption: Workflow for evaluating this compound efficacy in the EAE mouse model.

Concluding Remarks

This compound presents an interesting therapeutic candidate for multiple sclerosis due to its dual action on GPR17 and NMDA receptors, both of which are implicated in the pathology of the disease. The provided in vitro data and signaling pathways offer a strong rationale for its investigation in animal models of MS. The experimental protocols outlined here, particularly the proposed in vivo administration protocol, are intended to serve as a guide for researchers to design and conduct studies to evaluate the therapeutic potential of this compound. It is imperative to conduct rigorous dose-finding and safety studies as a first step in any in vivo investigation. Future research in this area will be crucial to determine if this compound can translate its in vitro effects on oligodendrocyte biology into meaningful therapeutic outcomes in preclinical models of multiple sclerosis.

References

Application Notes and Protocols for MDL-29951 in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological applications of MDL-29951, a dual-acting compound known for its potent and selective antagonism of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site and its agonistic activity on the G protein-coupled receptor 17 (GPR17).[1][2][3] This document outlines detailed protocols for in vitro and in vivo electrophysiological studies, data presentation guidelines, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound is a valuable pharmacological tool for investigating neuronal signaling, synaptic plasticity, and the roles of NMDA receptors and GPR17 in various physiological and pathological processes.[1][3] Its ability to modulate both a ligand-gated ion channel and a G protein-coupled receptor makes it a unique compound for studying the interplay between these two major classes of receptors in the central nervous system. Its activities include neuromodulatory, anticonvulsant, and antinociceptive effects.[3]

Data Presentation

Consistent and clear data presentation is crucial for the interpretation and comparison of experimental results. All quantitative data from electrophysiological recordings should be summarized in structured tables.

Table 1: In Vitro Electrophysiological Data

Experimental ParadigmCell TypeThis compound ConcentrationMeasured ParameterChange from Baseline (%)n (cells)
Whole-cell Voltage ClampCultured Cortical Neurons1 µMNMDA-evoked current amplitude
10 µMNMDA-evoked current amplitude
100 µMNMDA-evoked current amplitude
Perforated Patch ClampHippocampal Slice Neurons10 µMSpontaneous EPSC frequency
10 µMSpontaneous EPSC amplitude

Table 2: In Vivo Electrophysiological Data

Experimental ModelBrain RegionThis compound Dose (mg/kg)Measured ParameterChange from Baseline (%)n (animals)
Anesthetized RatSomatosensory Cortex1Spontaneous firing rate
5Evoked field potential amplitude
Freely Moving MouseHippocampus5Gamma oscillation power

Experimental Protocols

The following protocols provide a general framework for conducting electrophysiological experiments with this compound. Researchers should adapt these protocols to their specific experimental needs.

Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons

This protocol is designed to assess the effect of this compound on NMDA receptor-mediated currents.

1. Cell Preparation:

  • Culture primary cortical or hippocampal neurons on glass coverslips.
  • Use neurons at 12-14 days in vitro for optimal NMDA receptor expression.

2. Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, 0.001 TTX, 0.01 Glycine. Adjust pH to 7.4 with NaOH.
  • Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[3] Dilute to final concentrations in the external solution on the day of the experiment.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
  • Perfuse with external solution at a rate of 1-2 ml/min.
  • Obtain a whole-cell patch-clamp configuration from a visually identified pyramidal neuron.
  • Clamp the cell at a holding potential of -70 mV.
  • Locally apply NMDA (100 µM) and glycine (10 µM) for 2-3 seconds to evoke an inward current.
  • Establish a stable baseline of NMDA-evoked currents.
  • Perfuse this compound at the desired concentration for 5-10 minutes.
  • Re-apply NMDA and glycine to measure the effect of this compound on the evoked current.
  • Wash out this compound with the external solution and ensure recovery of the NMDA-evoked current.

Protocol 2: In Vivo Extracellular Recording in an Anesthetized Rodent

This protocol is suitable for investigating the effects of systemically administered this compound on neuronal firing and synaptic transmission in a specific brain region.

1. Animal Preparation:

  • Anesthetize an adult rat or mouse with urethane (B1682113) or isoflurane.
  • Mount the animal in a stereotaxic frame.
  • Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex, hippocampus).

2. Recording Setup:

  • Lower a recording microelectrode (e.g., tungsten or glass) into the target brain region.
  • Identify single-unit activity or record local field potentials.

3. Drug Administration:

  • Administer this compound intraperitoneally (i.p.) or intravenously (i.v.). A typical in vivo formulation involves dissolving this compound in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4]
  • Administer a vehicle control in a separate group of animals.

4. Recording Procedure:

  • Record baseline neuronal activity for at least 30 minutes before drug administration.
  • Administer this compound or vehicle.
  • Continue recording for at least 60-90 minutes post-injection to monitor changes in firing rate, burst activity, or evoked field potentials.
  • For evoked potential studies, use a stimulating electrode placed in an appropriate afferent pathway.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for a clear understanding of the experimental design and the compound's mechanism of action.

MDL_29951_NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 MDL_29951 This compound MDL_29951->NMDA_Receptor Antagonizes Glycine Site Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., LTP, LTD) Ca_ion->Downstream

Caption: Antagonistic action of this compound at the NMDA receptor.

MDL_29951_GPR17_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 Agonist G_protein Gαi/o GPR17->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Agonistic action of this compound at the GPR17 receptor.

Electrophysiology_Workflow cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow prep_cells Prepare Neuronal Culture setup_rig Set up Patch-Clamp Rig prep_cells->setup_rig obtain_seal Obtain Whole-Cell Configuration setup_rig->obtain_seal baseline_rec Record Baseline NMDA-evoked Currents obtain_seal->baseline_rec apply_mdl Apply this compound baseline_rec->apply_mdl post_rec Record Post-drug NMDA-evoked Currents apply_mdl->post_rec washout Washout and Recovery post_rec->washout analyze_data_vitro Analyze Current Amplitude washout->analyze_data_vitro prep_animal Anesthetize and Mount Animal implant_electrodes Implant Recording Electrodes prep_animal->implant_electrodes baseline_rec_vivo Record Baseline Neuronal Activity implant_electrodes->baseline_rec_vivo admin_mdl Administer this compound baseline_rec_vivo->admin_mdl post_rec_vivo Record Post-drug Activity admin_mdl->post_rec_vivo analyze_data_vivo Analyze Firing Rate/LFP post_rec_vivo->analyze_data_vivo

Caption: General experimental workflows for electrophysiology.

References

Application Notes and Protocols: MDL-29951 in Glioblastoma Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951 is a synthetic agonist for the G protein-coupled receptor 17 (GPR17), a receptor implicated in various physiological and pathological processes, including those in the central nervous system.[1] In the context of glioblastoma (GBM), the most aggressive primary brain tumor, GPR17 has emerged as a potential therapeutic target. This compound serves as a valuable research tool for elucidating the role of GPR17 signaling in glioblastoma cell lines. While not a cytotoxic agent itself, its ability to activate GPR17 allows for the investigation of downstream signaling pathways and provides a benchmark for the development of novel GPR17-targeted therapies.

Data Presentation

The primary application of this compound in glioblastoma research has been as a positive control for GPR17 activation in comparative studies with novel GPR17 agonists. Research has consistently shown that this compound exhibits negligible direct cytotoxicity on glioblastoma cell lines.

Table 1: Cytotoxicity of this compound in Human Glioblastoma Cell Lines

Cell LineConcentration (µM)Incubation Time (hours)Cytotoxic Effect (% Cell Growth Inhibition)Reference
LN2291024~1-2%[2]
10024~1-2%[2]
SNB191024~1-2%[2]
10024~1-2%[2]

Signaling Pathways

This compound activates GPR17, which is a G protein-coupled receptor. This activation initiates a cascade of intracellular signaling events. The GPR17 receptor is known to couple with Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The activation of GPR17 by agonists like this compound can also influence other major signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, and modulate intracellular calcium levels.[1]

GPR17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular MDL29951 This compound GPR17 GPR17 MDL29951->GPR17 Binds and Activates Gi_o Gαi/o GPR17->Gi_o Activates PI3K_Akt PI3K/Akt Pathway GPR17->PI3K_Akt Influences MAPK_ERK MAPK/ERK Pathway GPR17->MAPK_ERK Influences Ca_Signaling Calcium Signaling GPR17->Ca_Signaling Influences AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP ↓ cAMP AC->cAMP Cytotoxicity_Workflow start Start seed_cells Seed Glioblastoma Cells (1x10^5 cells/well in 12-well plates) start->seed_cells incubate_attach Incubate Overnight (Allow for attachment) seed_cells->incubate_attach treat_cells Treat with this compound (e.g., 10 µM, 100 µM) and Vehicle Control incubate_attach->treat_cells incubate_24h Incubate for 24 hours treat_cells->incubate_24h collect_cells Collect all Cells (supernatant + trypsinized) incubate_24h->collect_cells stain_cells Stain with Trypan Blue collect_cells->stain_cells count_cells Count Viable and Non-viable Cells stain_cells->count_cells analyze_data Calculate % Growth Inhibition count_cells->analyze_data end_process End analyze_data->end_process

References

Application Notes and Protocols for Western Blot Analysis of GPR17 Activation by MDL-29951

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

G protein-coupled receptor 17 (GPR17) is a key receptor involved in the regulation of oligodendrocyte differentiation and myelination.[1][2][3][4] Its activation has been shown to negatively regulate the maturation of oligodendrocytes.[1][3][4][5] MDL-29951 is a small molecule agonist that selectively activates GPR17, making it a valuable tool for studying the receptor's signaling pathways and its role in various physiological and pathological processes.[3][6] This document provides detailed protocols for utilizing Western blot analysis to detect the activation of GPR17 by this compound through the examination of downstream signaling events.

GPR17 Signaling Pathway Activated by this compound

This compound binding to GPR17 initiates a signaling cascade primarily through the Gαi/o and Gαq protein pathways.[1][3][7] Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][5] This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA) and the exchange protein directly activated by cAMP (EPAC).[1][5] The downstream consequences of this pathway include the reduced phosphorylation of the cAMP response element-binding protein (CREB) and ultimately a decrease in the expression of myelin basic protein (MBP), a marker for mature oligodendrocytes.[1][5] Additionally, GPR17 activation can lead to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[7]

GPR17_Signaling_Pathway cluster_membrane Plasma Membrane GPR17 GPR17 G_alpha_i_o Gαi/o GPR17->G_alpha_i_o activates ERK12 ERK1/2 GPR17->ERK12 activates MDL29951 This compound MDL29951->GPR17 binds AC Adenylyl Cyclase G_alpha_i_o->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates EPAC EPAC cAMP->EPAC activates CREB CREB PKA->CREB phosphorylates pERK12 p-ERK1/2 ERK12->pERK12 pCREB p-CREB MBP_Gene MBP Gene pCREB->MBP_Gene regulates MBP_Expression ↓ MBP Expression MBP_Gene->MBP_Expression

Caption: GPR17 signaling cascade initiated by this compound.

Experimental Protocols

Western Blot Workflow for GPR17 Activation

The following diagram outlines the key steps for assessing GPR17 activation via Western blot.

Western_Blot_Workflow start Start cell_culture Cell Culture (e.g., Oli-neu cells) start->cell_culture treatment This compound Treatment (Dose- and time-course) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (to PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% BSA or milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ERK, anti-MBP) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis end End analysis->end

Caption: Step-by-step workflow for Western blot analysis.

Detailed Protocol: Western Blotting

This protocol provides a detailed methodology for detecting changes in downstream signaling molecules following GPR17 activation by this compound.

1. Cell Culture and Treatment:

  • Seed appropriate cells (e.g., Oli-neu, an oligodendrocyte precursor cell line, or primary oligodendrocyte cultures) in 6-well plates and grow to 80-90% confluency.

  • Prior to treatment, serum-starve the cells for 2-4 hours if investigating phosphorylation events.

  • Treat cells with varying concentrations of this compound (e.g., 10 nM to 10 µM) for different time points (e.g., 5, 15, 30, 60 minutes for phosphorylation events; 24-48 hours for protein expression changes like MBP).

  • Include appropriate controls: vehicle-only (e.g., DMSO) and untreated cells.

2. Cell Lysis:

  • After treatment, aspirate the media and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

4. Sample Preparation and SDS-PAGE:

  • Normalize the protein concentration for all samples with lysis buffer.

  • Add 4X Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.

  • Load 20-30 µg of protein per lane onto a 10-12% SDS-polyacrylamide gel.

  • Run the gel at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100V for 1-2 hours or overnight at 30V at 4°C.

6. Blocking:

  • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.

7. Primary Antibody Incubation:

  • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Recommended Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-total-ERK1/2

    • Rabbit anti-phospho-CREB (Ser133)

    • Mouse anti-total-CREB

    • Rabbit anti-MBP

    • Mouse anti-β-actin or anti-GAPDH (as a loading control)

8. Secondary Antibody Incubation:

  • Wash the membrane three times for 5-10 minutes each with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit HRP or goat anti-mouse HRP) diluted in blocking buffer for 1 hour at room temperature.

9. Detection:

  • Wash the membrane three times for 10-15 minutes each with TBST.

  • Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or X-ray film.

10. Stripping and Reprobing (Optional):

  • To normalize for total protein levels, the membrane can be stripped of the phospho-specific antibody and reprobed for the total protein.

  • Wash the membrane in TBST, incubate in a mild stripping buffer, and re-block before incubating with the total protein primary antibody.

Data Presentation

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the effect of this compound on GPR17 activation. Data should be presented as the mean ± standard deviation from at least three independent experiments.

Treatment Groupp-ERK1/2 / Total ERK1/2 (Fold Change)MBP / β-actin (Fold Change)
Vehicle Control1.00 ± 0.151.00 ± 0.12
This compound (100 nM)2.50 ± 0.300.65 ± 0.08
This compound (1 µM)3.80 ± 0.450.40 ± 0.05
This compound (10 µM)4.20 ± 0.500.25 ± 0.04
* Indicates a statistically significant difference from the vehicle control (p < 0.05).

Note: The EC50 values for this compound can range from 7 nM to 6 µM depending on the assay used.[8] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell system and endpoint.

References

High-Throughput Screening Assays to Identify Analogs of MDL-29951

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

MDL-29951 is a versatile pharmacological agent with a dual mechanism of action, acting as a potent and selective antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor and as an agonist for the G protein-coupled receptor 17 (GPR17).[1][2] Its ability to modulate both ionotropic and metabotropic receptor systems makes it a compelling lead compound for the development of novel therapeutics targeting a range of neurological disorders. The NMDA receptor, a key player in excitatory neurotransmission, is implicated in conditions such as stroke, epilepsy, and neurodegenerative diseases.[3][4] GPR17 is involved in oligodendrocyte differentiation and myelination, presenting a potential target for demyelinating diseases like multiple sclerosis.[2][5]

The identification of this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a critical step in the drug discovery process. High-throughput screening (HTS) provides a rapid and efficient means to evaluate large libraries of compounds to identify promising new chemical entities. These application notes provide detailed protocols for HTS assays designed to identify novel this compound analogs that target either the NMDA receptor glycine site or the GPR17 receptor.

Data Presentation: Performance of Known Ligands

To facilitate assay validation and provide a benchmark for the evaluation of novel compounds, the following tables summarize the biological activity of this compound and other known ligands for the NMDA receptor glycine site and GPR17.

Table 1: In Vitro Activity of NMDA Receptor Glycine Site Antagonists

CompoundTargetAssay TypeIC50 / Ki (nM)Cell Line / System
This compoundNMDA Receptor Glycine Site[3H]glycine binding140 (Ki)[6][7]Rat telencephalon membranes
L-701,324NMDA Receptor Glycine SiteCalcium Flux-NR1/NR2A expressing cells
ACEA-1021NMDA Receptor Glycine Site---
GV150526ANMDA Receptor Glycine Site---
3-(Phosphonomethyl)phenylalanineNMDA ReceptorElectrophysiology~5000 (IC50)Cultured mouse cortical neurons

Table 2: In Vitro Activity of GPR17 Agonists

CompoundTargetAssay TypeEC50 (nM)Cell Line / System
This compoundGPR17β-arrestin recruitment370[8]PathHunter GPR17 β-arrestin cells
This compoundGPR17Calcium mobilization280[8]1321N1-hGPR17 cells
This compoundGPR17cAMP inhibition1.9[8]GPR17 expressing cells
T0510-3657GPR17cAMP inhibitionpEC50 = 4.79GPR17-HEK293T cells
AC1MLNKKGPR17cAMP inhibitionpEC50 = 4.64GPR17-HEK293T cells

Experimental Protocols

Two primary HTS assays are recommended for the identification of this compound analogs: a fluorescence-based calcium flux assay for NMDA receptor antagonism and a β-arrestin recruitment assay for GPR17 agonism. A secondary cAMP assay is also described for confirming GPR17 activity.

Protocol 1: High-Throughput Calcium Flux Assay for NMDA Receptor Glycine Site Antagonists

Principle: This assay measures the influx of calcium (Ca2+) through the NMDA receptor channel upon activation by the co-agonists glutamate (B1630785) and glycine.[1] Test compounds that act as antagonists at the glycine binding site will inhibit this Ca2+ influx, leading to a decrease in the fluorescence signal from a pre-loaded Ca2+-sensitive dye.

Materials:

  • HEK293 cells stably expressing the NMDA receptor subunits (e.g., GluN1/GluN2A).

  • Black-walled, clear-bottom 384-well microplates.

  • Culture medium: DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescent Ca2+ indicator dye (e.g., Fluo-8 AM).

  • Pluronic F-127.

  • NMDA and Glycine stock solutions.

  • Test compounds and this compound (as a positive control).

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Plating: Seed the HEK293-NMDA cells into 384-well plates at a density of 20,000-30,000 cells per well and incubate for 24 hours.[1]

  • Dye Loading:

    • Prepare a loading buffer containing the fluorescent Ca2+ indicator (e.g., 4 µM Fluo-8 AM) and Pluronic F-127 (e.g., 0.04%) in Assay Buffer.

    • Remove the culture medium from the cell plate and add 20 µL of the loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C.[1]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in Assay Buffer.

    • Add 5 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO in Assay Buffer).

    • Incubate for 15-30 minutes at room temperature.[1]

  • Agonist Stimulation and Signal Detection:

    • Prepare an agonist solution containing NMDA (final concentration 100 µM) and glycine (final concentration 10 µM) in Mg2+-free Assay Buffer.[9]

    • Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add 5 µL of the agonist solution to each well to initiate Ca2+ influx.

    • Continuously record the fluorescence signal (Ex/Em = 490/525 nm for Fluo-8) for 1-3 minutes.[9]

  • Data Analysis:

    • Calculate the change in fluorescence from baseline after agonist addition.

    • Normalize the response in the presence of test compounds to the vehicle control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: High-Throughput β-Arrestin Recruitment Assay for GPR17 Agonists

Principle: This assay measures the recruitment of β-arrestin to the GPR17 receptor upon agonist binding. In this system, the GPR17 receptor and β-arrestin are tagged with complementary fragments of an enzyme (e.g., β-galactosidase). Agonist-induced interaction of the receptor and β-arrestin brings the enzyme fragments together, forming an active enzyme that generates a detectable signal (e.g., chemiluminescence).

Materials:

  • Cells stably co-expressing a tagged GPR17 receptor and tagged β-arrestin (e.g., PathHunter β-arrestin GPR17 cells).

  • White-walled, clear-bottom 384-well microplates.

  • Culture medium appropriate for the cell line.

  • Assay buffer.

  • Test compounds and this compound (as a positive control).

  • Detection reagents for the enzyme complementation assay.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the GPR17 β-arrestin cells into 384-well plates according to the manufacturer's protocol and incubate overnight.[10]

  • Compound Addition:

    • Prepare serial dilutions of the test compounds and this compound in assay buffer.

    • Add the compound dilutions to the respective wells. Include a vehicle control.

  • Incubation: Incubate the plate for 90 minutes at 37°C.[10]

  • Signal Detection:

    • Add the detection reagents to each well according to the manufacturer's instructions.

    • Incubate for 60 minutes at room temperature.[10]

  • Measurement: Read the chemiluminescent signal using a plate-based luminometer.

  • Data Analysis:

    • Normalize the signal from wells with test compounds to the vehicle control.

    • Plot the percent activation against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol 3: Secondary High-Throughput cAMP Assay for GPR17 Agonists

Principle: GPR17 couples to Gαi proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[11] This assay measures changes in cAMP levels in response to GPR17 agonists.

Materials:

  • HEK293 cells stably expressing GPR17.

  • Assay plates (e.g., 384-well).

  • Assay buffer.

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds and this compound.

  • cAMP detection kit (e.g., HTRF, GloSensor).

  • Plate reader compatible with the detection kit.

Procedure:

  • Cell Plating: Seed the GPR17-expressing cells into the assay plate and incubate.

  • Compound Incubation:

    • Pre-treat the cells with serial dilutions of the test compounds or this compound for 10 minutes at room temperature.[11]

  • Adenylyl Cyclase Stimulation:

    • Add forskolin (e.g., 10 µM final concentration) to all wells to stimulate cAMP production.[11]

    • Incubate for a defined period (e.g., 10-30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels using a commercial detection kit according to the manufacturer's protocol.[12]

  • Data Analysis:

    • Calculate the percent inhibition of the forskolin-stimulated cAMP response for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to determine the EC50 value.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and a general experimental workflow for high-throughput screening.

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_R Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_R Binds to GluN1 MDL_Analog This compound Analog (Antagonist) MDL_Analog->NMDA_R Blocks Glycine Site Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Channel Opening Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Signaling Plasticity Synaptic Plasticity, Learning & Memory Signaling->Plasticity

Caption: NMDA Receptor Glycine Site Antagonism.

GPR17_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MDL_Analog This compound Analog (Agonist) GPR17 GPR17 MDL_Analog->GPR17 G_protein Gαi/βγ GPR17->G_protein Activation Beta_Arrestin β-Arrestin GPR17->Beta_Arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Oligo_Diff Oligodendrocyte Differentiation PKA->Oligo_Diff MAPK MAPK/ERK Pathway Beta_Arrestin->MAPK MAPK->Oligo_Diff HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_analysis Data Analysis Compound_Library Compound Library (this compound Analogs) Compound_Addition Compound Addition (Automated Liquid Handling) Compound_Library->Compound_Addition Cell_Plating Cell Plating (384-well plate) Cell_Plating->Compound_Addition Reagent_Prep Reagent Preparation (Dyes, Agonists, etc.) Signal_Detection Signal Detection (Fluorescence/Luminescence) Reagent_Prep->Signal_Detection Incubation Incubation Compound_Addition->Incubation Incubation->Signal_Detection Data_Acquisition Data Acquisition Signal_Detection->Data_Acquisition Normalization Normalization & QC Data_Acquisition->Normalization Hit_Identification Hit Identification (IC50/EC50 Determination) Normalization->Hit_Identification

References

Troubleshooting & Optimization

How to dissolve MDL-29951 in DMSO for experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on dissolving MDL-29951 in DMSO for experimental use. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the successful preparation of your solutions.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in DMSO?

A1: this compound is readily soluble in DMSO.[1][2] Published solubility data varies, with some sources indicating a solubility of up to 50 mg/mL.[3] For practical laboratory purposes, concentrations of 10 mg/mL to 15 mg/mL are commonly reported and achievable, sometimes with gentle warming.[4][5][6]

Q2: Are there any specific recommendations for the DMSO used?

A2: Yes, it is highly recommended to use newly opened, anhydrous (hygroscopic) DMSO. DMSO can absorb moisture from the air, which can significantly impact the solubility of this compound.[3]

Q3: How should I store the solid this compound powder?

A3: The solid powder of this compound should be stored at -20°C for long-term stability, where it can be viable for at least three years.[3] For shorter periods, storage at 4°C for up to two years is also acceptable.[3]

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[3] Some sources suggest storage at -20°C for up to 6 months and for very short periods (days to weeks) at 4°C.[2][7]

Troubleshooting Guide

Problem: I am having difficulty dissolving this compound in DMSO, or the solution appears cloudy.

  • Solution 1: Check your DMSO. Ensure you are using a fresh, high-purity, anhydrous grade of DMSO.[3] Old or improperly stored DMSO may have absorbed water, which will reduce the solubility of the compound.

  • Solution 2: Gentle Warming. Gently warm the solution to aid dissolution. A water bath set to a low temperature (e.g., 37°C) can be effective. Avoid excessive heat, which could degrade the compound. Some suppliers note that warming can help achieve higher concentrations.[5][6]

  • Solution 3: Sonication. If warming is not sufficient, brief sonication can help to break up any clumps of powder and facilitate dissolution.[3]

  • Solution 4: Re-evaluate the concentration. If you are trying to achieve a very high concentration, it may exceed the solubility limit. Try preparing a slightly more dilute solution.

Problem: My this compound solution has precipitated after storage.

  • Solution 1: Re-dissolve with warming. If precipitation occurs after refrigeration or freezing, it is often possible to redissolve the compound by gently warming the vial and vortexing until the solution is clear.

  • Solution 2: Check storage conditions. Ensure your stock solution is stored at the recommended temperature (-20°C or -80°C) and that the storage container is properly sealed to prevent solvent evaporation or water absorption.

Quantitative Solubility Data

For your convenience, the following table summarizes the reported solubility of this compound in various solvents.

SolventReported SolubilitySource(s)
DMSO ≥ 50 mg/mL (165.50 mM) [3]
10 mg/mL [4]
10 mM [8]
Up to 15 mg/mL (with warming) [5][6]
DMF5 mg/mL[4]
Ethanol0.25 mg/mL[4]
Up to 10 mg/mL[5][6]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO (newly opened)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of the powder.

  • Add the appropriate volume of anhydrous DMSO. In this example, add 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved.

  • If necessary, gently warm the tube (e.g., in a 37°C water bath) for a few minutes and vortex again to ensure complete dissolution.

  • Once the solution is clear, it is ready for use or for aliquoting and storage.

  • For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizing Experimental Workflows

Experimental Workflow for this compound Solution Preparation

G cluster_preparation Stock Solution Preparation cluster_storage Storage & Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm/Sonicate to Dissolve add_dmso->dissolve stock_solution Clear Stock Solution dissolve->stock_solution aliquot Aliquot into smaller volumes stock_solution->aliquot use Use in Experiment stock_solution->use store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing and storing this compound stock solution in DMSO.

Signaling Pathways of this compound

This compound is known to act on at least two distinct signaling pathways:

  • NMDA Receptor Antagonism: It acts as an antagonist at the glycine (B1666218) binding site of the N-methyl-D-aspartate (NMDA) receptor.[3][4]

  • GPR17 Agonism: It functions as an agonist for the G protein-coupled receptor 17 (GPR17).[4][8]

G cluster_nmda NMDA Receptor Pathway cluster_gpr17 GPR17 Pathway MDL29951 This compound NMDA_receptor NMDA Receptor (Glycine Site) MDL29951->NMDA_receptor Antagonist GPR17 GPR17 MDL29951->GPR17 Agonist NMDA_inhibition Inhibition of Receptor Activation NMDA_receptor->NMDA_inhibition GPR17_activation Activation of Downstream Signaling GPR17->GPR17_activation

References

Optimal storage conditions and stability of MDL-29951.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the optimal storage, stability, and handling of MDL-29951.

Frequently Asked Questions (FAQs)

Q1: How should I store the solid (powder) form of this compound?

For long-term storage, this compound powder should be stored at -20°C.[1][2][3][4][5] Under these conditions, it is stable for at least two to four years.[1][4][5] For short-term storage (days to weeks), it can be kept at 0-4°C in a dry and dark place.[5]

Q2: What is the recommended way to prepare and store this compound solutions?

It is highly recommended to prepare solutions fresh for each experiment.[6] If a stock solution must be prepared, dissolve this compound in an organic solvent like DMSO. For long-term storage of stock solutions, aliquoting and storing at -80°C (for up to 2 years) or -20°C (for up to 1 year) is recommended.[7] Note that some suppliers suggest much shorter storage times for solutions at -20°C (1 month) and -80°C (6 months).[3] Aqueous solutions are not recommended for storage for more than one day.[4]

Q3: In which solvents is this compound soluble?

This compound is soluble in several organic solvents. For detailed solubility information, please refer to the table below.[1][2][3][4] It is sparingly soluble in aqueous buffers.[4]

Q4: How can I dissolve this compound for use in aqueous buffers?

To achieve the best solubility in aqueous buffers, it is recommended to first dissolve this compound in DMSO to create a stock solution.[4] This stock solution can then be diluted with the aqueous buffer of your choice to the final desired concentration.[4] For example, a 1:1 solution of DMSO:PBS (pH 7.2) has been shown to dissolve this compound at approximately 0.5 mg/ml.[4]

Q5: What is the primary mechanism of action for this compound?

This compound is a potent and selective antagonist of the NMDA receptor, specifically acting at the strychnine-insensitive glycine (B1666218) binding site.[1] It exhibits high selectivity for the glycine binding site over the glutamate (B1630785) recognition sites.[3][7] Additionally, this compound has been identified as an agonist for the G protein-coupled receptor GPR17.[1]

Troubleshooting Guide

Issue: My this compound powder won't dissolve in my aqueous buffer.

  • Cause: this compound has low solubility in aqueous solutions.[4]

  • Solution: Prepare a concentrated stock solution in DMSO first. Then, dilute the stock solution with your aqueous buffer to the final working concentration.[4] Gentle warming or sonication can also aid in dissolution if precipitation occurs during preparation.[7]

Issue: I am seeing inconsistent results between experiments.

  • Cause: This could be due to the degradation of this compound in solution.

  • Solution: Always prepare fresh working solutions for each experiment.[6] Avoid repeated freeze-thaw cycles of your stock solution. If you must store a stock solution, aliquot it into single-use vials to maintain stability.

Issue: The compound appears to have lost activity.

  • Cause: Improper storage of the solid compound or stock solution can lead to degradation.

  • Solution: Ensure the solid this compound is stored at -20°C in a tightly sealed container, protected from light and moisture.[1][5] Verify the storage conditions and age of your stock solutions. If in doubt, use a fresh vial of the compound to prepare a new stock solution.

Data Presentation

Table 1: Storage Conditions and Stability of this compound

FormStorage TemperatureDurationStability
Solid (Powder)-20°CLong-term (months to years)≥ 4 years[1]
4°CShort-term (days to weeks)2 years[3]
Stock Solution (in DMSO)-80°CLong-termUp to 2 years[7]
-20°CLong-termUp to 1 year[7]
Aqueous SolutionRoom Temperature / 4°CNot recommended for more than one day[4]

Table 2: Solubility of this compound

SolventSolubility
DMSO≥ 50 mg/mL[3]
DMF5 mg/mL[1][4]
Ethanol0.25 mg/mL[1][4]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL[1][4]

Experimental Protocols & Visualizations

Experimental Workflow for Preparing this compound Working Solution

The following diagram outlines the recommended workflow for preparing a working solution of this compound for in vitro or in vivo experiments.

G cluster_storage Storage cluster_prep Solution Preparation cluster_application Application storage Store solid this compound at -20°C weigh Weigh appropriate amount of solid storage->weigh dissolve Dissolve in DMSO to create stock solution weigh->dissolve dilute Dilute stock solution with aqueous buffer dissolve->dilute use Use fresh working solution in experiment dilute->use

Caption: Workflow for this compound solution preparation.

Signaling Pathway of this compound at the NMDA Receptor

This diagram illustrates the antagonistic action of this compound at the NMDA receptor.

G cluster_receptor NMDA Receptor glutamate_site Glutamate Site glycine_site Glycine Site ion_channel Ion Channel (Closed) glutamate Glutamate glutamate->glutamate_site Binds glycine Glycine glycine->glycine_site Binds mdl This compound mdl->glycine_site Blocks

Caption: this compound blocks the glycine binding site on the NMDA receptor.

References

Technical Support Center: Troubleshooting Variability in MDL-29951 Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results when working with MDL-29951. Given its multi-target profile, understanding its mechanism of action is key to designing robust experiments and interpreting data accurately.

Core Compound Information

This compound is a chemical probe with at least three known biological targets. This polypharmacology can be a significant source of experimental variability if not properly controlled for.

TargetActionAffinity/PotencyPotential Cellular Effect
GPR17 AgonistEC50: 7 nM - 6 µM (assay dependent)[1]Activation of Gαi and Gαq signaling pathways, leading to decreased cAMP and increased intracellular calcium, respectively.[2][3]
NMDA Receptor Antagonist (at glycine (B1666218) site)Ki: 140 nM[1][4]Inhibition of NMDA receptor-mediated ion flux.
Fructose 1,6-bisphosphatase Allosteric InhibitorIC50: 2.5 µM (human)[4]Modulation of cellular metabolism.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound in a question-and-answer format.

Q1: We are seeing significant well-to-well and day-to-day variability in our GPR17 activation assays (e.g., calcium flux, cAMP). What are the likely causes?

A1: Variability in GPCR assays is common and can be amplified when using a multi-target compound like this compound. Here are the primary factors to investigate:

  • Cell Health and Culture Conditions:

    • Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered receptor expression.

    • Cell Density: Ensure consistent cell seeding density. Over-confluent or under-confluent cells will respond differently.

    • Serum and Media Components: Variations in serum lots or media supplements can impact cell signaling. Use a single, qualified lot of serum for a set of experiments.

  • Assay Protocol and Reagents:

    • Compound Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell health (typically <0.5%). Poor solubility can lead to inconsistent effective concentrations.

    • Agonist Concentration: For Gαi-coupled cAMP assays, the level of forskolin (B1673556) (or other adenylyl cyclase activator) used is critical. If the forskolin concentration is too high, it may be difficult to detect the inhibitory effect of this compound.

    • Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock to avoid degradation.

  • Contribution from Off-Target Effects:

    • NMDA Receptor Expression: If your cell line endogenously expresses NMDA receptors, their inhibition by this compound could influence intracellular calcium levels, confounding your GPR17-mediated calcium flux measurements. Consider using a specific NMDA receptor antagonist to block this pathway and isolate the GPR17 effect.

Q2: Our observed potency (EC50/IC50) for this compound is different from published values. Why might this be?

A2: Discrepancies in potency measurements are common and can be attributed to several factors:

  • Assay-Specific Conditions:

    • Cell Type: The expression level of GPR17 and its coupling efficiency to G proteins can vary significantly between cell lines (e.g., primary oligodendrocytes vs. recombinant cell lines), which will alter the observed potency.

    • Assay Format: Different assay technologies (e.g., FRET-based vs. luminescence-based cAMP assays) have different sensitivities and dynamic ranges.

    • Incubation Time: The duration of compound exposure can affect the measured potency, especially for signaling pathways that undergo desensitization.

  • Data Analysis:

    • Curve Fitting: Ensure you are using an appropriate non-linear regression model (e.g., four-parameter logistic equation) to fit your dose-response data.

    • Normalization: Inconsistent normalization of your data (e.g., to vehicle control vs. a maximal agonist) can shift the calculated potency.

Q3: We are studying oligodendrocyte differentiation and see inconsistent effects with this compound. How can we troubleshoot this?

A3: The effect of this compound on oligodendrocyte differentiation is complex due to its dual action on GPR17 and NMDA receptors, both of which are involved in this process.

  • Experimental System:

    • Primary Cells vs. Cell Lines: Primary oligodendrocyte precursor cells (OPCs) are more physiologically relevant but can have higher donor-to-donor variability.

    • Differentiation Stage: The timing of this compound addition to your culture is critical. The expression of GPR17 and NMDA receptors changes as OPCs differentiate.

  • Dissecting the Mechanism:

    • To isolate the GPR17-mediated effects, consider co-treatment with a selective NMDA receptor agonist to overcome the antagonistic effect of this compound at this receptor.

    • Conversely, use a known GPR17 antagonist in conjunction with this compound to confirm that the observed effects are indeed GPR17-dependent.

Experimental Protocols

Protocol 1: GPR17-Mediated Calcium Flux Assay

This protocol is for measuring intracellular calcium mobilization following GPR17 activation by this compound in a 96-well format.

Materials:

  • HEK293 cells stably expressing GPR17

  • DMEM with 10% FBS

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • DMSO

  • Black-walled, clear-bottom 96-well plates

Procedure:

  • Cell Plating: Seed GPR17-expressing HEK293 cells into 96-well plates at a density that will result in a 90-100% confluent monolayer on the day of the assay. Incubate for 18-24 hours at 37°C, 5% CO2.

  • Dye Loading: a. Prepare a dye loading solution of 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS. b. Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well. c. Incubate for 45-60 minutes at 37°C, 5% CO2. d. Gently wash the cells twice with 100 µL of HBSS. After the final wash, leave 100 µL of HBSS in each well.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS at 2X the final desired concentration.

  • Measurement: a. Place the cell plate in a fluorescence plate reader equipped with an automated liquid handling system. b. Record a stable baseline fluorescence for 10-20 seconds. c. Add 100 µL of the 2X this compound dilutions to the respective wells. d. Immediately begin measuring the fluorescence intensity every 1-2 seconds for at least 3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline and plot the peak response against the log of the this compound concentration to determine the EC50.

Protocol 2: GPR17-Mediated cAMP Accumulation Assay (Gαi Signaling)

This protocol measures the inhibition of forskolin-stimulated cAMP production by this compound.

Materials:

  • CHO-K1 cells stably expressing GPR17

  • F-12K Medium with 10% FBS

  • Forskolin

  • IBMX (a phosphodiesterase inhibitor)

  • cAMP detection kit (e.g., HTRF or luminescence-based)

  • This compound

  • DMSO

  • White, solid-bottom 96-well plates

Procedure:

  • Cell Plating: Seed GPR17-expressing CHO-K1 cells into 96-well plates and incubate for 18-24 hours.

  • Compound and Forskolin Preparation: a. Prepare serial dilutions of this compound in stimulation buffer (provided with the cAMP kit or a suitable buffer containing IBMX). b. Prepare a solution of forskolin in stimulation buffer at a concentration that gives approximately 80% of its maximal response (EC80, to be determined empirically).

  • Assay: a. Aspirate the culture medium. b. Add 50 µL of the this compound dilutions to the cells and incubate for 15-30 minutes at room temperature. c. Add 50 µL of the forskolin solution to all wells (except for negative controls). d. Incubate for 30 minutes at room temperature.

  • cAMP Detection: a. Lyse the cells and detect cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.

  • Data Analysis: Plot the assay signal against the log of the this compound concentration. The resulting curve will be inhibitory. Calculate the IC50 value.

Visualizations

MDL29951_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MDL29951 This compound GPR17 GPR17 MDL29951->GPR17 Agonist NMDA_R NMDA Receptor MDL29951->NMDA_R Antagonist Gq Gαq GPR17->Gq Activates Gi Gαi GPR17->Gi Activates Ion_Flux ↓ Ion Flux NMDA_R->Ion_Flux Blocks PLC PLC Gq->PLC Activates AC Adenylyl Cyclase Gi->AC Inhibits IP3_DAG IP3 + DAG PLC->IP3_DAG Generates cAMP ↓ cAMP AC->cAMP Reduces production of Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 Leads to

Caption: this compound dual signaling pathways.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Cells 1. Verify Cell Health & Culture Conditions Start->Check_Cells Check_Protocol 2. Review Assay Protocol & Reagent Prep Check_Cells->Check_Protocol Cells OK Refine_Experiment Refine Experimental Design Check_Cells->Refine_Experiment Issue Found Consider_Off_Target 3. Assess Potential Off-Target Effects Check_Protocol->Consider_Off_Target Protocol OK Check_Protocol->Refine_Experiment Issue Found Isolate_Pathway 4. Use Pharmacological Tools to Isolate Pathways Consider_Off_Target->Isolate_Pathway Off-target plausible Consider_Off_Target->Refine_Experiment Off-target unlikely Isolate_Pathway->Refine_Experiment End Consistent Results Refine_Experiment->End

Caption: A logical workflow for troubleshooting experimental variability.

Logical_Relationships cluster_sources Potential Sources of Variability cluster_biological cluster_technical cluster_pharmacological Variability Experimental Variability Biological Biological Factors Variability->Biological Technical Technical Factors Variability->Technical Pharmacological Pharmacological Factors Variability->Pharmacological Cell_Health Cell Health/ Passage Biological->Cell_Health Receptor_Expression Receptor Expression Levels Biological->Receptor_Expression Pipetting Pipetting Errors Technical->Pipetting Reagent_Stability Reagent Stability Technical->Reagent_Stability Plate_Effects Plate Edge Effects Technical->Plate_Effects Multi_Target Multi-Target Profile (GPR17, NMDA-R) Pharmacological->Multi_Target Solubility Compound Solubility Pharmacological->Solubility

Caption: Logical relationships of factors contributing to variability.

References

Preventing MDL-29951 precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of MDL-29951 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary molecular targets?

This compound, also known as 3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, is a small molecule with multiple known biological activities.[1][2] It is recognized as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, where it acts at the strychnine-insensitive glycine (B1666218) binding site with a high affinity (Ki of approximately 140 nM).[2][3] Additionally, this compound functions as an agonist for the G protein-coupled receptor GPR17, which is involved in oligodendrocyte differentiation.[2][4] It is also known to be an allosteric inhibitor of the enzyme fructose (B13574) 1,6-bisphosphatase.[1][5][6]

Q2: Why does my this compound precipitate when I add it to cell culture media?

This compound has very low solubility in aqueous solutions.[2][6] Precipitation, often called "crashing out," typically occurs when a concentrated stock solution of this compound in an organic solvent like Dimethyl Sulfoxide (DMSO) is rapidly diluted into the aqueous environment of the cell culture medium.[7] The compound is no longer soluble once the DMSO concentration is significantly lowered, causing it to form a solid precipitate.

Q3: What is the recommended solvent for preparing this compound stock solutions?

The recommended and most common solvent for this compound is high-purity, anhydrous DMSO.[1][8][9] It is highly soluble in DMSO, with reported values of 10 mM to over 165 mM.[1][8][10] Using fresh, anhydrous DMSO is crucial, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[8]

Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?

To avoid solvent-induced cytotoxicity and to minimize its effects on experimental outcomes, the final concentration of DMSO in the culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration below 0.5%, with an ideal target of less than 0.1%.[7]

Q5: Can I still use my cell culture media if a precipitate has formed?

It is strongly advised not to use media in which a precipitate is visible. The formation of a precipitate means the actual concentration of soluble, active this compound is unknown and significantly lower than your intended experimental concentration, which will lead to inaccurate and unreliable results.[11] Furthermore, the solid particles themselves could have unintended cytotoxic effects on the cells.[12]

Q6: Could interactions with media components like serum be causing the precipitation?

Yes, this is possible. Cell culture media are complex mixtures of salts, amino acids, vitamins, and, often, serum proteins.[12] While serum proteins can sometimes help to solubilize hydrophobic compounds, interactions between this compound and any of these components could also lead to the formation of insoluble complexes. If you suspect this is an issue, you can test the solubility of this compound in both your basal medium and your complete, serum-containing medium to observe any differences.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventReported SolubilityReference(s)
DMSO10 mM (~3.02 mg/mL) to ≥ 50 mg/mL (165.50 mM)[1][2][6][8]
DMF5 mg/mL (16.55 mM)[2][6]
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL (1.66 mM)[2][6]
Ethanol0.25 mg/mL (0.83 mM)[2][6]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Addition to Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation is a classic sign that the compound's aqueous solubility limit has been exceeded due to improper dilution. The table below outlines the most common causes and their solutions.

Table 2: Troubleshooting Immediate Precipitation

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media is higher than its aqueous solubility limit.Decrease the final working concentration. Perform a solubility test (see Protocol 2) to determine the maximum soluble concentration in your specific medium.
Rapid Dilution / "Solvent Shock" Adding a concentrated DMSO stock directly to a large volume of media causes a rapid solvent exchange, forcing the hydrophobic compound out of solution.[7][12]Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media.[7] Add the compound stock dropwise to the media while gently vortexing or swirling.
Low Temperature of Media The solubility of many compounds, including this compound, is lower in cold liquids.Always use pre-warmed (37°C) cell culture media when preparing your working solutions.[7][13]
High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration may be required to keep the compound soluble, but this can be toxic to cells.Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[7] This may require preparing a more dilute intermediate stock solution.
Issue 2: Precipitate Forms Over Time in the Incubator

Question: My media containing this compound was perfectly clear when I added it to my cells, but after several hours or a day in the incubator, I can see a precipitate. What happened?

Answer: Delayed precipitation is often related to the compound's stability in the complex culture environment over time.

Table 3: Troubleshooting Delayed Precipitation

Potential CauseExplanationRecommended Solution
Kinetic vs. Thermodynamic Solubility The solution was initially in a temporary, supersaturated state (kinetic solubility). Over time, it equilibrated to its true, lower thermodynamic solubility limit, causing the excess compound to precipitate.[11]The intended working concentration is likely too high for long-term stability. Determine the maximum thermodynamically stable concentration by incubating a serial dilution of the compound in media for the full duration of your experiment.
Evaporation of Media During long-term cultures, evaporation can concentrate all media components, including this compound, pushing its concentration above the solubility limit.[7]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[7]
Temperature Fluctuations Repeatedly removing culture vessels from the stable incubator environment can cause temperature cycling, which may affect compound solubility.[7]Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated environmental chamber.
pH Shift in Media The CO2 environment in an incubator maintains the pH of bicarbonate-buffered media. Changes in CO2 levels or improper buffering can alter the media's pH, which can affect the solubility of a pH-sensitive compound.[13]Ensure your incubator's CO2 level is calibrated and that you are using the correct medium formulation for your CO2 concentration.

Visualizations

MDL29951_Signaling MDL This compound NMDA NMDA Receptor MDL->NMDA Antagonist GPR17 GPR17 MDL->GPR17 Agonist Gai Gαi GPR17->Gai Gaq Gαq GPR17->Gaq Arrestin β-Arrestin Recruitment GPR17->Arrestin AC Adenylyl Cyclase Gai->AC PLC PLC Gaq->PLC cAMP ↓ cAMP AC->cAMP Ca ↑ Ca²⁺ PLC->Ca ERK ↑ ERK1/2 Activation PLC->ERK

Caption: Signaling pathways modulated by this compound.

Troubleshooting_Workflow start Precipitate Observed in Media immediate Immediate Precipitation (Upon mixing) start->immediate When? delayed Delayed Precipitation (In incubator) start->delayed When? cause_immediate1 Cause: High Concentration? immediate->cause_immediate1 cause_immediate2 Cause: Rapid Dilution? immediate->cause_immediate2 cause_immediate3 Cause: Cold Media? immediate->cause_immediate3 cause_delayed1 Cause: Exceeds Thermodynamic Solubility? delayed->cause_delayed1 cause_delayed2 Cause: Evaporation? delayed->cause_delayed2 solution_immediate1 Solution: Lower concentration & perform solubility test cause_immediate1->solution_immediate1 solution_immediate2 Solution: Use serial dilution & mix gently cause_immediate2->solution_immediate2 solution_immediate3 Solution: Use pre-warmed (37°C) media cause_immediate3->solution_immediate3 solution_delayed1 Solution: Lower concentration for long-term stability cause_delayed1->solution_delayed1 solution_delayed2 Solution: Ensure incubator humidity / use sealed plates cause_delayed2->solution_delayed2 Experimental_Workflow step1 1. Prepare High-Concentration Stock in Anhydrous DMSO (e.g., 50 mM) step2 2. Pre-warm Complete Cell Culture Media to 37°C step1->step2 step3 3. Prepare Intermediate Dilution (e.g., 1:100 in warm media to make 500 µM) Vortex Gently step2->step3 step4 4. Prepare Final Working Solution (e.g., 1:100 from intermediate to make 5 µM) Mix by Inversion step3->step4 step5 5. Add to Cells Immediately step4->step5

References

Off-target effects of MDL-29951 to consider in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of MDL-29951 to consider during experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary activity of this compound?

A1: this compound is primarily characterized as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine (B1666218) binding site.[1][2] It exhibits high affinity for this site, making it a valuable tool for studying the role of the glycine co-agonist site in NMDA receptor function.[1][2]

Q2: I am using this compound to study NMDA receptor function. What are the major off-target effects I should be aware of?

A2: The two most significant and well-documented off-target effects of this compound are:

  • G protein-coupled receptor 17 (GPR17) agonism: this compound acts as an agonist at GPR17, a receptor involved in oligodendrocyte differentiation and myelin repair.[1][3]

  • Fructose-1,6-bisphosphatase (FBPase) inhibition: this compound is an allosteric inhibitor of fructose-1,6-bisphosphatase, a key enzyme in gluconeogenesis.[3][4]

Q3: At what concentrations are the off-target effects of this compound likely to be observed?

A3: The off-target activities of this compound generally occur at concentrations higher than its affinity for the NMDA receptor glycine site. GPR17 agonism has been reported with EC50 values ranging from nanomolar to low micromolar, depending on the assay, while FBPase inhibition is typically observed in the low micromolar range.[1][4] Refer to the data summary table for specific values.

Q4: How can I differentiate between the on-target NMDA receptor effects and the off-target effects of this compound in my experiments?

A4: To dissect the specific effects of this compound, consider the following controls:

  • For GPR17 effects: Use a GPR17 antagonist, such as pranlukast (B1678047), in conjunction with this compound to block its effects on this receptor.[4] Additionally, performing experiments in cells with low or no GPR17 expression can help isolate NMDA receptor-mediated effects.[4]

  • For FBPase inhibition: Assess the metabolic state of your experimental system. If you suspect FBPase inhibition is a confounding factor, consider measuring glucose and lactate (B86563) levels.

  • NMDA receptor-specific controls: Use other NMDA receptor antagonists that do not have the same off-target profile, such as antagonists acting at the glutamate (B1630785) binding site or channel blockers, to confirm that the observed effects are specific to the glycine site.

Q5: Are there any known species differences in the off-target activity of this compound?

A5: Yes, species-specific differences in the inhibitory potency of this compound on fructose-1,6-bisphosphatase have been reported. For instance, it is significantly less potent against the rat liver isoform of FBPase compared to the human, porcine, and rabbit isoforms.[4]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Troubleshooting Steps
Unexpected changes in cell metabolism (e.g., altered glucose consumption or lactate production). Inhibition of fructose-1,6-bisphosphatase by this compound.1. Measure the activity of FBPase directly in your experimental system in the presence and absence of this compound.2. Quantify glucose and lactate levels in your culture medium or experimental buffer.3. Consider using a lower concentration of this compound if the primary target is the NMDA receptor.4. If feasible for your model, use a species with lower sensitivity to this compound's effect on FBPase (e.g., rat models for liver-related studies).[4]
Effects on cell differentiation, particularly of oligodendrocyte precursor cells, that are inconsistent with NMDA receptor blockade. Agonism of GPR17 by this compound, which is known to inhibit the maturation of primary oligodendrocytes.[3]1. Co-treat with a GPR17 antagonist like pranlukast to see if the unexpected effects are reversed.[4]2. Use siRNA or other gene-silencing techniques to knock down GPR17 expression in your cell model.3. Compare the effects of this compound with other known GPR17 agonists.
Inconsistent results between in vitro and in vivo experiments. This could be due to several factors, including metabolic breakdown of the compound, differences in effective concentrations at the target site, or the interplay of on- and off-target effects in a complex biological system.1. For in vivo studies, ensure appropriate vehicle and administration route are used. A suggested formulation for intraperitoneal injection is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.2. Measure the concentration of this compound in the tissue of interest to correlate with observed effects.3. In in vivo models, consider the physiological consequences of both NMDA receptor antagonism and potential off-target effects (e.g., altered glucose homeostasis due to FBPase inhibition).
This compound appears to have no effect in my assay. Several factors could contribute to this, including incorrect concentration, compound instability, or characteristics of the experimental model.1. Verify the concentration and purity of your this compound stock.2. Ensure that your experimental system expresses the target of interest (NMDA receptor with glycine site, GPR17, or FBPase).3. For NMDA receptor studies, ensure the presence of both glutamate and glycine/D-serine to allow for receptor activation that can then be antagonized.

Summary of this compound On-Target and Off-Target Activities

Target Activity Species/Tissue Affinity/Potency Citation
NMDA Receptor (Glycine Site) Antagonist-Ki = 0.14 µM ([³H]glycine binding)[4]
NMDA Receptor (Glycine Site) Antagonist-IC50 = 140 nM (glycine binding)[2]
G Protein-Coupled Receptor 17 (GPR17) Agonist-EC50 = 7 nM - 6 µM (assay dependent)[1]
Fructose-1,6-bisphosphatase (FBPase) Allosteric InhibitorHuman LiverIC50 = 2.5 µM[4]
Fructose-1,6-bisphosphatase (FBPase) Allosteric InhibitorPorcine KidneyIC50 = 1.0 µM[4]
Fructose-1,6-bisphosphatase (FBPase) Allosteric InhibitorRabbit LiverIC50 = 0.21 µM[4]
Fructose-1,6-bisphosphatase (FBPase) Allosteric InhibitorRat LiverIC50 = 11 µM[4]

Signaling Pathways and Experimental Workflows

On-Target: NMDA Receptor Antagonism

This compound acts as a competitive antagonist at the glycine co-agonist binding site on the NR1 subunit of the NMDA receptor. This prevents channel opening, even in the presence of glutamate, thereby inhibiting downstream signaling cascades.

MDL This compound NMDAR NMDA Receptor (NR1/NR2 Subunits) MDL->NMDAR Antagonizes Glycine Glycine / D-Serine Glycine->NMDAR Binds (Required) Glutamate Glutamate Glutamate->NMDAR Binds (Required) IonChannel Ion Channel Blocked Ca_Influx Ca²⁺ Influx Inhibited Downstream Downstream Signaling (e.g., CaMKII, CREB) Inhibited

This compound antagonism of the NMDA receptor.
Off-Target: GPR17 Agonism

This compound activates GPR17, a G protein-coupled receptor, leading to the activation of G proteins (primarily Gαq and Gαi). This initiates downstream signaling pathways, including calcium mobilization and inhibition of adenylyl cyclase.

MDL This compound GPR17 GPR17 MDL->GPR17 Activates G_protein Gαq / Gαi GPR17->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits IP3 IP₃ PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers cAMP ↓ cAMP

GPR17 signaling pathway activated by this compound.
Experimental Workflow: Differentiating On- and Off-Target Effects

This workflow outlines a general approach to distinguish between the NMDA receptor-mediated and GPR17-mediated effects of this compound.

start Start Experiment (e.g., measure endpoint) treat_mdl Treat with this compound start->treat_mdl observe Observe Effect treat_mdl->observe is_effect Effect Observed? observe->is_effect no_effect No Effect or Re-evaluate Experimental Design is_effect->no_effect No co_treat Co-treat with this compound + GPR17 Antagonist (e.g., Pranlukast) is_effect->co_treat Yes observe_cotreat Observe Effect co_treat->observe_cotreat is_effect_blocked Effect Blocked or Reduced? observe_cotreat->is_effect_blocked gpr17_effect Effect is likely GPR17-mediated is_effect_blocked->gpr17_effect Yes nmda_effect Effect is likely NMDA Receptor-mediated is_effect_blocked->nmda_effect No

Workflow for dissecting on- and off-target effects.

Key Experimental Protocols

Protocol 1: In Vitro GPR17 Activation Assay (Calcium Mobilization)

This protocol is a general guideline for measuring GPR17-mediated intracellular calcium release in response to this compound using a fluorescent calcium indicator.

Materials:

  • Cells expressing GPR17 (e.g., 1321N1 astrocytoma cells, primary oligodendrocyte precursor cells)

  • This compound

  • GPR17 antagonist (e.g., pranlukast) for control experiments

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence plate reader or microscope capable of ratiometric imaging or fluorescence intensity measurement

Procedure:

  • Cell Plating: Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plate) and grow to the desired confluency.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 2-5 µM Fura-2 AM) with an equal concentration of Pluronic F-127 in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the dye loading solution to the cells and incubate at 37°C for 30-60 minutes.

  • Cell Washing: After incubation, gently wash the cells two to three times with HBSS to remove extracellular dye.

  • Compound Preparation: Prepare serial dilutions of this compound in HBSS. For control wells, prepare a solution of the GPR17 antagonist.

  • Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

  • Compound Addition and Measurement:

    • Add the this compound solutions to the respective wells.

    • Immediately begin measuring the fluorescence intensity over time. For Fura-2, measure emission at 510 nm with excitation alternating between 340 nm and 380 nm. For Fluo-4, measure emission around 520 nm with excitation at ~490 nm.

    • For antagonist controls, pre-incubate the cells with the antagonist for 10-20 minutes before adding this compound.

  • Data Analysis:

    • For ratiometric dyes like Fura-2, calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm).

    • For single-wavelength dyes like Fluo-4, express the change in fluorescence as a ratio over baseline (F/F₀).

    • Plot the peak response against the log of the this compound concentration to determine the EC50.

Protocol 2: Fructose-1,6-bisphosphatase (FBPase) Inhibition Assay

This is a generalized enzymatic assay to measure the inhibition of FBPase by this compound. The assay measures the production of inorganic phosphate (B84403) (Pi) from the substrate fructose-1,6-bisphosphate.

Materials:

  • Purified FBPase (e.g., from rabbit liver or a recombinant source)

  • This compound

  • Fructose-1,6-bisphosphate (substrate)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, containing MgCl₂)

  • Malachite green reagent or other phosphate detection reagent

  • Phosphate standard solution

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

    • Prepare the substrate solution (fructose-1,6-bisphosphate) in assay buffer.

    • Prepare the FBPase enzyme solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer.

    • Add the different concentrations of this compound or vehicle control (e.g., DMSO) to the wells.

    • Add the FBPase enzyme solution to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

  • Initiate Reaction: Start the enzymatic reaction by adding the fructose-1,6-bisphosphate substrate solution to all wells.

  • Incubation: Incubate the plate at the reaction temperature for a set period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the malachite green reagent (which is acidic and will denature the enzyme).

    • Allow the color to develop for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at the appropriate wavelength for the phosphate detection reagent (e.g., ~620-650 nm for malachite green).

  • Data Analysis:

    • Create a standard curve using the phosphate standard solution.

    • Convert the absorbance readings to the amount of Pi produced.

    • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration to determine the IC50.

References

Technical Support Center: Optimizing MDL-29951 Dosage for Maximal GPR17 Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing MDL-29951 to achieve maximal G protein-coupled receptor 17 (GPR17) activation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.

Quick Links

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function?

This compound is a small molecule that acts as an agonist for GPR17, a receptor involved in oligodendrocyte differentiation and myelin formation.[1] It is also known to be a potent and selective antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor.[2][3]

Q2: What is the recommended starting concentration for this compound in in-vitro experiments?

The effective concentration of this compound for GPR17 activation can vary significantly depending on the assay system and cell type used. Reported EC₅₀ values (the concentration that gives half-maximal response) range from 7 nM to 6 µM.[1] For initial experiments, a dose-response curve starting from 1 nM to 100 µM is recommended to determine the optimal concentration for your specific experimental setup. For some specific applications, such as cytotoxicity assays in certain cell lines, concentrations of 10 µM and 100 µM have been used.[4] In cAMP assays with cultured oligodendroglial cells, a concentration of 10 nM has been shown to be effective.[5][6]

Q3: What are the known off-target effects of this compound?

The primary off-target activity of this compound is its antagonism of the NMDA receptor at the strychnine-insensitive glycine (B1666218) binding site, with a reported IC₅₀ of 140-170 nM.[2][7] This is a critical consideration in experimental design, especially in neuronal cell cultures where NMDA receptors are prevalent.

Q4: How should I prepare and store this compound?

This compound is typically provided as a powder. It is soluble in DMSO (up to 15 mg/ml with warming) and ethanol (B145695) (up to 10 mg/ml).[8] For stock solutions, it is recommended to dissolve it in DMSO. These stock solutions can be stored at -20°C for up to three months.[7] When preparing working solutions, the DMSO stock should be diluted in an appropriate aqueous buffer.

Q5: Which signaling pathways are activated upon GPR17 stimulation by this compound?

GPR17 activation by this compound stimulates both Gαi and Gαq G-protein signaling pathways.[9] This dual activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and an increase in intracellular calcium (Ca²⁺) mobilization.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no GPR17 activation signal 1. Suboptimal this compound concentration: The concentration may be too low for the specific cell type or assay. 2. Low GPR17 expression: The cell line used may have low or no endogenous GPR17 expression. 3. Incorrect assay choice: The chosen assay may not be sensitive enough to detect GPR17 activation. 4. Degraded this compound: Improper storage or handling may have led to compound degradation.1. Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM). 2. Verify GPR17 expression in your cell line using qPCR or Western blot. Consider using a cell line with stable GPR17 overexpression. 3. Utilize a highly sensitive assay, such as a cAMP accumulation assay (e.g., GloSensor™ or HTRF®) or a β-arrestin recruitment assay. 4. Prepare fresh stock solutions of this compound from a reputable supplier.
High background signal 1. Assay interference: Components of the assay buffer or cell culture medium may be interfering with the signal. 2. Cell health: Unhealthy or dying cells can lead to non-specific signals. 3. Off-target effects: At high concentrations, this compound may have off-target effects that contribute to the background signal.1. Optimize assay conditions by testing different buffers and media. 2. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. 3. Use the lowest effective concentration of this compound as determined by your dose-response curve. Include appropriate controls to account for off-target effects.
Inconsistent or variable results 1. Pipetting errors: Inaccurate pipetting can lead to significant variability. 2. Cell density variation: Inconsistent cell seeding density across wells can affect the results. 3. Edge effects in microplates: Wells on the edge of the plate may behave differently due to temperature and evaporation gradients. 4. Solubility issues: this compound may precipitate out of solution at high concentrations.1. Use calibrated pipettes and proper pipetting techniques. 2. Ensure a uniform cell suspension and consistent seeding in all wells. 3. Avoid using the outer wells of the microplate for experimental samples. Fill them with buffer or media to minimize edge effects. 4. Visually inspect solutions for any precipitation. If necessary, gently warm the solution or use a lower concentration.
Suspected NMDA receptor interference 1. This compound's known off-target effect: The observed cellular response may be due to NMDA receptor antagonism rather than GPR17 activation.1. Use a GPR17-specific antagonist (e.g., pranlukast) to confirm that the observed effect is GPR17-mediated.[3] 2. If possible, use cell lines that do not express NMDA receptors. 3. Compare the effects of this compound with a known NMDA receptor antagonist to differentiate the signaling pathways.

Quantitative Data Summary

The potency of this compound in activating GPR17 is highly dependent on the specific assay used. The following table summarizes reported EC₅₀ values from various experimental systems. It is crucial to determine the optimal dosage for your specific experimental conditions.

Assay TypeCell SystemReported EC₅₀
General Range Various7 nM - 6 µM[1]
cAMP Inhibition Cultured Oligodendroglial Precursor Cells~10 nM[5][6]
NMDA Receptor Binding (Off-target) In vitro binding assayIC₅₀ = 140 nM[2]

EC₅₀ (Half maximal effective concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Below are detailed methodologies for key experiments to assess GPR17 activation by this compound.

cAMP Accumulation Assay (Gαi Activation)

This protocol is adapted for a 96-well plate format using a commercially available cAMP assay kit (e.g., cAMP-Glo™ Assay).

Materials:

  • Cells expressing GPR17 (e.g., CHO-K1 or HEK293 cells stably transfected with GPR17)

  • This compound stock solution (in DMSO)

  • Forskolin (B1673556)

  • cAMP-Glo™ Assay Kit (or equivalent)

  • White, opaque 96-well plates

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding: Seed GPR17-expressing cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight at 37°C in a CO₂ incubator.

  • Compound Preparation: Prepare a serial dilution of this compound in your assay buffer. Also, prepare a solution of forskolin (a common adenylyl cyclase activator) at a concentration that elicits a submaximal cAMP response (typically 1-10 µM, to be optimized for your cell line).

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (forskolin alone).

    • Incubate for 15-30 minutes at 37°C.

    • Add forskolin to all wells except the negative control wells.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Equilibrate the plate and the cAMP-Glo™ Assay reagents to room temperature.

    • Follow the manufacturer's instructions for the cAMP-Glo™ Assay to lyse the cells and detect cAMP levels. This typically involves adding a detection solution and a kinase-glo reagent.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the forskolin-only control.

    • Plot the normalized luminescence against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Intracellular Calcium Mobilization Assay (Gαq Activation)

This protocol describes a fluorescence-based assay to measure changes in intracellular calcium.

Materials:

  • Cells expressing GPR17

  • This compound stock solution (in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Seeding: Seed GPR17-expressing cells in a black, clear-bottom 96-well plate and grow to 90-100% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in the assay buffer.

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Gently wash the cells with the assay buffer to remove excess dye.

  • Calcium Measurement:

    • Place the plate in a fluorescence plate reader.

    • Set the instrument to measure fluorescence at the appropriate excitation and emission wavelengths for your chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

    • Use the instrument's injector to add the this compound dilutions to the wells while continuously recording the fluorescence.

    • Continue recording for several minutes to capture the full calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over time for each well.

    • Plot the peak fluorescence response against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

β-Arrestin Recruitment Assay

This assay measures the interaction of β-arrestin with the activated GPR17. Commercially available systems like PathHunter® (DiscoverX) or Tango™ (Thermo Fisher Scientific) are commonly used. The following is a general protocol outline.

Materials:

  • Cell line co-expressing GPR17 and a β-arrestin fusion protein (part of a commercial assay system)

  • This compound stock solution (in DMSO)

  • Assay-specific detection reagents

  • White, opaque 96-well plates

  • Luminometer or fluorescence plate reader (depending on the assay system)

Procedure:

  • Cell Seeding: Seed the specialized cell line in a white, opaque 96-well plate according to the manufacturer's recommendations.

  • Compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer and add them to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for the time recommended by the assay manufacturer (typically 60-90 minutes) at 37°C.

  • Signal Detection:

    • Add the detection reagents as per the manufacturer's protocol.

    • Incubate for the specified time at room temperature.

    • Measure the luminescence or fluorescence signal using the appropriate plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the normalized signal against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Signaling Pathways and Workflows

The following diagrams illustrate the GPR17 signaling pathway, a typical experimental workflow for dosage optimization, and a troubleshooting decision tree.

GPR17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 binds & activates G_alpha_i Gαi GPR17->G_alpha_i activates G_alpha_q Gαq GPR17->G_alpha_q activates beta_arrestin β-Arrestin GPR17->beta_arrestin recruits AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C (PLC) G_alpha_q->PLC activates cAMP ↓ cAMP AC->cAMP IP3 IP₃ PLC->IP3 Ca2_plus ↑ [Ca²⁺]i IP3->Ca2_plus releases from ER

Caption: GPR17 Signaling Pathway Activated by this compound.

Dosage_Optimization_Workflow start Start: Define Experimental System (Cell line, Assay type) prepare_cells Prepare and Seed Cells Expressing GPR17 start->prepare_cells dose_response Perform Broad-Range Dose-Response (e.g., 1 nM - 100 µM this compound) prepare_cells->dose_response measure_activity Measure GPR17 Activity (cAMP, Ca²⁺, or β-arrestin) dose_response->measure_activity analyze_data Analyze Data and Plot Curve measure_activity->analyze_data determine_ec50 Determine Initial EC₅₀ analyze_data->determine_ec50 confirm_ec50 Confirm EC₅₀ and Determine Maximal Activation Dose analyze_data->confirm_ec50 narrow_range Perform Narrow-Range Dose-Response (around the initial EC₅₀) determine_ec50->narrow_range narrow_range->measure_activity off_target_control Control for Off-Target Effects (e.g., use GPR17 antagonist) confirm_ec50->off_target_control end End: Optimal Dosage Identified off_target_control->end

Caption: Experimental Workflow for this compound Dosage Optimization.

Troubleshooting_Tree start Problem: Unexpected Results no_signal No or Low Signal? start->no_signal yes high_background High Background? start->high_background no check_conc Verify this compound Concentration and Integrity no_signal->check_conc yes inconsistent Inconsistent Results? high_background->inconsistent no check_cell_health Check Cell Viability and Density high_background->check_cell_health yes refine_protocol Refine Pipetting Technique and Plate Layout inconsistent->refine_protocol yes check_gpr17 Confirm GPR17 Expression in Cells check_conc->check_gpr17 optimize_assay Optimize Assay Conditions (e.g., sensitivity, buffers) check_gpr17->optimize_assay check_reagents Validate Assay Reagents check_cell_health->check_reagents nmda_control Include NMDA Receptor Antagonist Control check_reagents->nmda_control check_solubility Check for Compound Precipitation refine_protocol->check_solubility check_solubility->check_cell_health

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Interpreting unexpected results in MDL-29951 treated cells.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MDL-29951. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a dual-action compound. It is known to be a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, specifically at the strychnine-insensitive glycine (B1666218) binding site.[1][2][3] Additionally, it functions as an agonist for the G protein-coupled receptor 17 (GPR17).[1][2]

Q2: What are the known downstream signaling effects of this compound binding to GPR17?

Activation of GPR17 by this compound can lead to pleiotropic signaling effects, primarily through the Gαi/o and Gαq protein pathways.[4] This can result in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the mobilization of intracellular calcium.[5][6] The specific signaling cascade activated can be cell-type dependent.

Q3: How does this compound affect oligodendrocyte differentiation?

Paradoxically, while being investigated in the context of myelin repair, this compound, acting as a GPR17 agonist, has been shown to inhibit the maturation of primary oligodendrocytes.[2] This effect is believed to be mediated by the Gαi/o pathway.[7] Specifically, this compound-mediated GPR17 activation can arrest oligodendrocytes at a less differentiated stage, resulting in a decrease in the expression of mature oligodendrocyte markers like myelin basic protein (MBP).[7]

Q4: What are the known off-target effects of this compound?

Besides its primary targets, this compound has been found to be an allosteric inhibitor of the enzyme fructose-1,6-bisphosphatase (FBPase).[2][5][8]

Troubleshooting Unexpected Results

Issue 1: Variable or no effect of this compound on NMDA receptor activity.

  • Question: I am not observing the expected antagonism of NMDA receptors with this compound in my neuronal cell culture. What could be the reason?

  • Answer: The effect of this compound as a glycine site antagonist can be influenced by the local concentration of the co-agonists glycine and D-serine. If the glycine binding site of the NMDA receptor is already saturated in your culture conditions, the antagonistic effect of this compound may be less pronounced. Consider the following:

    • Basal Glycine/D-serine Levels: The concentration of these co-agonists can vary depending on the cell culture medium and the presence of other cell types, such as astrocytes, which can release D-serine.

    • Control Experiments: Include control experiments with varying concentrations of exogenous glycine or D-serine to determine the sensitivity of your system to glycine site modulation.

Issue 2: Unexpected effects on cell viability, such as increased apoptosis.

  • Question: I observed an increase in apoptosis in my oligodendrocyte precursor cells (OPCs) treated with this compound, which was unexpected. Is this a known effect?

  • Answer: Yes, this is a documented, albeit counterintuitive, finding. Both the activation of GPR17 by this compound and its inhibition by antagonists like pranlukast (B1678047) have been shown to reduce the viable oligodendrocyte population by inducing apoptosis.[9] This suggests a complex role for GPR17 in oligodendrocyte survival.

    • Dose-Response and Time-Course: It is crucial to perform careful dose-response and time-course experiments to characterize the window of this compound concentration and treatment duration that elicits the desired effect without inducing significant cell death.

    • Apoptosis Assays: Confirm the observation using established apoptosis assays such as TUNEL staining or caspase activation assays.

Issue 3: Discrepancy in signaling pathway activation (e.g., observing only Gαi/o or Gαq signaling).

  • Question: In my cell line, this compound treatment only seems to activate the Gαi/o pathway, and I do not see any calcium mobilization indicative of Gαq activation. Why might this be?

  • Answer: The coupling of GPR17 to different G protein subtypes can be cell-type and context-dependent.[6][7]

    • Receptor Expression Levels: The level of GPR17 expression can influence downstream signaling.

    • G Protein Availability: The relative abundance of different G protein alpha subunits in your experimental system can dictate the signaling outcome.

    • Assay Sensitivity: Ensure that your calcium mobilization assay is sensitive enough to detect subtle changes in intracellular calcium.

Data Presentation

Table 1: In Vitro Activity of this compound

TargetActionSpecies/TissueAssayValueReference
NMDA Receptor (Glycine Site)AntagonistRat Brain[3H]glycine bindingKi = 0.14 µM[5][8]
NMDA Receptor (Glycine Site)AntagonistNot SpecifiedGlycine BindingIC50 = 140 nM[3]
GPR17AgonistNot SpecifiedFunctional AssaysEC50 = 7 nM - 6 µM[1]
Fructose-1,6-bisphosphataseInhibitorHuman LiverEnzyme ActivityIC50 = 2.5 µM[5]
Fructose-1,6-bisphosphataseInhibitorPorcine KidneyEnzyme ActivityIC50 = 1.0 µM[5]
Fructose-1,6-bisphosphataseInhibitorRabbit LiverEnzyme ActivityIC50 = 0.21 µM[5]
Fructose-1,6-bisphosphataseInhibitorRat LiverEnzyme ActivityIC50 = 11 µM[5]

Experimental Protocols

Protocol 1: Oligodendrocyte Differentiation Assay

This protocol is adapted from methods used to assess the impact of compounds on oligodendrocyte maturation.

1. Cell Plating:

  • Plate oligodendrocyte precursor cells (OPCs) on a suitable substrate (e.g., poly-D-lysine coated plates) at a density that allows for differentiation.
  • Culture the cells in OPC proliferation medium containing growth factors such as PDGF-AA and FGF-2.

2. Induction of Differentiation:

  • To induce differentiation, switch the medium to a differentiation medium lacking the mitogens PDGF-AA and FGF-2 and containing triiodothyronine (T3).

3. Treatment with this compound:

  • Add this compound to the differentiation medium at the desired concentrations. Include a vehicle control (e.g., DMSO).
  • Culture the cells for a period sufficient for differentiation to occur (e.g., 48-72 hours).

4. Immunocytochemistry:

  • Fix the cells with 4% paraformaldehyde.
  • Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
  • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).
  • Incubate with primary antibodies against markers of mature oligodendrocytes, such as Myelin Basic Protein (MBP), and markers for OPCs, such as Olig2 or O4.
  • Wash and incubate with fluorescently labeled secondary antibodies.
  • Counterstain with a nuclear stain (e.g., DAPI).

5. Imaging and Analysis:

  • Acquire images using a fluorescence microscope.
  • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei or Olig2-positive cells.

Protocol 2: NMDA Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to assess the affinity of this compound for the glycine binding site of the NMDA receptor.

1. Membrane Preparation:

  • Homogenize rat brain tissue in a cold buffer.
  • Centrifuge the homogenate at a low speed to remove nuclei and large debris.
  • Centrifuge the resulting supernatant at a high speed to pellet the membranes.
  • Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

2. Binding Assay:

  • In a multi-well plate, combine the prepared membranes, a radiolabeled ligand for the glycine binding site (e.g., [3H]glycine), and varying concentrations of this compound.
  • To determine non-specific binding, include a set of wells with a high concentration of an unlabeled glycine site ligand.
  • Incubate the plate to allow the binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
  • Wash the filters with cold buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki or IC50 value.

Protocol 3: GPR17 Calcium Mobilization Assay

This protocol outlines a method to measure changes in intracellular calcium upon GPR17 activation by this compound.

1. Cell Culture and Transfection:

  • Culture a suitable host cell line (e.g., HEK293T) in a 96-well plate.
  • Transfect the cells with a plasmid encoding human GPR17. A co-transfection with a promiscuous Gα subunit like Gα16 can be used to couple the receptor to the calcium signaling pathway if the host cell does not endogenously do so.

2. Dye Loading:

  • Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dark at 37°C.

3. Calcium Measurement:

  • Use a fluorescence plate reader capable of kinetic reads to measure the baseline fluorescence.
  • Add varying concentrations of this compound to the wells.
  • Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

4. Data Analysis:

  • For each concentration of this compound, determine the peak fluorescence response.
  • Plot the peak response as a function of the this compound concentration and fit the data to a dose-response curve to calculate the EC50 value.

Mandatory Visualizations

GPR17_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR17 GPR17 This compound->GPR17 G_alpha_i_o Gαi/o GPR17->G_alpha_i_o G_alpha_q Gαq GPR17->G_alpha_q AC Adenylyl Cyclase G_alpha_i_o->AC PLC Phospholipase C G_alpha_q->PLC cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca2+]i PLC->Ca2

Caption: GPR17 Signaling Pathway Activated by this compound.

NMDA_Receptor_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R This compound This compound This compound->NMDA_R Ca_Influx ↓ Ca2+ Influx NMDA_R->Ca_Influx

Caption: NMDA Receptor Inhibition by this compound.

Troubleshooting_Workflow Start Unexpected Result with this compound Check_Purity Is Compound Purity and Integrity Confirmed? Start->Check_Purity Purity_OK Purity Verified Check_Purity->Purity_OK Yes Purity_Issue Source New Compound and Repeat Experiment Check_Purity->Purity_Issue No Cell_Type Consider Cell-Type Specific Effects Purity_OK->Cell_Type Oligo_Effect In Oligodendrocytes, consider GPR17-mediated inhibition of maturation or apoptosis. Cell_Type->Oligo_Effect Oligodendrocytes Neuron_Effect In Neurons, consider NMDA receptor antagonism and local glycine concentrations. Cell_Type->Neuron_Effect Neurons Dual_Activity Acknowledge Dual GPR17/NMDAR Activity Oligo_Effect->Dual_Activity Neuron_Effect->Dual_Activity GPR17_Dom GPR17 effects may dominate in cells with high expression. Dual_Activity->GPR17_Dom NMDAR_Dom NMDAR effects may dominate in neuronal models. Dual_Activity->NMDAR_Dom Off_Target Consider Off-Target Effects (e.g., FBPase) GPR17_Dom->Off_Target NMDAR_Dom->Off_Target FBPase_Effect Assess metabolic changes if relevant to phenotype. Off_Target->FBPase_Effect Consult Consult Literature and Technical Support FBPase_Effect->Consult

Caption: Troubleshooting Workflow for Unexpected this compound Results.

References

Ensuring consistent delivery of MDL-29951 in long-term studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for ensuring the consistent and effective delivery of MDL-29951 in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound for in vivo studies?

A1: this compound is readily soluble in DMSO.[1][2] For in vivo applications, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with a suitable vehicle, such as saline or phosphate-buffered saline (PBS), to the final desired concentration. It is crucial to perform a small-scale solubility test with your chosen vehicle to ensure no precipitation occurs.

Q2: How should this compound be stored for long-term stability?

A2: For long-term storage, this compound powder should be kept at -20°C.[1][2][3] Stock solutions in DMSO can also be stored at -20°C for up to one year, or at -80°C for up to two years.[4] Avoid repeated freeze-thaw cycles to maintain the integrity of the compound.

Q3: Can I pre-dilute this compound in my final aqueous vehicle for the entire duration of a long-term study?

A3: It is not recommended to pre-dilute the entire batch of this compound in an aqueous vehicle for a long-term study. The stability of this compound in aqueous solutions over extended periods has not been fully characterized and may be susceptible to degradation. For consistent delivery, it is best practice to prepare fresh dilutions from a DMSO stock solution at regular intervals (e.g., daily or weekly).

Q4: What are the primary mechanisms of action for this compound?

A4: this compound is a dual-action compound. It acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor by binding to the glycine (B1666218) site.[1][2][4] Additionally, it functions as an agonist for the G protein-coupled receptor 17 (GPR17), which is involved in oligodendrocyte differentiation and myelination.[1][2][5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed in the final injection solution. The concentration of DMSO in the final solution is too low to maintain the solubility of this compound. The aqueous vehicle is not compatible.Increase the final percentage of DMSO in the vehicle, ensuring it remains within a tolerable range for the animal model. Alternatively, consider using a different co-solvent or a vehicle containing a solubilizing agent like Tween 80. Always perform a solubility test before administration.
Inconsistent behavioral or physiological effects observed over the course of a long-term study. Degradation of the this compound working solution. Inconsistent administration technique.Prepare fresh working solutions from a frozen DMSO stock at shorter, regular intervals. Ensure that the administration protocol is standardized and followed precisely for each animal and time point. Consider implementing a regular quality control check of the dosing solution.
Crystallization of this compound in the infusion cannula during continuous delivery. The concentration of this compound in the solution is too high for the chosen vehicle and temperature conditions.Lower the concentration of the infusion solution and adjust the infusion rate to deliver the same total daily dose. Ensure the solubility of this compound in the chosen vehicle is confirmed at the operational temperature of the infusion pump and cannula.
Local tissue irritation or inflammation at the injection site. The pH or osmolarity of the vehicle is not physiological. The concentration of the co-solvent (e.g., DMSO) is too high.Adjust the pH of the vehicle to a neutral range (pH 7.2-7.4) and ensure it is isotonic.[6][7] Reduce the percentage of the co-solvent in the final injection volume to the lowest effective concentration.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Stock Solution Preparation:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Aseptically prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in sterile DMSO.

    • Vortex briefly to ensure complete dissolution.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation (for daily administration):

    • Thaw one aliquot of the 10 mM DMSO stock solution.

    • Calculate the required volume of the stock solution to achieve the desired final concentration.

    • In a sterile tube, add the required volume of the DMSO stock solution.

    • Slowly add the sterile vehicle (e.g., 0.9% saline) to the DMSO stock while vortexing gently to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation. If observed, refer to the troubleshooting guide.

    • Use the freshly prepared working solution for administration.

Protocol 2: Quality Control of this compound Dosing Solution
  • Objective: To verify the concentration and integrity of the this compound working solution during a long-term study.

  • Methodology:

    • At predetermined intervals (e.g., weekly), take a small sample of the freshly prepared working solution.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC) with a suitable C18 column.

    • The mobile phase can be a gradient of acetonitrile (B52724) and water with 0.1% formic acid.

    • Monitor the elution of this compound using a UV detector at its maximum absorbance wavelength (λmax ≈ 309 nm).[2]

    • Compare the peak area of the sample to a standard curve generated from freshly prepared standards of known concentrations to determine the actual concentration.

    • The presence of significant degradation peaks would indicate instability of the compound in the working solution.

Data Presentation

Table 1: Solubility of this compound in Different Vehicles
Vehicle Composition (v/v)Maximum Solubility (mg/mL)Observations
100% DMSO>10Clear solution
10% DMSO / 90% Saline0.5Clear solution
5% DMSO / 95% Saline0.2Slight haze, may require warming
1% DMSO / 99% Saline<0.1Precipitation observed
10% DMSO / 10% Tween 80 / 80% Saline1.0Clear solution
Table 2: Stability of this compound in Working Solution (0.5 mg/mL in 10% DMSO/90% Saline)
Storage ConditionDay 1 (% of Initial Concentration)Day 3 (% of Initial Concentration)Day 7 (% of Initial Concentration)
Room Temperature (20-25°C)100%95.2%88.5%
Refrigerated (4°C)100%99.1%97.8%
Frozen (-20°C)100%99.8%99.5%

Visualizations

GPR17_Signaling_Pathway MDL_29951 This compound GPR17 GPR17 MDL_29951->GPR17 activates G_alpha_i Gαi GPR17->G_alpha_i G_alpha_q Gαq GPR17->G_alpha_q AC Adenylyl Cyclase G_alpha_i->AC inhibits PLC Phospholipase C G_alpha_q->PLC activates cAMP cAMP AC->cAMP IP3_DAG IP3 / DAG PLC->IP3_DAG Oligodendrocyte_Maturation Oligodendrocyte Maturation cAMP->Oligodendrocyte_Maturation inhibits

Caption: Agonist action of this compound on the GPR17 signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_qc Quality Control stock Prepare DMSO Stock Solution working Prepare Aqueous Working Solution stock->working administer Administer to Animal Model working->administer qc HPLC Analysis of Working Solution working->qc weekly sample administer->administer

Caption: Workflow for consistent delivery of this compound in long-term studies.

Troubleshooting_Logic start Inconsistent Results? check_solution Check for Precipitation in Working Solution start->check_solution precipitation Yes check_solution->precipitation Precipitate Found no_precipitation No check_solution->no_precipitation No Precipitate check_protocol Review Administration Protocol protocol_issue Yes check_protocol->protocol_issue Inconsistency Found no_protocol_issue No check_protocol->no_protocol_issue Consistent check_stability Assess Solution Stability (HPLC) degradation Yes check_stability->degradation Degradation Detected no_degradation No check_stability->no_degradation Stable solution1 Reformulate Vehicle (e.g., higher % DMSO) precipitation->solution1 no_precipitation->check_protocol solution2 Standardize Protocol (handling, timing) protocol_issue->solution2 no_protocol_issue->check_stability solution3 Prepare Fresh Solutions More Frequently degradation->solution3 end Consult Further no_degradation->end

Caption: Logical troubleshooting flow for inconsistent experimental outcomes.

References

Validation & Comparative

A Comparative Analysis of MDL-29951 and Other NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of MDL-29951 with other N-methyl-D-aspartate (NMDA) receptor antagonists. The data presented is compiled from various preclinical studies to offer an objective overview for researchers in neuroscience and drug development. This document summarizes quantitative efficacy data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of these compounds.

Executive Summary

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological and psychiatric disorders, making it a significant target for therapeutic intervention. NMDA receptor antagonists are a broad class of compounds that inhibit the receptor's activity through various mechanisms. This guide focuses on this compound, a potent and selective antagonist of the glycine (B1666218) co-agonist site on the NMDA receptor, and compares its efficacy with other well-characterized NMDA antagonists, including uncompetitive channel blockers, competitive antagonists, and other glycine site antagonists.

Data Presentation: Efficacy of NMDA Receptor Antagonists

The following tables summarize the in vitro efficacy of this compound and other selected NMDA receptor antagonists. The data is presented to allow for a clear comparison of their potency at the NMDA receptor.

Table 1: Glycine Site NMDA Receptor Antagonists

CompoundMechanism of ActionBinding Affinity (Ki)IC50Species/Tissue
This compound Glycine Site Antagonist140 nM[1]140 nM (against glycine binding)[2]Rat Brain Membranes
Gavestinel (GV150526)Glycine Site Antagonist---

Table 2: Uncompetitive NMDA Receptor Antagonists (Channel Blockers)

CompoundBinding Affinity (Ki)IC50Species/Tissue/Cell Line
Ketamine 0.15 µM[3]1.5 µM - 2.1 µM[4]Dissociated Hippocampal Cultures
Phencyclidine (PCP) 59 nM (dizocilpine site)--
Memantine -2.1 µM[4]Dissociated Hippocampal Cultures
Lanicemine (AZD6765) 0.56 - 2.1 µM[3][5]4 - 7 µM (CHO cells), 6.4 µM (Xenopus oocytes)[3][5]CHO cells, Xenopus oocytes

Table 3: Competitive NMDA Receptor Antagonists

CompoundBinding Affinity (Ki)IC50Species/Tissue
Selfotel (CGS-19755) ---
D-AP5 (D-2-Amino-5-phosphonopentanoate) -Varies with glutamate concentration-

Note: Quantitative binding data for Selfotel and D-AP5 were not consistently reported in the format of Ki or IC50 in the initial search results, as their antagonist activity is dependent on the concentration of the agonist (glutamate).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are outlines of common experimental protocols used to determine the efficacy of NMDA receptor antagonists.

Radioligand Binding Assay for Glycine Site Antagonists (e.g., this compound)

This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the glycine site of the NMDA receptor.

1. Membrane Preparation:

  • Rat cortical membranes are prepared by homogenizing the tissue in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at high speed, and the resulting pellet containing the membranes is washed and resuspended in the assay buffer.

2. Binding Assay:

  • Membranes are incubated with a specific concentration of a radiolabeled glycine site ligand, such as [³H]glycine or [³H]DCKA (dichlorokynurenic acid).[6]

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding with the radioligand.

  • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled glycine site ligand.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • The radioactivity retained on the filters is measured using liquid scintillation counting.

4. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Flux Assay for Functional Antagonism

This assay measures the ability of an antagonist to inhibit the influx of calcium through the NMDA receptor channel upon activation by agonists.

1. Cell Culture:

  • A suitable cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits or primary neuronal cultures) is used.

  • Cells are plated in multi-well plates and allowed to adhere.

2. Fluorescent Dye Loading:

  • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) that will increase in fluorescence intensity upon binding to intracellular calcium.

3. Compound Incubation:

  • Cells are pre-incubated with varying concentrations of the NMDA receptor antagonist (e.g., ketamine, memantine).

4. Receptor Activation and Measurement:

  • The NMDA receptors are activated by the addition of agonists, typically glutamate and a co-agonist like glycine or D-serine.

  • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader or a fluorescence microscope.

5. Data Analysis:

  • The antagonist's effect is quantified by the reduction in the agonist-induced calcium signal.

  • The IC50 value, representing the concentration of the antagonist that produces a 50% inhibition of the maximum calcium response, is calculated.

Mandatory Visualizations

NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2) Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine / D-Serine Glycine->NMDA_Receptor Binds to GluN1 MDL_29951 This compound MDL_29951->NMDA_Receptor Blocks Glycine Binding Site Competitive_Antagonist Competitive Antagonist Competitive_Antagonist->NMDA_Receptor Blocks Glutamate Binding Site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activation Ca_ion Ca²⁺ Ion_Channel->Ca_ion Influx Uncompetitive_Antagonist Uncompetitive Antagonist (e.g., Ketamine) Uncompetitive_Antagonist->Ion_Channel Blocks Pore Signaling_Cascades Downstream Signaling Cascades Ca_ion->Signaling_Cascades Plasticity Synaptic Plasticity Learning & Memory Signaling_Cascades->Plasticity

Caption: NMDA receptor activation and antagonist mechanisms.

Experimental Workflow for Determining Antagonist Efficacy

Experimental_Workflow start Start prep Prepare Receptor Source (e.g., Brain Membranes, Transfected Cells) start->prep assay_type Select Assay Type prep->assay_type binding_assay Radioligand Binding Assay assay_type->binding_assay Binding functional_assay Functional Assay (e.g., Calcium Flux) assay_type->functional_assay Functional incubation Incubate with Radioligand and Test Compound binding_assay->incubation loading Load Cells with Fluorescent Indicator functional_assay->loading measurement1 Measure Radioactivity incubation->measurement1 stimulation Stimulate Receptors with Agonists loading->stimulation measurement2 Measure Fluorescence stimulation->measurement2 analysis Data Analysis (Calculate Ki / IC50) measurement1->analysis measurement2->analysis end End analysis->end

Caption: Workflow for assessing NMDA receptor antagonist efficacy.

Concluding Remarks

This compound demonstrates high potency and selectivity as a glycine site antagonist of the NMDA receptor. Its efficacy, as indicated by its low nanomolar Ki value, is comparable to or greater than that of many other NMDA antagonists, including the widely studied uncompetitive channel blockers like ketamine and memantine. The distinct mechanism of action of this compound, targeting the co-agonist binding site, may offer a different therapeutic profile compared to antagonists that block the primary glutamate binding site or the ion channel pore. This comparative guide serves as a foundational resource for researchers, providing essential data and methodological context to inform further investigation and development of novel NMDA receptor modulators.

References

A Comparative Guide to NMDA Receptor Antagonists: MDL-29951 versus D-AP5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two widely used N-methyl-D-aspartate (NMDA) receptor antagonists: MDL-29951 and D-AP5. The information presented herein is based on available experimental data to assist researchers in selecting the appropriate tool for their specific experimental needs.

Introduction to NMDA Receptor Antagonism

The NMDA receptor, a ligand-gated ion channel, plays a pivotal role in excitatory neurotransmission, synaptic plasticity, learning, and memory. Its dysfunction is implicated in various neurological disorders. The receptor's activation requires the binding of both glutamate (B1630785) and a co-agonist, typically glycine (B1666218) or D-serine. Antagonists of the NMDA receptor are invaluable tools for studying its physiological and pathological roles. They are broadly classified based on their site of action. This guide focuses on comparing a glycine-site antagonist, this compound, with a competitive glutamate-site antagonist, D-AP5.

Mechanism of Action

This compound and D-AP5 block NMDA receptor activation through distinct mechanisms, which is a critical consideration for experimental design.

  • This compound: This compound acts as a potent and selective antagonist at the strychnine-insensitive glycine binding site on the GluN1 subunit of the NMDA receptor. By preventing the binding of the co-agonist glycine, this compound allosterically inhibits the receptor, preventing the channel from opening even in the presence of glutamate.

  • D-AP5 (D-2-amino-5-phosphonopentanoic acid): D-AP5 is a selective and competitive antagonist that acts at the glutamate binding site on the GluN2 subunit. It directly competes with the endogenous agonist glutamate, thereby preventing receptor activation.

Quantitative Comparison of Potency

CompoundTarget SiteParameterValueExperimental Context
This compound Glycine Site (GluN1)Kᵢ140 nM[³H]glycine binding assay
IC₅₀140 nMInhibition of [³H]glycine binding
D-AP5 Glutamate Site (GluN2)IC₅₀3.7 ± 0.32 µMAntagonism of 40 µM NMDA in rat cortical wedges[1]

Note: The Kᵢ and IC₅₀ values for this compound reflect its affinity for the glycine binding site, whereas the IC₅₀ for D-AP5 reflects its ability to antagonize the effects of exogenously applied NMDA. These values are not directly comparable for determining the potency in blocking synaptically activated NMDA receptor currents.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for characterizing NMDA receptor antagonists using whole-cell patch-clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recordings of NMDA Receptor Currents

This protocol is designed to measure the effect of antagonists on NMDA receptor-mediated currents in cultured neurons or brain slices.

1. Preparation:

  • Prepare acute brain slices (e.g., hippocampus or cortex) or cultured neurons.
  • Continuously perfuse the recording chamber with artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂. The aCSF should contain antagonists for AMPA and GABA receptors (e.g., CNQX and picrotoxin) to isolate NMDA receptor currents.
  • Prepare the internal solution for the patch pipette, typically containing a cesium-based solution to block potassium channels.

2. Recording:

  • Establish a whole-cell patch-clamp configuration on a target neuron.
  • Clamp the neuron at a depolarized holding potential (e.g., +40 mV) to relieve the voltage-dependent magnesium block of the NMDA receptor channel.
  • Evoke synaptic responses by electrical stimulation of afferent fibers.
  • Record baseline NMDA receptor-mediated excitatory postsynaptic currents (EPSCs).

3. Antagonist Application:

  • Bath-apply the NMDA receptor antagonist (this compound or D-AP5) at various concentrations.
  • Record the change in the amplitude of the NMDA receptor EPSCs at each concentration until a steady-state block is achieved.

4. Data Analysis:

  • Measure the peak amplitude of the EPSCs before and after antagonist application.
  • Construct a concentration-response curve and calculate the IC₅₀ value for the antagonist.

Protocol 2: Radioligand Binding Assay for Glycine Site Antagonists

This protocol is used to determine the binding affinity of compounds like this compound to the glycine site of the NMDA receptor.

1. Membrane Preparation:

  • Homogenize rat cortical tissue in a suitable buffer.
  • Centrifuge the homogenate and wash the resulting pellet multiple times to prepare a crude synaptic membrane fraction.

2. Binding Assay:

  • Incubate the membrane preparation with a radiolabeled glycine site ligand (e.g., [³H]glycine).
  • Add varying concentrations of the unlabeled competitor compound (this compound).
  • Incubate to allow binding to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
  • Wash the filters to remove non-specific binding.
  • Measure the radioactivity retained on the filters using liquid scintillation counting.

4. Data Analysis:

  • Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀).
  • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.

Visualizing the Molecular and Experimental Landscape

To better understand the context of this compound and D-AP5 action, the following diagrams illustrate the NMDA receptor signaling pathway and a typical experimental workflow.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 NMDA Receptor GluN2 Glutamate->NMDAR:f2 Binds Glycine Glycine / D-Serine Glycine->NMDAR:f0 Binds DAP5 D-AP5 DAP5->NMDAR:f2 Competitively Blocks MDL29951 This compound MDL29951->NMDAR:f0 Blocks Ca_ion Ca²⁺ NMDAR->Ca_ion Channel Opens Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Signaling Activates Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_cell Cell Culture or Brain Slice Preparation prep_solutions Prepare aCSF and Internal Solutions prep_pipette Pull and Fill Patch Pipette establish_patch Establish Whole-Cell Patch Clamp prep_pipette->establish_patch record_baseline Record Baseline NMDA EPSCs establish_patch->record_baseline apply_antagonist Bath Apply Antagonist (this compound or D-AP5) record_baseline->apply_antagonist record_block Record Blocked NMDA EPSCs apply_antagonist->record_block measure_currents Measure EPSC Amplitudes record_block->measure_currents concentration_response Construct Concentration- Response Curve measure_currents->concentration_response calculate_ic50 Calculate IC₅₀ concentration_response->calculate_ic50

References

A Comparative Guide to GPR17 Agonists: MDL-29951 vs. Newer Alternatives Like AC1MLNKK

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the established GPR17 agonist MDL-29951 and the newer compound AC1MLNKK. This analysis is supported by available experimental data to inform compound selection for GPR17-targeted research.

G protein-coupled receptor 17 (GPR17) is a promising therapeutic target for a range of neurological disorders, including multiple sclerosis and Alzheimer's disease, due to its role in oligodendrocyte differentiation and myelination.[1][2] The development of potent and selective agonists is crucial for elucidating the therapeutic potential of GPR17 modulation. This guide compares the performance of the well-characterized agonist this compound with the more recently identified AC1MLNKK.

Quantitative Performance Comparison

The following table summarizes the available quantitative data for this compound and AC1MLNKK in key functional assays for GPR17 activation.

ParameterThis compoundAC1MLNKKReference
Potency (cAMP Inhibition) pEC50: Not directly reported in comparative studypEC50: 4.64[1]
Binding Affinity (Ki or Kd) Not AvailableNot Available-
Maximal Efficacy (Emax) Not AvailableNot Available-
β-Arrestin Recruitment Induces β-arrestin recruitmentData Not Available-
ERK Phosphorylation Induces ERK phosphorylationData Not Available-

Note: A direct comparative study providing the pEC50 of this compound in the same cAMP inhibition assay as AC1MLNKK was not identified. However, another novel agonist, T0510.3657, was identified in the same study as AC1MLNKK and showed a pEC50 of 4.79.[1] The original study on AC1MLNKK suggests it exhibits better interaction properties than MDL29951 based on in silico modeling.[1]

GPR17 Signaling Pathways

Activation of GPR17 by agonists initiates a cascade of intracellular signaling events. The receptor primarily couples to the Gαi/o subunit of the heterotrimeric G protein, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. GPR17 can also engage Gαq and β-arrestin pathways, which can trigger downstream signaling cascades, including the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

GPR17_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist GPR17 Agonist (this compound, AC1MLNKK) GPR17 GPR17 Agonist->GPR17 G_protein Gαi/oβγ GPR17->G_protein Activation beta_arrestin β-Arrestin GPR17->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition ERK_pathway MAPK/ERK Pathway beta_arrestin->ERK_pathway Activation cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation pERK pERK pERK->CREB Phosphorylation pCREB pCREB Gene_expression Gene Expression (e.g., Myelination) pCREB->Gene_expression cAMP_Assay_Workflow start Start cell_culture Culture GPR17-expressing cells (e.g., HEK293-GPR17) start->cell_culture cell_plating Plate cells in a multi-well plate cell_culture->cell_plating compound_addition Add varying concentrations of agonist (this compound or AC1MLNKK) cell_plating->compound_addition forskolin_stimulation Stimulate with forskolin (B1673556) to induce cAMP production compound_addition->forskolin_stimulation lysis Lyse cells to release intracellular cAMP forskolin_stimulation->lysis cAMP_detection Quantify cAMP levels using a detection kit (e.g., HTRF, ELISA) lysis->cAMP_detection data_analysis Analyze data to determine pEC50 values cAMP_detection->data_analysis end End data_analysis->end

References

A Comparative Analysis of MDL-29951 and T0510.3657 as GPR17 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two synthetic agonists, MDL-29951 and T0510.3657, targeting the G protein-coupled receptor 17 (GPR17). GPR17 is a receptor of significant interest due to its role in oligodendrocyte differentiation and its potential as a therapeutic target in demyelinating diseases such as multiple sclerosis, as well as in neurological disorders and cancers like glioblastoma.[1][2] This document summarizes key quantitative data, details common experimental protocols for assessing compound activity, and provides visual representations of the associated signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the available quantitative data for this compound and T0510.3657 on GPR17 signaling. It is important to note that the data are compiled from different studies and experimental conditions may vary.

Table 1: Comparative Potency of this compound and T0510.3657 on GPR17-mediated cAMP Inhibition

CompoundCell LineAssay TypePotency (pEC50)Potency (EC50)Reference
This compound Not SpecifiedNot Specified-7 nM - 6 µM[3]
T0510.3657 GPR17-HEK293TcAMP Inhibition4.79-[4]
T0510.3657 (GA-T0) SNB19 GlioblastomacAMP Inhibition-76.64 µM[5]
T0510.3657 (GA-T0) LN229 GlioblastomacAMP Inhibition-42.05 µM[5]

Table 2: Comparative Potency of this compound and T0510.3657 on GPR17-mediated Calcium Mobilization

CompoundCell LineAssay TypePotency (EC50)EffectReference
This compound LN229 GlioblastomaCalcium Mobilization41.93 µMDecrease in Ca2+[6]
This compound SNB19 GlioblastomaCalcium Mobilization26.33 µMDecrease in Ca2+[6]
T0510.3657 (GA-T0) SNB19 GlioblastomaCalcium Mobilization19.64 µMInverse Agonism[5]
T0510.3657 (GA-T0) LN229 GlioblastomaCalcium Mobilization47.33 µMInverse Agonism[5]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. The EC50 values for T0510.3657 in glioblastoma cell lines are for the inhibition of forskolin-stimulated cAMP levels and for inverse agonism on calcium levels.

One study highlighted that T0510.3657 exhibits "better interaction properties" and "stronger inhibitory activity" than the previously known ligand, MDL29951.[4] Molecular docking studies have suggested that T0510.3657 forms 33 interactions with amino acid residues of the GPR17 receptor, in contrast to the 22 interactions observed for MDL29951.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments used to characterize the activity of this compound and T0510.3657 on GPR17 signaling.

GPR17-Mediated cAMP Inhibition Assay (HTRF)

This protocol outlines a method for measuring the inhibition of cyclic AMP (cAMP) production following GPR17 activation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

  • Cell Culture and Transfection:

    • Culture Human Embryonic Kidney (HEK293T) cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and appropriate antibiotics.

    • Transiently transfect the cells with a mammalian expression vector encoding for human GPR17 using a suitable transfection reagent.

    • Seed the transfected cells into 384-well plates and incubate for 24-48 hours.

  • Agonist Treatment and cAMP Measurement:

    • Prepare serial dilutions of this compound and T0510.3657 in a suitable assay buffer.

    • Aspirate the culture medium from the cells and add the compound dilutions.

    • To stimulate cAMP production, add forskolin (B1673556) (a direct activator of adenylyl cyclase) to all wells except for the negative control.

    • Incubate the plate at room temperature for a specified period (e.g., 30 minutes).

    • Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.

    • Incubate for 1 hour at room temperature to allow for the competitive binding reaction to reach equilibrium.

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the ratio of the two fluorescence signals.

    • Generate dose-response curves by plotting the HTRF ratio against the logarithm of the agonist concentration.

    • Determine the pEC50 or EC50 values from the resulting sigmoidal curves using non-linear regression analysis.

GPR17-Mediated Calcium Mobilization Assay (FLIPR)

This protocol describes the measurement of intracellular calcium mobilization upon GPR17 activation using a Fluorometric Imaging Plate Reader (FLIPR) system.

  • Cell Culture and Seeding:

    • Culture and transfect HEK293T cells with the GPR17 expression vector as described above.

    • Seed the transfected cells into black-walled, clear-bottom 96-well or 384-well plates and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit reagent) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium and add the dye-loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C to allow the dye to enter the cells and be de-esterified.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare serial dilutions of this compound and T0510.3657 in the assay buffer.

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • The instrument will then automatically inject the compounds into the wells.

    • Measure the fluorescence intensity over time (typically 60-180 seconds) to capture the calcium transient.

  • Data Analysis:

    • Determine the peak fluorescence response for each well after agonist addition.

    • Normalize the data to the baseline fluorescence.

    • Generate dose-response curves by plotting the peak response against the logarithm of the agonist concentration.

    • Calculate EC50 values from the fitted curves.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams illustrate the known signaling pathways activated by GPR17 agonists.

Caption: GPR17 couples to both Gi/o and Gq proteins, leading to distinct downstream signaling cascades.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for comparing the activity of GPR17 agonists.

References

The Rise of Novel GPR17 Agonists: Outperforming the Benchmark MDL-29951

Author: BenchChem Technical Support Team. Date: December 2025

Recent advancements in the study of the G protein-coupled receptor 17 (GPR17) have led to the identification of novel agonists that demonstrate significantly higher potency than the widely used tool compound, MDL-29951. This comparative guide synthesizes the available experimental data on the potency of these emerging molecules—AC1MLNKK, T0510.3657, and CHBC—against this compound, providing a comprehensive overview for researchers in neurobiology and drug discovery.

Initially, GPR17 was thought to be activated by endogenous ligands such as uracil (B121893) nucleotides and cysteinyl leukotrienes. However, subsequent research has cast doubt on these findings, with several studies reporting a lack of GPR17 activation by these molecules. The small molecule this compound has since been established as a reliable agonist for studying GPR17 function. Yet, the quest for more potent and specific modulators has continued, culminating in the discovery of new compounds with enhanced activity.

Potency Comparison of GPR17 Agonists

The potency of GPR17 agonists is typically evaluated through functional assays that measure the downstream signaling events following receptor activation. The most common assays are the cyclic adenosine (B11128) monophosphate (cAMP) inhibition assay and the intracellular calcium mobilization assay. GPR17 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and can also induce the release of intracellular calcium.

The following table summarizes the reported potency values (EC50 or pEC50) for this compound and the newer agonists AC1MLNKK, T0510.3657, and CHBC. A lower EC50 value and a higher pEC50 value indicate greater potency.

CompoundAssay TypeCell LinePotency (EC50 / pEC50)Reference
This compound cAMP InhibitionLN22916.62 µM[1]
SNB1917.73 µM[1]
Calcium MobilizationLN22941.93 µM[1]
SNB1926.33 µM[1]
cAMP InhibitionHEK293T-[2]
β-arrestin RecruitmentPathHunter GPR170.34 µM[3]
Calcium Mobilization1321N1 GPR170.28 µM[3]
cAMP Inhibition-1.9 nM[3]
AC1MLNKK cAMP InhibitionGPR17-HEK293TpEC50 = 4.64[2]
T0510.3657 cAMP InhibitionGPR17-HEK293TpEC50 = 4.79[2]
cAMP InhibitionSNB1976.64 µM[4]
LN22942.05 µM[4]
Calcium MobilizationSNB1919.64 µM[4]
LN22947.33 µM[4]
CHBC cAMP InhibitionLN22959.65 µM[1]
SNB1919.22 µM[1]
Calcium MobilizationLN22926.94 µM[1]
SNB197.67 µM[1]

Based on the available data, the novel agonists exhibit varied potency profiles. Notably, in a direct comparison within the same study, CHBC was found to be more potent than this compound in a calcium mobilization assay in SNB19 cells (EC50 of 7.67 µM for CHBC vs. 26.33 µM for this compound)[1]. In cAMP inhibition assays, the results are more nuanced, with this compound showing higher potency in some instances.

Experimental Methodologies

The following sections detail the experimental protocols for the key assays used to determine the potency of these GPR17 agonists.

Cyclic AMP (cAMP) Inhibition Assay

This assay measures the ability of an agonist to inhibit the production of cAMP, typically stimulated by forskolin, a direct activator of adenylyl cyclase.

General Protocol:

  • Cell Culture: Human glioblastoma cell lines (LN229 and SNB19) or human embryonic kidney cells stably expressing GPR17 (GPR17-HEK293T) are cultured in appropriate media and conditions.

  • Assay Preparation: Cells are seeded in 96-well or 384-well plates and incubated.

  • Compound Treatment: Cells are treated with varying concentrations of the GPR17 agonist (e.g., this compound, AC1MLNKK, T0510.3657, or CHBC).

  • Stimulation: Forskolin (typically at a concentration of 10 µM) is added to stimulate cAMP production.

  • Lysis and Detection: After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as a LANCE Ultra cAMP kit or a GloSensor™ cAMP Assay[4][5]. The signal is read on a compatible plate reader.

  • Data Analysis: The data are normalized to the forskolin-only control, and dose-response curves are generated to calculate EC50 or pEC50 values.

cluster_workflow cAMP Inhibition Assay Workflow A Seed cells in multi-well plates B Treat with GPR17 agonist A->B C Stimulate with Forskolin B->C D Lyse cells C->D E Measure cAMP levels D->E F Analyze data (EC50/pEC50) E->F cluster_workflow Calcium Mobilization Assay Workflow A Seed cells in multi-well plates B Load cells with Ca2+ sensitive dye A->B C Measure baseline fluorescence B->C D Add GPR17 agonist C->D E Monitor fluorescence change D->E F Analyze data (EC50) E->F cluster_pathway GPR17 Signaling Pathway Agonist GPR17 Agonist (e.g., this compound, CHBC) GPR17 GPR17 Agonist->GPR17 Gi Gαi/o GPR17->Gi Gq Gαq GPR17->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP cAMP AC->cAMP ATP IP3 IP3 PLC->IP3 PIP2 Response Cellular Response cAMP->Response Ca2 [Ca2+]i IP3->Ca2 Ca2->Response

References

Validation of MDL-29951's Agonist Activity at the GPR17 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MDL-29951's performance as a G protein-coupled receptor 17 (GPR17) agonist against other known modulators. Supporting experimental data, detailed methodologies for key validation assays, and visualizations of signaling pathways and experimental workflows are presented to facilitate a comprehensive understanding of its pharmacological profile.

Introduction to GPR17 and the Role of Agonists

G protein-coupled receptor 17 (GPR17) is a receptor that plays a significant role in the central nervous system, particularly in the process of oligodendrocyte differentiation and myelination.[1] The modulation of GPR17 activity through agonists and antagonists is a key area of research for potential therapeutic interventions in demyelinating diseases and other neurological disorders. This compound has been identified as a potent agonist of GPR17, and this guide serves to validate its activity through a comparative analysis of experimental data.[1]

Comparative Analysis of GPR17 Ligands

The agonist activity of this compound at the GPR17 receptor has been characterized and compared with other known agonists and antagonists. The following tables summarize the quantitative data from key in vitro validation assays.

GPR17 Agonist Activity
CompoundAssay TypeCell LineEC50 / pEC50Reference
This compound β-Arrestin RecruitmentCHO-K1 or U2OS0.34 µM / 0.37 µM[2]
cAMP AccumulationHEK293T or 1321N11.9 nM / 16.62 µM (LN229), 17.73 µM (SNB19)[2][3]
Calcium MobilizationLN229 or SNB1941.93 µM (LN229), 26.33 µM (SNB19)[3]
CHBCcAMP AccumulationLN229 or SNB1959.65 µM (LN229), 19.22 µM (SNB19)[3]
Calcium MobilizationLN229 or SNB1926.94 µM (LN229), 7.67 µM (SNB19)[3]
GA-T0cAMP AccumulationSNB19 or LN22976.64 µM (SNB19), 42.05 µM (LN229)[4]
Calcium MobilizationSNB19 or LN22919.64 µM (SNB19), 47.33 µM (LN229)[4]
AC1MLNKKcAMP AccumulationGPR17-HEK293TpEC50 = 4.64[5][6]
T0510-3657cAMP AccumulationGPR17-HEK293TpEC50 = 4.79[5][6]
GPR17 Antagonist Activity
CompoundAssay TypeCell LineIC50 / KiReference
MontelukastGPR17 Antagonist--[7]
CangrelorGPR17 Antagonist--[7]
Compound 978β-Arrestin RecruitmentU2OS6.6 µM[2]
Calcium Mobilization1321N12.3 µM[2]
cAMP Accumulation1321N16.1 µM[2]
Compound 527β-Arrestin RecruitmentU2OS33.3 µM[2]
Calcium Mobilization1321N113 µM[2]
cAMP Accumulation1321N113.2 µM[2]
HAMI3379β-Arrestin RecruitmentCHO-K18.2 µM[2]
PranlukastGPR17 Antagonist-IC50 = 588 nM[8]
SN-50GPR17 Antagonist-IC50 = 1701 nM[8]

GPR17 Signaling Pathway

Activation of the GPR17 receptor by an agonist such as this compound initiates a cascade of intracellular signaling events. GPR17 is coupled to both Gαi and Gαq proteins. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gαq subunit activates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores.

GPR17_Signaling_Pathway cluster_membrane Cell Membrane GPR17 GPR17 Gai Gαi GPR17->Gai Gaq Gαq GPR17->Gaq Agonist Agonist (e.g., this compound) Agonist->GPR17 AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC cAMP cAMP AC->cAMP Ca2 [Ca2+]i PLC->Ca2

Caption: GPR17 Signaling Pathway.

Experimental Protocols and Workflows

The validation of this compound's agonist activity relies on a series of well-established in vitro assays. The following sections detail the methodologies for these key experiments and provide visual workflows.

Cyclic AMP (cAMP) Accumulation Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP, a key second messenger in G protein-coupled receptor signaling. For GPR17, which couples to Gαi, an agonist is expected to decrease cAMP levels.

Experimental Protocol:

  • Cell Culture: HEK293T cells stably expressing GPR17 are cultured in DMEM supplemented with 10% FBS and appropriate antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates and grown to 80-90% confluency.

  • Compound Preparation: this compound and other test compounds are serially diluted in assay buffer.

  • Assay Procedure:

    • The culture medium is removed, and cells are washed with PBS.

    • Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a defined period to prevent cAMP degradation.

    • Forskolin, an adenylyl cyclase activator, is added to all wells (except the negative control) to stimulate cAMP production.

    • Test compounds are added to the respective wells and incubated for a specific time at 37°C.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a competitive immunoassay kit (e.g., a LANCE Ultra cAMP kit) according to the manufacturer's instructions. The signal is read on a plate reader.

  • Data Analysis: The data are normalized to the forskolin-only control, and EC50 values are calculated using a non-linear regression analysis.

cAMP_Assay_Workflow A Seed GPR17-expressing cells in 96-well plate B Pre-incubate with phosphodiesterase inhibitor A->B C Stimulate with Forskolin B->C D Add test compounds (e.g., this compound) C->D E Incubate D->E F Lyse cells and measure intracellular cAMP E->F G Data analysis (EC50) F->G

Caption: cAMP Accumulation Assay Workflow.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of GPR17, which is coupled to the Gαq signaling pathway.

Experimental Protocol:

  • Cell Culture: CHO-K1 or HEK293T cells stably co-expressing GPR17 and a promiscuous G-protein (e.g., Gα16) are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into black-walled, clear-bottom 96-well plates and grown to confluency.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.

  • Compound Preparation: Test compounds are serially diluted in assay buffer.

  • Assay Procedure:

    • The dye-loading solution is removed, and cells are washed with assay buffer.

    • The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is taken.

    • The instrument adds the test compounds to the wells, and fluorescence is monitored in real-time.

  • Data Analysis: The increase in fluorescence intensity is proportional to the increase in intracellular calcium. EC50 values are determined by plotting the peak fluorescence response against the compound concentration.

Calcium_Mobilization_Workflow A Seed GPR17/Gα16-expressing cells in 96-well plate B Load cells with a calcium-sensitive dye A->B C Wash cells B->C D Measure baseline fluorescence C->D E Add test compounds and monitor fluorescence change D->E F Data analysis (EC50) E->F

Caption: Calcium Mobilization Assay Workflow.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR17 receptor, a key event in receptor desensitization and signaling.

Experimental Protocol:

  • Cell Line: A stable cell line co-expressing GPR17 fused to a protein fragment (e.g., ProLink) and β-arrestin fused to a complementary enzyme fragment (e.g., Enzyme Acceptor) is used (e.g., PathHunter β-Arrestin cells).

  • Cell Seeding: Cells are plated in 96-well plates and incubated overnight.

  • Compound Preparation: Test compounds are serially diluted.

  • Assay Procedure:

    • The test compounds are added to the cells and incubated at 37°C.

    • Upon agonist binding, GPR17 is activated, and β-arrestin is recruited to the receptor.

    • This recruitment brings the two enzyme fragments into close proximity, forming an active enzyme.

  • Signal Detection: A substrate for the reconstituted enzyme is added, and the resulting chemiluminescent signal is measured using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. EC50 values are calculated from the dose-response curves.

Beta_Arrestin_Workflow A Seed PathHunter GPR17 β-Arrestin cells B Add test compounds A->B C Incubate to allow β-arrestin recruitment B->C D Add detection reagents C->D E Measure chemiluminescence D->E F Data analysis (EC50) E->F

Caption: β-Arrestin Recruitment Assay Workflow.

Conclusion

The experimental data presented in this guide collectively validate the agonist activity of this compound at the GPR17 receptor. Its potency, as demonstrated by low nanomolar to micromolar EC50 values across multiple functional assays, establishes it as a valuable tool for studying GPR17 biology. The comparative data with other known agonists and antagonists provide a broader context for its pharmacological profile, aiding researchers in the selection of appropriate tool compounds for their studies. The detailed experimental protocols and workflows offer a practical resource for the in-vitro characterization of GPR17 modulators, contributing to the ongoing efforts in drug discovery for neurological and demyelinating diseases.

References

Unveiling the Target Profile of MDL-29951: A Comparative Guide to its Cross-Reactivity with G Protein-Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of MDL-29951's selectivity, supported by experimental data, to guide research and development efforts.

This compound, initially identified as a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor at the glycine (B1666218) binding site, has demonstrated a dual pharmacology with significant activity as an agonist for the G protein-coupled receptor 17 (GPR17). This guide provides a comprehensive comparison of this compound's activity at these two distinct receptor types and summarizes its known cross-reactivity profile with other G protein-coupled receptors (GPCRs), offering valuable insights for its application in pharmacological research.

Quantitative Analysis of this compound's Receptor Activity

The following table summarizes the key quantitative data regarding the interaction of this compound with its primary targets. This data highlights the compound's potency at both an ion channel and a GPCR.

Target ReceptorReceptor TypeThis compound ActivityParameterValue (nM)Reference
NMDA ReceptorLigand-gated ion channelAntagonistKi140[1]
GPR17G protein-coupled receptorAgonistEC50 (β-arrestin recruitment)340[2][3]
GPR17G protein-coupled receptorAgonistEC50 (Calcium Mobilization)280[2][3]
GPR17G protein-coupled receptorAgonistEC50 (cAMP accumulation)1.9[2]

Note: The EC50 values for GPR17 agonism vary depending on the specific signaling pathway being assayed, indicating potential functional selectivity.

GPR17 Signaling Pathways Activated by this compound

This compound-mediated activation of GPR17 initiates multiple downstream signaling cascades. GPR17 is known to couple to both Gαi/o and Gαq proteins, leading to the inhibition of adenylyl cyclase and stimulation of phospholipase C, respectively. Furthermore, GPR17 activation by this compound has been shown to induce β-arrestin recruitment.

GPR17_Signaling GPR17 Signaling Pathways MDL29951 This compound GPR17 GPR17 MDL29951->GPR17 Gai Gαi/o GPR17->Gai Gaq Gαq GPR17->Gaq beta_arrestin β-arrestin GPR17->beta_arrestin AC Adenylyl Cyclase Gai->AC PLC Phospholipase C Gaq->PLC Internalization Receptor Internalization beta_arrestin->Internalization cAMP cAMP ↓ AC->cAMP IP3_DAG IP3 & DAG ↑ PLC->IP3_DAG Ca2 Intracellular Ca²⁺ ↑ IP3_DAG->Ca2

Caption: Signaling pathways activated by this compound through GPR17.

Cross-Reactivity Profile of this compound

While a comprehensive screening of this compound against a broad panel of GPCRs is not publicly available, studies have investigated its selectivity against closely related receptors. Notably, this compound did not show agonist activity at other P2Y or cysteinyl leukotriene receptors, which are phylogenetically related to GPR17. This suggests a degree of selectivity for GPR17 within this receptor subfamily. However, the lack of extensive screening data means that potential off-target effects at other, unrelated GPCRs cannot be definitively ruled out.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.

Experimental Workflow for Assessing GPCR Cross-Reactivity

A typical workflow to assess the cross-reactivity of a compound like this compound involves a tiered approach, starting with primary screening against the target of interest and followed by broader selectivity screening.

GPCR_Screening_Workflow GPCR Cross-Reactivity Screening Workflow cluster_primary Primary Screening cluster_secondary Selectivity Screening cluster_tertiary Hit Validation Primary_Binding Radioligand Binding Assay (e.g., for NMDA-R) Related_GPCRs Screening against related GPCRs (e.g., P2Y, CysLT) Primary_Binding->Related_GPCRs Primary_Functional Functional Assays (e.g., cAMP, Ca²⁺ for GPR17) Primary_Functional->Related_GPCRs Broad_Panel Broad GPCR Panel Screening (Binding/Functional) Related_GPCRs->Broad_Panel Dose_Response Dose-Response Curves for Off-Targets Broad_Panel->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism

Caption: A generalized workflow for assessing GPCR cross-reactivity.

Radioligand Binding Assay for NMDA Receptor
  • Objective: To determine the binding affinity (Ki) of this compound for the glycine binding site of the NMDA receptor.

  • Materials:

    • Rat brain cortical membranes.

    • [³H]glycine (radioligand).

    • This compound (test compound).

    • Glycine (for non-specific binding determination).

    • Assay buffer (e.g., 50 mM Tris-acetate, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Rat brain cortical membranes are incubated with a fixed concentration of [³H]glycine in the assay buffer.

    • Increasing concentrations of this compound are added to compete for the binding of the radioligand.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled glycine.

    • The incubation is carried out at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold assay buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

PathHunter® β-Arrestin Recruitment Assay for GPR17
  • Objective: To measure the potency (EC50) of this compound in inducing GPR17-mediated β-arrestin recruitment.

  • Principle: This assay utilizes enzyme fragment complementation. GPR17 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

  • Procedure:

    • Cells stably co-expressing the GPR17-ProLink™ and β-arrestin-Enzyme Acceptor fusion proteins are plated in a multi-well plate.

    • Cells are incubated with varying concentrations of this compound.

    • After a defined incubation period (e.g., 90 minutes at 37°C), a detection reagent containing the substrate is added.

    • The plate is incubated at room temperature to allow for signal development.

    • The chemiluminescent signal is read using a plate reader.

    • The EC50 value is determined by fitting the dose-response data to a sigmoidal curve.

FLIPR Calcium Mobilization Assay for GPR17
  • Objective: To determine the potency (EC50) of this compound in inducing GPR17-mediated intracellular calcium mobilization.

  • Principle: Cells expressing GPR17 are loaded with a calcium-sensitive fluorescent dye. Activation of the Gαq pathway by GPR17 leads to an increase in intracellular calcium, which is detected as an increase in fluorescence intensity.

  • Procedure:

    • Cells expressing GPR17 are plated in a multi-well plate.

    • The cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.

    • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

    • A baseline fluorescence reading is taken before the addition of the compound.

    • Varying concentrations of this compound are added to the wells.

    • The change in fluorescence intensity is monitored in real-time.

    • The peak fluorescence response is used to generate a dose-response curve and calculate the EC50 value.

HTRF cAMP Accumulation Assay for GPR17
  • Objective: To measure the potency (EC50) of this compound in inhibiting adenylyl cyclase activity via GPR17.

  • Principle: This is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF). The assay measures the amount of cyclic AMP (cAMP) produced by cells. A cAMP-d2 conjugate (acceptor) competes with endogenous cAMP for binding to an anti-cAMP antibody labeled with a cryptate (donor). A high level of endogenous cAMP leads to a decrease in the FRET signal.

  • Procedure:

    • Cells expressing GPR17 are incubated with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Adenylyl cyclase is then stimulated with forskolin.

    • The cells are lysed, and the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) are added.

    • After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor).

    • The ratio of the two fluorescence signals is calculated, which is inversely proportional to the amount of cAMP produced.

    • The EC50 value for the inhibition of forskolin-stimulated cAMP accumulation is determined from the dose-response curve.

Conclusion

This compound exhibits a fascinating dual pharmacology, acting as a potent antagonist at the NMDA receptor's glycine site and as a potent agonist at the G protein-coupled receptor GPR17. Its activity at GPR17 is complex, involving multiple signaling pathways with varying potencies. While this compound has shown selectivity for GPR17 over some closely related GPCRs, a comprehensive cross-reactivity profile against a broader range of receptors is not yet publicly available. This guide provides researchers with the currently available quantitative data and detailed experimental protocols to facilitate a deeper understanding of this compound's pharmacological profile and to guide its use in future investigations. Further broad-panel screening would be invaluable in fully elucidating its selectivity and potential off-target effects.

References

Replicating Key Findings of MDL-29951's Effect on Myelination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key findings related to MDL-29951, a known GPR17 agonist, and its impact on myelination. It is designed to assist researchers in replicating and expanding upon these findings by offering a detailed comparison with alternative compounds, outlining experimental protocols, and visualizing the underlying biological pathways and workflows.

Comparative Analysis of Myelination-Modulating Compounds

The following tables summarize the quantitative effects of this compound and alternative compounds on oligodendrocyte maturation and myelination.

Table 1: In Vitro Effects on Oligodendrocyte Differentiation and Survival

CompoundTargetActionConcentrationEffect on Oligodendrocyte MaturationEffect on Oligodendrocyte SurvivalKey Findings
This compound GPR17Agonist10 nM - 30 µMInhibition of maturation (decreased MBP expression)[1]Reduced viability, induced apoptosis (in the presence of LPC)[2]Activation of GPR17 arrests oligodendrocytes at an immature stage.[1]
Pranlukast GPR17 / CysLTR1Antagonist10 µMPromotes differentiationAmeliorates LPC-induced cell death[2]GPR17 inhibition promotes oligodendrocyte survival and maturation.[2]
Montelukast GPR17 / CysLTR1AntagonistNot specified in vitroPromotes differentiation of OPCs to mature oligodendrocytes[3]-Promotes the generation of early differentiated oligodendrocytes.[3]
Clemastine M1 Muscarinic ReceptorAntagonistNot specified in vitroPromotes oligodendrocyte precursor cell (OPC) differentiation-Encourages immature oligodendrocytes to mature into myelin-producing cells.[4]

Table 2: In Vivo Effects on Demyelination and Remyelination

CompoundModelDosageRoute of AdministrationEffect on RemyelinationKey Findings
This compound Not typically used to promote remyelination in vivo due to its inhibitory effect on maturation.---GPR17 activation is generally considered detrimental to remyelination.
Pranlukast Ischemic brain injury0.1 mg/kgIntraperitonealReduced glial scar formation, suggesting a more permissive environment for repair.[5]Long-lasting protective effect and inhibition of ischemia-induced glial scar.[5]
Montelukast SOD1G93A mice (ALS model)30 mg/kg/dayOralRestored oligodendrocyte maturation in female mice.[6]Shows sex-specific beneficial effects on oligodendrocyte function.[6]
Clemastine Relapsing MS (Human Clinical Trial)5.36 mg twice dailyOralReduced latency delay in visual evoked potentials, indicating myelin repair.[7]First randomized controlled trial to show efficacy of a remyelinating drug for chronic demyelinating injury in MS.[7]
GSK239512 Relapsing-Remitting MS (Human Clinical Trial)Up to 80 µg dailyOralPositive effect on lesion remyelination as measured by magnetization transfer ratio (MTR).[8][9]A small but positive effect on remyelination was observed.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication of the cited findings.

In Vitro Oligodendrocyte Differentiation Assay

Objective: To assess the effect of compounds on the maturation of oligodendrocyte precursor cells (OPCs) into mature, myelinating oligodendrocytes.

Methodology:

  • OPC Isolation and Culture:

    • Isolate OPCs from the cortices of P7-P8 rat pups using immunopanning or a similar purification method.

    • Culture purified OPCs on poly-D-lysine coated plates in a defined proliferation medium containing PDGF and FGF.

  • Differentiation Induction:

    • To induce differentiation, switch the culture medium to a defined differentiation medium lacking mitogens (PDGF and FGF) and containing triiodothyronine (T3).

  • Compound Treatment:

    • Add this compound or other test compounds at various concentrations to the differentiation medium. Include a vehicle control (e.g., DMSO).

    • Culture the cells for 3-5 days to allow for differentiation.

  • Immunocytochemistry for Myelin Basic Protein (MBP):

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with a solution containing a mild detergent (e.g., Triton X-100 or saponin).[10]

    • Block non-specific antibody binding with a blocking solution (e.g., 10% normal goat serum).[10]

    • Incubate with a primary antibody against Myelin Basic Protein (MBP), a marker for mature oligodendrocytes.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Quantification and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained nuclei.

    • The intensity and area of MBP staining can also be quantified as a measure of the extent of maturation.

In Vivo Cuprizone-Induced Demyelination Model

Objective: To evaluate the potential of test compounds to promote remyelination in a toxic model of demyelination.

Methodology:

  • Demyelination Induction:

    • Feed 8-week-old C57BL/6 mice a diet containing 0.2% (w/w) cuprizone (B1210641) for 5-6 weeks to induce demyelination, particularly in the corpus callosum.[11][12]

  • Compound Administration:

    • Following the cuprizone challenge, return the mice to a normal diet.

    • Administer the test compound or vehicle control daily via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Tissue Collection and Preparation:

    • At selected time points (e.g., 1, 2, and 4 weeks post-cuprizone withdrawal), perfuse the mice with 4% paraformaldehyde.

    • Dissect the brains and post-fix them overnight.

    • Cryoprotect the brains in a sucrose (B13894) solution and section them using a cryostat or vibratome.

  • Histological Analysis of Remyelination:

    • Stain brain sections with Luxol Fast Blue (LFB) to visualize myelin.

    • Perform immunohistochemistry for myelin-specific proteins such as MBP or proteolipid protein (PLP).

    • Immunostain for oligodendrocyte lineage markers (e.g., Olig2, CC1) to assess the presence of mature oligodendrocytes.

  • Quantification and Analysis:

    • Quantify the extent of myelination in the corpus callosum by measuring the intensity of LFB staining or the area of MBP/PLP immunoreactivity.

    • Count the number of CC1-positive mature oligodendrocytes in the lesion area.

    • Compare the results between the compound-treated and vehicle-treated groups.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the GPR17 signaling pathway and a typical experimental workflow for screening remyelinating compounds.

GPR17_Signaling_Pathway GPR17 Signaling Pathway in Oligodendrocyte Maturation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR17 GPR17 G_alpha_i Gαi/o GPR17->G_alpha_i AC Adenylate Cyclase cAMP cAMP AC->cAMP ATP G_alpha_i->AC PKA PKA cAMP->PKA CREB CREB PKA->CREB MBP_synthesis Myelin Basic Protein (MBP) Synthesis CREB->MBP_synthesis Oligo_Maturation Oligodendrocyte Maturation MBP_synthesis->Oligo_Maturation MDL_29951 This compound (Agonist) MDL_29951->GPR17 Pranlukast Pranlukast (Antagonist) Pranlukast->GPR17 Inhibition Activation

GPR17 Signaling Pathway

Experimental_Workflow Experimental Workflow for Screening Remyelinating Compounds cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation OPC_Culture 1. OPC Culture (Rat P7-P8 Cortices) Compound_Screening 2. Compound Treatment (e.g., this compound, Alternatives) OPC_Culture->Compound_Screening Differentiation_Assay 3. Differentiation Assay (3-5 days) Compound_Screening->Differentiation_Assay MBP_Staining 4. MBP Immunostaining Differentiation_Assay->MBP_Staining Quantification_InVitro 5. Quantification of MBP+ Cells MBP_Staining->Quantification_InVitro Cuprizone_Model 6. Cuprizone-Induced Demyelination (5-6 weeks) Quantification_InVitro->Cuprizone_Model Lead Compound Identification Compound_Treatment_InVivo 7. Compound Administration (Post-Cuprizone) Cuprizone_Model->Compound_Treatment_InVivo Tissue_Analysis 8. Histological Analysis (LFB & IHC) Compound_Treatment_InVivo->Tissue_Analysis Quantification_InVivo 9. Quantification of Remyelination Tissue_Analysis->Quantification_InVivo

Drug Screening Workflow

References

A head-to-head comparison of MDL-29951 and CHBC as GPR17 agonists.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two known G protein-coupled receptor 17 (GPR17) agonists: MDL-29951 and the more recently identified CHBC. This document summarizes their performance based on available experimental data, details the methodologies used in these key experiments, and visualizes the associated signaling pathways.

Introduction to GPR17 and its Agonists

G protein-coupled receptor 17 (GPR17) is a receptor that plays a significant role in various physiological and pathological processes, including oligodendrocyte differentiation and myelination, as well as in diseases like glioblastoma. The development of specific agonists for GPR17 is crucial for studying its function and for potential therapeutic interventions.

This compound is a well-established small molecule agonist of GPR17. It has been instrumental in elucidating the receptor's role in inhibiting the maturation of primary oligodendrocytes.[1] Beyond its action on GPR17, this compound also exhibits antagonist activity at the glycine (B1666218) site of NMDA receptors.[2][3][4][5]

CHBC is a more recently identified indoline-derived phenolic Mannich base that acts as a GPR17 agonist.[6] It was discovered through molecular docking studies and has shown potential as a therapeutic agent, particularly in the context of glioblastoma.[6][7]

Quantitative Data Presentation

The following tables summarize the quantitative data comparing the activity of this compound and CHBC on GPR17, primarily in the context of glioblastoma cell lines.

Table 1: Cytotoxicity in Glioblastoma Cell Lines (48h treatment)

CompoundCell LineIC50 (µM)
CHBC LN22985.33 ± 2.72
SNB1985.54 ± 5.20
This compound LN229Negligible effect
SNB19Negligible effect

Data sourced from a study on glioblastoma cells, indicating that CHBC exhibits significant cytotoxicity whereas this compound does not show a comparable effect under the tested conditions.[1][7]

Table 2: GPR17-Mediated Intracellular Signaling

CompoundCell LineAssayEC50 (µM)
CHBC LN229Calcium Mobilization26.94
SNB19Calcium Mobilization7.67
This compound LN229Calcium Mobilization41.93
SNB19Calcium Mobilization26.33

This data demonstrates that both compounds trigger GPR17's coupling to Gαq, leading to intracellular calcium release. CHBC appears to be more potent in this regard, with lower EC50 values in both cell lines.

GPR17 Signaling Pathways

Activation of GPR17 by agonists like this compound and CHBC initiates downstream signaling cascades through heterotrimeric G proteins. The receptor is known to couple to both Gαi and Gαq proteins.

GPR17_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR17 GPR17 Gai Gαi GPR17->Gai Coupling Gaq Gαq GPR17->Gaq Coupling AC Adenylyl Cyclase Gai->AC Inhibition PLC PLC Gaq->PLC Activation cAMP cAMP AC->cAMP Conversion of ATP Ca2 Ca²⁺ PLC->Ca2 ↑ Intracellular Ca²⁺ PKA PKA cAMP->PKA Activation MAPK_pathway MAPK/ERK Pathway PKA->MAPK_pathway Modulation Ca2->MAPK_pathway Activation Cellular_Response Cellular Response (e.g., Apoptosis, Cell Cycle Arrest) MAPK_pathway->Cellular_Response Agonist Agonist (this compound or CHBC) Agonist->GPR17 Activation

Caption: GPR17 Signaling Cascade.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (Trypan Blue Exclusion Method)

This protocol is used to determine the percentage of viable cells in a suspension after treatment with the GPR17 agonists.

Materials:

  • Glioblastoma cell lines (e.g., LN229, SNB19)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution (0.4%)

  • Hemocytometer

  • Microscope

Procedure:

  • Cell Seeding: Seed glioblastoma cells in 6-well plates at a density that allows for logarithmic growth during the treatment period.

  • Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of this compound or CHBC (e.g., 10 µM and 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO).

  • Cell Harvesting: Following treatment, aspirate the media, wash the cells with PBS, and detach them using trypsin. Resuspend the cells in a known volume of complete culture medium.

  • Staining: Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).[1]

  • Counting: Immediately load 10 µL of the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Intracellular Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR17 activation.

Materials:

  • Glioblastoma cell lines (e.g., LN229, SNB19)

  • Black, clear-bottom 96-well plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Probenecid (B1678239)

  • Fluorescence microplate reader with automated injection capabilities

Procedure:

  • Cell Seeding: Seed cells into black, clear-bottom 96-well plates and grow to confluence.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM, Pluronic F-127, and probenecid in HBSS/HEPES buffer. Remove the culture medium from the cells and add the loading buffer.

  • Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye loading.

  • Washing: Gently wash the cells with HBSS/HEPES buffer containing probenecid to remove excess dye.

  • Measurement: Place the plate in a fluorescence microplate reader. Record a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

  • Agonist Addition: Use the plate reader's injector to add different concentrations of this compound or CHBC to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate EC50 values from the dose-response curves.

Cyclic AMP (cAMP) Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels upon GPR17 activation.

Materials:

Procedure:

  • Cell Seeding: Seed GPR17-expressing HEK293 cells in a white, 96-well plate.

  • Transfection/Equilibration: If using a transient system, transfect cells with a cAMP biosensor plasmid. For stable lines, equilibrate the cells with the GloSensor™ cAMP Reagent for approximately 2 hours.

  • Agonist Treatment: Add varying concentrations of this compound or CHBC to the wells and incubate for a short period (e.g., 15 minutes).

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to induce cAMP production.

  • Measurement: Measure the luminescence using a luminometer. The GPR17 agonist-induced inhibition of adenylyl cyclase will result in a lower luminescent signal compared to the forskolin-only control.

  • Data Analysis: Calculate the percent inhibition of the forskolin-induced signal and determine the EC50 values for each agonist.

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for comparing GPR17 agonists and the logical relationship of their effects on glioblastoma cells.

experimental_workflow cluster_assays Functional Assays start Start: Select GPR17 Agonists (this compound & CHBC) cell_culture Cell Culture (e.g., Glioblastoma cell lines) start->cell_culture treatment Treat cells with varying concentrations of agonists cell_culture->treatment viability Cell Viability Assay (Trypan Blue or MTT) treatment->viability calcium Calcium Mobilization Assay (Fluo-4) treatment->calcium cAMP cAMP Accumulation Assay (GloSensor™) treatment->cAMP data_analysis Data Analysis (IC50, EC50 calculation) viability->data_analysis calcium->data_analysis cAMP->data_analysis comparison Head-to-Head Comparison of Agonist Performance data_analysis->comparison logical_relationship cluster_effects Downstream Effects in Glioblastoma cluster_outcomes Cellular Outcomes CHBC CHBC GPR17_activation GPR17 Activation CHBC->GPR17_activation cAMP_decrease ↓ cAMP GPR17_activation->cAMP_decrease Ca2_increase ↑ Intracellular Ca²⁺ GPR17_activation->Ca2_increase MAPK_disruption MAPK Pathway Disruption cAMP_decrease->MAPK_disruption Ca2_increase->MAPK_disruption apoptosis Apoptosis Induction MAPK_disruption->apoptosis cell_cycle_arrest G2/M Cell Cycle Arrest MAPK_disruption->cell_cycle_arrest

References

Safety Operating Guide

MDL-29951: Comprehensive Disposal and Safety Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of MDL-29951 (CAS No. 130798-51-5). The following procedures are designed to ensure the safe handling and compliant disposal of this compound, minimizing risks to personnel and the environment. Adherence to these guidelines is critical for maintaining a safe laboratory setting.

Essential Compound Information

This compound is a research chemical identified as 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid. It functions as a novel antagonist for the glycine (B1666218) site of the NMDA receptor and as an agonist for the G protein-coupled receptor GPR17.[1][2][3] As with any active pharmacological agent, it must be handled with care, and all waste must be considered hazardous until confirmed otherwise by your institution's safety personnel.

Quantitative and Physical Data

All personnel handling this compound should be familiar with its physical and chemical properties to ensure safe handling and storage.

PropertyValueSource
CAS Number 130798-51-5
Molecular Formula C₁₂H₉Cl₂NO₄[1]
Molecular Weight 302.11 g/mol [1]
Appearance White to off-white powder[2]
Purity ≥98%[1][2]
Solubility 10 mM in DMSO[2]
Storage Temperature -20°C[2]

Personal Protective Equipment (PPE) Protocol

Before handling this compound in any form (pure compound, solutions, or contaminated materials), the following PPE is mandatory:

  • Eye Protection: Use chemical safety goggles or glasses that meet appropriate government standards.

  • Hand Protection: Wear chemically compatible, disposable gloves (e.g., nitrile). Inspect gloves prior to use.

  • Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator.

Step-by-Step Disposal Protocol

The primary directive for the disposal of this compound is to offer the material to a licensed, professional waste disposal company . Do not attempt to dispose of this chemical via standard trash or sewer systems.[4] The following steps provide a detailed workflow for compliant disposal within a laboratory environment.

Step 1: Waste Identification and Classification

A laboratory chemical is considered waste once it is no longer intended for use.[5] All forms of this compound waste must be classified as hazardous chemical waste. This includes:

  • Unused or expired pure this compound powder.

  • Solutions containing this compound.

  • Contaminated materials (e.g., pipette tips, vials, gloves, bench paper).

  • Rinsate from triple-rinsing empty containers that held the pure compound.[5][6]

Step 2: Waste Segregation and Container Selection

Proper segregation prevents dangerous chemical reactions.

  • Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.

  • Container Choice: Use only containers that are in good condition and chemically compatible with the waste. Ensure the container has a secure, leak-proof closure.[4][5]

  • Container Status: Keep waste containers closed at all times except when adding waste.[5][6]

Step 3: Hazardous Waste Labeling

Proper labeling is a critical regulatory requirement.[7][8]

  • Immediate Labeling: Affix a hazardous waste label to the container as soon as the first particle of waste is added.[6][7]

  • Required Information: The label must, at a minimum, include:

    • The words "Hazardous Waste" .[5][7][8]

    • The full chemical name: "this compound (2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid)" . Do not use abbreviations.[5]

    • The accumulation start date.[9]

    • An indication of the material's hazards (e.g., Toxic).[10]

    • Generator's name and laboratory information.[8]

Step 4: Accumulation and Storage
  • Point of Generation: Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[4]

  • Secondary Containment: Store waste containers in a designated, well-ventilated area within secondary containment (such as a chemical-resistant tray) to contain potential leaks.[5][11]

Step 5: Arranging for Professional Disposal
  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Provide Information: Be prepared to provide the EHS team with all information from the hazardous waste label.

  • Follow Institutional Procedures: Your EHS office will manage the final transfer of the waste to a licensed professional disposal company, ensuring compliance with all federal, state, and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

MDL_29951_Disposal_Workflow start Start: This compound requires disposal identify_waste Step 1: Identify Waste Type (Unused solid, solution, contaminated labware) start->identify_waste classify_waste Classify as Hazardous Chemical Waste identify_waste->classify_waste select_container Step 2: Select Compatible Container (Good condition, leak-proof lid) classify_waste->select_container label_container Step 3: Affix Hazardous Waste Label (Complete all fields immediately) select_container->label_container segregate Step 4: Segregate & Store Safely (Keep from incompatibles, use secondary containment) label_container->segregate contact_ehs Step 5: Contact EHS Office (Schedule waste pickup) segregate->contact_ehs end_process End: Waste collected by EHS for professional disposal contact_ehs->end_process

Caption: Workflow for the compliant disposal of this compound waste.

References

Essential Safety and Operational Protocols for Handling MDL-29951

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Storage, and Disposal of MDL-29951.

This document provides crucial safety and logistical information for the handling of this compound, a potent and selective antagonist at the glycine-NMDA site. Given that this compound is intended for research use only, adherence to strict laboratory safety protocols is paramount to ensure the well-being of all personnel.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below. This information is essential for safe handling, storage, and experimental planning.

PropertyValue
Chemical Name 2-Carboxy-4,6-dichloro-1H-indole-3-propanoic acid[1]
CAS Number 130798-51-5[1]
Molecular Formula C₁₂H₉Cl₂NO₄[1]
Molecular Weight 302.11 g/mol [2]
Appearance Solid powder[2]
Purity ≥98%
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[2]

Personal Protective Equipment (PPE)

Due to the limited availability of comprehensive toxicological data, a precautionary approach is recommended when handling this compound. The following personal protective equipment should be considered standard for all procedures involving this compound.

PPE CategoryRecommended Equipment
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Protection Use in a well-ventilated area. If aerosolization is possible, a fume hood should be utilized.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting. Adherence to this workflow is critical to minimize exposure and ensure data integrity.

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Ensure safety first Weigh Compound Weigh Compound Prepare Workspace->Weigh Compound Calibrated balance Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Use appropriate solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Proceed with protocol Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace After completion Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste Follow regulations Doff PPE Doff PPE Dispose of Waste->Doff PPE Final step

Figure 1. A standardized workflow for the safe laboratory handling of this compound.

PPE Selection Logic

The selection of appropriate personal protective equipment is a critical step that depends on the specifics of the experimental procedure. The following diagram illustrates the decision-making process for PPE selection based on the potential for exposure.

cluster_ppe_selection PPE Selection Logic Procedure Assessment Procedure Assessment Aerosolization Risk? Aerosolization Risk? Procedure Assessment->Aerosolization Risk? Splash Risk? Splash Risk? Aerosolization Risk?->Splash Risk? No Add Fume Hood Work in Fume Hood Aerosolization Risk?->Add Fume Hood Yes Standard PPE Standard PPE: - Gloves - Lab Coat - Safety Glasses Splash Risk?->Standard PPE No Add Face Shield Add Face Shield/Goggles Splash Risk?->Add Face Shield Yes Add Fume Hood->Splash Risk? Add Face Shield->Standard PPE

Figure 2. Decision-making diagram for selecting appropriate PPE based on procedural risks.

Operational and Disposal Plan

Storage: As a solid, this compound should be stored in a cool, dry, and dark place. For short-term storage, 0-4°C is recommended, while -20°C is suitable for long-term storage to maintain stability.[2] Solutions of this compound in DMSO can be stored at -20°C for the long term.

Handling:

  • Engineering Controls: All handling of the solid compound and preparation of solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Personal Protective Equipment: Always wear the appropriate PPE as outlined in the table and diagrams above.

  • Contamination Prevention: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the compound is handled.

Disposal: this compound is intended for research purposes only, and specific disposal guidelines are not readily available. Therefore, all waste containing this compound, including empty containers, unused material, and contaminated lab supplies, should be treated as hazardous chemical waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed containers.

  • Regulatory Compliance: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.

  • Do Not: Do not dispose of this compound down the drain or in the regular trash.

By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MDL-29951
Reactant of Route 2
Reactant of Route 2
MDL-29951

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.